molecular formula C7H11N3O2 B2450456 Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate CAS No. 1909309-96-1

Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate

Cat. No.: B2450456
CAS No.: 1909309-96-1
M. Wt: 169.184
InChI Key: KILVHIGIJVOOGV-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.184. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-2-(2-methylpyrazol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-5(3-4-9-10)6(8)7(11)12-2/h3-4,6H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILVHIGIJVOOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate, a heterocyclic alpha-amino acid ester. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information on its chemical identity and properties. Furthermore, it offers expert insights into its potential synthesis, expected spectral characteristics, and promising applications in medicinal chemistry, drawing from the well-established importance of the aminopyrazole scaffold in drug discovery. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and utilization of this and structurally related molecules in the development of novel therapeutics.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique combination of electronic properties and hydrogen bonding capabilities, making it a versatile building block for designing molecules that can interact with a wide range of biological targets.[3] The introduction of an amino group to the pyrazole ring further enhances its pharmacological potential, giving rise to aminopyrazoles, a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[1][4] Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate, as a derivative of this important class, represents a promising, yet underexplored, molecule for the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This section details the fundamental chemical and physical properties of Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate.

PropertyValueSource
CAS Number 1909309-96-1[5]
Molecular Formula C₇H₁₁N₃O₂[5]
Molecular Weight 169.18 g/mol [5]
Purity ≥95% (as commercially available)[5]
Appearance Not specified (likely a solid)
Storage Sealed in a dry environment at 2-8°C[5]
SMILES O=C(OC)C(N)C1=CC=NN1C[5]

Computational Data:

ParameterValueSource
Topological Polar Surface Area (TPSA) 70.14 Ų[5]
LogP (octanol-water partition coefficient) -0.4071[5]
Hydrogen Bond Acceptors 5[5]
Hydrogen Bond Donors 1[5]
Rotatable Bonds 2[5]

Synthesis and Reactivity

Proposed Synthetic Pathway:

A potential synthetic route could involve the reaction of a β-ketoester with methylhydrazine to form the 1-methylpyrazole core, followed by functionalization at the 5-position to introduce the aminoacetate moiety.

Synthetic_Pathway A β-Ketoester Precursor C 1-Methyl-5-substituted-pyrazole A->C Ring Formation B Methylhydrazine B->C D Introduction of Amino Group C->D Functional Group Interconversion E Esterification D->E Esterification F Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate E->F

A potential synthetic workflow for Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate.

Reactivity:

The reactivity of Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate is dictated by its key functional groups: the primary amine, the methyl ester, and the pyrazole ring. The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. The methyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The pyrazole ring is generally stable but can undergo electrophilic substitution, with the position of substitution influenced by the existing substituents.

Spectral Characterization (Predicted)

As experimental spectral data for Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate are not publicly available, this section provides predicted spectral characteristics based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl group on the pyrazole ring, the methoxy group of the ester, the α-proton, the amino protons, and the protons on the pyrazole ring. The chemical shifts will be influenced by the electronic environment of each proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrazole ring, the α-carbon, and the methyl carbons.

IR (Infrared) Spectroscopy:

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1735-1750 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring.

MS (Mass Spectrometry):

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (169.18 g/mol ). Fragmentation patterns would likely involve the loss of the methoxycarbonyl group or cleavage of the side chain from the pyrazole ring.

Potential Applications in Drug Discovery

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of biological activities.[1] Given its structure as a pyrazole-containing α-amino acid ester, Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate holds significant potential as a building block or a lead compound in several therapeutic areas.

Potential Therapeutic Areas:

  • Oncology: Many pyrazole derivatives are potent kinase inhibitors and have been developed as anticancer agents.[6]

  • Inflammation and Immunology: The pyrazole scaffold is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[7]

  • Infectious Diseases: Aminopyrazoles have demonstrated antibacterial and antifungal activities.

  • Neuroscience: Certain pyrazole derivatives have shown promise as neuroprotective agents.[4]

Drug_Discovery_Potential Target_Molecule Methyl 2-amino-2- (1-methyl-1H-pyrazol-5-yl)acetate Oncology Oncology Target_Molecule->Oncology Kinase Inhibition Inflammation Inflammation Target_Molecule->Inflammation Enzyme Inhibition Infectious_Diseases Infectious_Diseases Target_Molecule->Infectious_Diseases Antimicrobial Activity Neuroscience Neuroscience Target_Molecule->Neuroscience Neuroprotection

Potential therapeutic applications of the target molecule based on the known activities of the aminopyrazole scaffold.

Safety and Handling

Based on the available safety data, Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate should be handled with care in a laboratory setting.

  • GHS Pictogram: GHS07 (Harmful)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion and Future Directions

Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate is a structurally interesting molecule that belongs to the pharmacologically significant class of aminopyrazoles. While specific experimental data on its synthesis, properties, and biological activity are currently limited, this guide provides a solid foundation for researchers by consolidating available information and offering insights based on the well-established principles of medicinal chemistry. Future research efforts should focus on developing a robust synthetic route, fully characterizing the compound using modern spectroscopic techniques, and screening it against a variety of biological targets to unlock its therapeutic potential. The versatility of the aminopyrazole scaffold suggests that this compound could serve as a valuable tool in the ongoing quest for novel and effective medicines.

References

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. In Organic Chemistry: A Series of Monographs (Vol. 5, pp. 322-381).
  • Hassan, A. S., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
  • Organic & Biomolecular Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • ChemRxiv. (n.d.). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids.
  • ChemScene. (n.d.). Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)
  • PubChem. (n.d.). Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)
  • Arabian Journal of Chemistry. (2025, October 15).
  • Shalaby, A. M., et al. (2000). SYNTHESIS OF NEW 5-N-PYRAZOLYL AMINO ACIDS, PYRAZOLOPYRIMIDINES AND PYRAZOLOPYRIDINES. Acta Chimica Slovenica, 47, 187-203.
  • Arkivoc. (2009). Recent developments in aminopyrazole chemistry.
  • NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.
  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Chemical Reviews. (2017, June 12). α-Imino Esters in Organic Synthesis: Recent Advances.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • PubChem. (n.d.). Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)
  • PubMed. (2024, December 1). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent.
  • PubChemLite. (n.d.). Methyl 2-(3-amino-5-methyl-1h-pyrazol-1-yl)
  • RSC Publishing. (2025, September 1).
  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • BenchChem. (2025). Application Notes and Protocols: Methyl 2-(N-methylformamido)
  • PMC. (n.d.).
  • Sigma-Aldrich. (n.d.). methyl 2-(1-methyl-1H-pyrazol-5-yl)
  • ACS Publications. (2022, February 16). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • SpectraBase. (n.d.). 1-(1-Methyl-1H-pyrazol-5-yl)ethanone.
  • ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.
  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
  • Links. (2025, October 15).
  • 6-Amino-1-benzyl-4-(2-furyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile. (n.d.).
  • BLDpharm. (n.d.). 1859303-61-9|Methyl 2-(1-methyl-1H-pyrazol-5-yl)

Sources

Engineering the Proteome: A Technical Guide to Novel Pyrazole-Based Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptide and protein scaffolds represents a frontier in modern drug discovery. Among these, pyrazole-based UAAs offer a unique physicochemical profile that bridges the gap between the aromatic hydrophobicity of Phenylalanine (Phe) and the hydrogen-bonding capacity of Histidine (His).

Unlike Histidine (pKa ~6.0), the pyrazole ring (pKa ~2.5) remains neutral at physiological pH, providing a stable hydrogen bond donor/acceptor motif without the metabolic liability of charge fluctuation. This guide details the synthesis, solid-phase incorporation, and genetic encoding of these novel building blocks.

Part 1: Chemical Rationale & Structural Diversity[1][2]

The Bioisosteric Advantage

The pyrazole moiety serves as a robust bioisostere for both imidazole and phenyl rings. Its incorporation allows for:

  • pKa Modulation: Eliminates pH-dependent protonation events in the physiological range (pH 7.4), stabilizing protein-ligand interactions.

  • Dipole Orientation: The adjacent nitrogens provide a directional dipole moment (

    
     D) distinct from the 1,3-arrangement of imidazole, offering novel electrostatic complementarity in binding pockets.
    
  • Metabolic Stability: Pyrazoles are generally more resistant to oxidative metabolism (e.g., P450) compared to electron-rich imidazoles.

Target Structures

This guide focuses on two primary regioisomers:

  • 
    -(1H-pyrazol-1-yl)alanine (1-Pal):  Connected via the pyrazole nitrogen (N1).
    
  • 
    -(1H-pyrazol-4-yl)alanine (4-Pal):  Connected via the C4 carbon.
    

Part 2: Chemical Synthesis Strategies

Route A: Nucleophilic Ring Opening (Synthesis of 1-Pal)

The most efficient route to N1-linked pyrazole amino acids utilizes the high reactivity of serine


-lactone derivatives. This method preserves chiral integrity from the starting material.

Protocol:

  • Starting Material:

    
    -Cbz-L-serine 
    
    
    
    -lactone (commercially available or synthesized via Mitsunobu cyclization of
    
    
    -Cbz-Ser).
  • Nucleophilic Attack: React the

    
    -lactone with pyrazole (1.05 eq.) in acetonitrile at 50°C. The pyrazole N1 acts as the nucleophile, opening the strained ring at the 
    
    
    
    -carbon.
  • Deprotection/Reprotection:

    • Remove Cbz (H2, Pd/C).

    • Install Fmoc (Fmoc-OSu, NaHCO3) for SPPS compatibility.

    • Note: The pyrazole N2 is not nucleophilic enough to require protection during standard Fmoc installation, but for SPPS, N2-Boc protection is recommended to prevent H-bond aggregation.

Route B: Pd-Catalyzed Cross-Coupling (Synthesis of 4-Pal)

For C-linked isomers, a modular Suzuki-Miyaura coupling approach is superior.

Protocol:

  • Electrophile: Fmoc-3-iodo-Ala-OMe (derived from serine).

  • Nucleophile: 1-Boc-pyrazole-4-boronic acid pinacol ester.

  • Catalyst System: Pd(dppf)Cl2 (5 mol%), K3PO4 (3 eq.) in Dioxane/H2O (9:1) at 80°C.

  • Workup: Saponification of the methyl ester (LiOH, THF/H2O) yields the free acid ready for SPPS.

Synthesis Workflow Diagram

SynthesisWorkflow Start_Ser L-Serine Derivative Lactone Serine β-Lactone Start_Ser->Lactone Cyclization HaloAla 3-Iodo-Alanine Start_Ser->HaloAla Iodination Reaction_A Ring Opening (CH3CN, 50°C) Lactone->Reaction_A Reaction_B Suzuki Coupling (Pd(dppf)Cl2) HaloAla->Reaction_B Py_N Pyrazole (Nucleophile) Py_N->Reaction_A Py_B Pyrazole-Boronate (Coupling Partner) Py_B->Reaction_B Prod_1 1-Pal (N-Linked) Reaction_A->Prod_1 Prod_4 4-Pal (C-Linked) Reaction_B->Prod_4

Caption: Divergent synthetic pathways for N-linked (1-Pal) and C-linked (4-Pal) pyrazole amino acids.

Part 3: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Critical Considerations

While pyrazole UAAs are compatible with standard Fmoc chemistry, the naked pyrazole nitrogen can act as a hydrogen bond donor, leading to on-resin aggregation and difficult couplings.

  • Recommendation: Use Fmoc-1-Pal(Boc)-OH or Fmoc-4-Pal(Trt)-OH . The Boc/Trt groups mask the H-bond donor and are removed concomitantly with the resin cleavage.

Coupling Protocol (0.1 mmol scale)

This protocol assumes the use of Rink Amide resin (loading 0.6 mmol/g).

  • Swelling: Swell resin in DMF (3 x 10 min).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation:

    • Weigh Fmoc-UAA-OH (4.0 eq).

    • Add HATU (3.9 eq) and HOAt (4.0 eq).

    • Dissolve in minimal DMF.

    • Add DIEA (8.0 eq) immediately before adding to resin.

  • Coupling: Shake at Room Temp for 60-120 mins.

    • Validation: Perform Kaiser test. If blue (positive), re-couple using PyAOP/DIEA.

  • Capping: Acetic anhydride/Pyridine (1:1) in DMF (5 min) to terminate unreacted chains.

SPPS Logic Diagram

SPPS_Logic Resin Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Couple Coupling Reaction (1-2 hrs) Wash1->Couple Activate Activate UAA (HATU/DIEA) Activate->Couple Test Kaiser Test Couple->Test Success Continue Synthesis Test->Success Colorless (Complete) Fail Double Couple (PyAOP) Test->Fail Blue (Incomplete) Fail->Couple

Caption: Decision tree for SPPS incorporation of pyrazole UAAs, highlighting the critical Kaiser test checkpoint.

Part 4: Genetic Code Expansion (GCE)

For protein engineering applications requiring site-specific incorporation in live cells, the Pyrrolysyl-tRNA Synthetase (PylRS) system is the platform of choice due to its high substrate promiscuity towards aromatic side chains.

System Selection
  • Host: E. coli or Mammalian cells (HEK293).

  • Orthogonal Pair: Methanosarcina barkeri (Mb) or Methanosarcina mazei (Mm) PylRS / tRNA(CUA).

  • Codon: Amber stop codon (TAG).

Directed Evolution Pipeline

To incorporate bulky pyrazole UAAs (e.g., 4-Pal), the wild-type PylRS active site often requires engineering to accommodate the distinct geometry of the pyrazole ring.

  • Library Creation: Randomize active site residues (e.g., N346, C348 in MmPylRS) using NNK degenerate primers.

  • Positive Selection: Transform library into E. coli containing a Chloramphenicol Acetyltransferase (CAT) gene with a TAG mutation. Grow on Chloramphenicol + Pyrazole UAA. Survivors have active synthetases.

  • Negative Selection: Transform survivors into E. coli with a toxic gene (Barnase) containing TAG. Grow without UAA. Survivors are orthogonal (do not incorporate natural amino acids).

  • Validation: Express GFP-TAG reporter. Fluorescence should only be observed in the presence of the Pyrazole UAA.

Part 5: Quantitative Data Summary

PropertyHistidine (His)Phenylalanine (Phe)1-Pyrazolylalanine (1-Pal)4-Pyrazolylalanine (4-Pal)
Side Chain pKa ~6.0N/A~2.5 (N2)~2.5 (N1)
H-Bond Donor Yes (pH < 6)NoNo (Neutral)Yes (Neutral)
H-Bond Acceptor YesNoYesYes
LogP (Side Chain) -3.2 (polar)2.0 (hydrophobic)0.5 (amphipathic)0.5 (amphipathic)
Electronic Character

-excessive

-neutral

-excessive

-excessive

References

  • Synthesis of Pyrazole Amino Acids: Organic Syntheses, "Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine". Available at: [Link]

  • SPPS Protocols: UCI Department of Chemistry, "Standard practices for Fmoc-based solid-phase peptide synthesis". Available at: [Link]

  • Genetic Code Expansion: Frontiers in Bioengineering and Biotechnology, "Pyrrolysine Aminoacyl-tRNA Synthetase as a Tool for Expanding the Genetic Code". Available at: [Link]

  • Enzymatic Synthesis: ResearchGate, "Production of β-(pyrazol-1-yl)-L-alanine from L-serine and pyrazole".[1] Available at: [Link]

Sources

Technical Guide: Biological Activity of 1-Methyl-1H-Pyrazol-5-yl Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical landscape of 1-methyl-1H-pyrazol-5-yl amino acid derivatives , a specialized class of peptidomimetics and pharmacophores. These compounds leverage the pyrazole core as a bioisostere for amide bonds or aromatic amino acid side chains, exhibiting potent activity in oncology (FGFR inhibition), antimicrobial applications, and agrochemistry.

Part 1: Strategic Rationale & Structural Logic

The Pharmacophore: Why 1-Methyl-1H-Pyrazol-5-yl?

The 1-methyl-1H-pyrazol-5-yl moiety is not merely a structural spacer; it is a privileged scaffold that imposes specific conformational constraints on attached amino acid chains.

  • Bioisosterism: The pyrazole ring mimics the imidazole of histidine or the phenyl ring of phenylalanine but with distinct electronic properties (dipole moment ~2.5 D).

  • Hydrogen Bonding: The N2 nitrogen serves as a hydrogen bond acceptor, while the C5-substituent (often an amine or carbonyl) acts as a donor/acceptor, facilitating interaction with kinase hinge regions (e.g., FGFR) or bacterial enzyme pockets (e.g., MurB).

  • Metabolic Stability: The N-methyl group blocks N1-glucuronidation, a common metabolic clearance pathway for unsubstituted pyrazoles, thereby enhancing oral bioavailability.

Structural Classes of Derivatives

We categorize these derivatives based on the linkage to the amino acid moiety:

  • N-Pyrazolyl Amides: The 5-amino group of the pyrazole is coupled to the C-terminus of an amino acid. (e.g., N-(1-methyl-1H-pyrazol-5-yl)-L-prolinamide).

  • Pyrazolyl-Carbonyl Conjugates: The 5-carboxylic acid of the pyrazole is coupled to the N-terminus of an amino acid. (e.g., N-(1-methyl-1H-pyrazole-5-carbonyl)-glycine).

  • Heterocyclic Amino Acid Mimetics: The pyrazole ring itself is integrated into the side chain of an

    
    -amino acid (e.g., 1-methyl-pyrazolyl-alanine analogs).
    

Part 2: Biological Profiles & Mechanism of Action

Oncology: FGFR Kinase Inhibition

Derivatives of 5-amino-1H-pyrazole-1-carbonyl linked to amino acid mimics have emerged as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR).

  • Mechanism: These compounds function as ATP-competitive inhibitors. The pyrazole core occupies the adenine-binding pocket, while the amino acid tail extends into the solvent-exposed region, interacting with the P-loop.

  • Key Data:

    • Target: FGFR1, FGFR2, FGFR3.

    • Potency: IC

      
       values in the 35–95 nM  range.
      
    • Cellular Activity: Significant antiproliferative effects against SNU-16 (gastric cancer) and MCF-7 (breast cancer) cell lines (IC

      
       ~0.7 µM).
      
Antimicrobial Activity: The Disulfide Connection

Recent studies (2024) have highlighted 1-methyl-1H-pyrazol-5-amine derivatives incorporating disulfide linkages (mimicking cystine bridges) as potent fungicides.

  • Target: Fungal mitochondria and antioxidant systems.

  • Mechanism: Induction of Reactive Oxygen Species (ROS) accumulation leading to lipid peroxidation and irreversible oxidative damage.[1]

  • Key Data:

    • Pathogen: Valsa mali (Apple tree pathogen).

    • Efficacy: EC

      
       = 0.64 mg/L (Superior to Allicin).
      
Toxicology Alert: Mitochondrial Respiration

Critical Safety Note: Researchers must be aware of "Unexpected Acute Mammalian Toxicity" associated with 1-methyl-1H-pyrazole-5-carboxamides .

  • Observation: Acute toxicity in murine models despite low cytotoxicity in standard cell lines.[2]

  • Cause: Potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), leading to respiratory failure in high-energy-demand tissues.

  • Mitigation: Early screening using in vitro mitochondrial respiration assays (Seahorse XF) is mandatory for this scaffold.

Part 3: Visualization of Mechanisms & Workflows

Mechanism of Action: FGFR Inhibition vs. Mitochondrial Toxicity

The following diagram contrasts the therapeutic pathway (Kinase Inhibition) with the off-target toxicity pathway (Mitochondrial disruption).

MOA_Pathways Scaffold 1-Methyl-1H-Pyrazol-5-yl Derivative FGFR Target: FGFR Kinase (ATP Pocket) Scaffold->FGFR High Affinity Binding Mito Off-Target: Complex I (Mitochondria) Scaffold->Mito Off-Target Binding Signal Block Phosphorylation (RAS/MAPK Pathway) FGFR->Signal Inhibition Effect_Cancer Apoptosis / Cell Cycle Arrest (G0/G1 Phase) Signal->Effect_Cancer Resp Inhibit Respiration (ATP Depletion) Mito->Resp Effect_Tox Acute Toxicity (Mammalian) Resp->Effect_Tox

Caption: Dual-pathway analysis showing the desired FGFR kinase inhibition versus the potential off-target mitochondrial toxicity risk.

Synthesis Workflow: Amide Coupling

Standard protocol for coupling 1-methyl-1H-pyrazole-5-carboxylic acid with an amino acid ester.

Synthesis_Workflow Start Start: 1-Methyl-1H-pyrazole-5-carboxylic acid Activation Activation: Add HATU + DIPEA Solvent: DMF, 0°C Start->Activation Coupling Coupling: Add Amino Acid Methyl Ester Stir RT, 12h Activation->Coupling Workup Workup: Dilute EtOAc, Wash (NaHCO3, Brine) Dry Na2SO4 Coupling->Workup Deprotection Hydrolysis (Optional): LiOH / THF:H2O Yields Free Acid Workup->Deprotection If free acid needed Final Final Product: N-(1-methyl-1H-pyrazole-5-carbonyl)-Amino Acid Workup->Final If ester needed Deprotection->Final

Caption: Step-by-step synthesis workflow for generating pyrazole-amino acid conjugates via HATU coupling.

Part 4: Experimental Protocols

Synthesis of N-(1-Methyl-1H-pyrazol-5-yl) Amides (General Protocol)

Objective: To couple a protected amino acid to 1-methyl-1H-pyrazol-5-amine.

Reagents:

  • 1-Methyl-1H-pyrazol-5-amine (1.0 eq)

  • N-Boc-Amino Acid (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) or EDC.HCl/HOBt

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF

Procedure:

  • Activation: In a flame-dried flask, dissolve the N-Boc-Amino Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at 0°C for 15 minutes to activate the carboxylate.

  • Coupling: Add 1-Methyl-1H-pyrazol-5-amine (1.0 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Monitoring: Check reaction progress via TLC (System: EtOAc/Hexane 1:1). Look for the disappearance of the amine spot.

  • Workup: Dilute the reaction mixture with EtOAc (50 mL). Wash successively with 1N HCl (2x), Sat. NaHCO

    
     (2x), and Brine (1x).
    
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify the residue via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexane).
  • Deprotection (Optional): Treat the N-Boc intermediate with TFA/DCM (1:1) for 1 hour to yield the free amine salt.

Biological Assay: Mitochondrial Toxicity Screening (Seahorse XF)

Objective: To validate that the derivative does not inhibit mitochondrial respiration (safety check).

Protocol:

  • Cell Seeding: Seed HepG2 cells (15,000 cells/well) in XF96 cell culture microplates. Incubate overnight.

  • Compound Preparation: Prepare 10 mM stocks of the Pyrazole derivative in DMSO. Dilute to final testing concentrations (0.1, 1, 10, 100 µM) in assay medium.

  • Measurement:

    • Measure Basal Respiration (Oxygen Consumption Rate - OCR).

    • Inject Oligomycin (1 µM) to measure ATP-linked respiration.

    • Inject FCCP (0.5 µM) to measure Maximal Respiration capacity.

    • Inject Rotenone/Antimycin A (0.5 µM) to shut down mitochondrial respiration.

  • Analysis: A significant drop in Maximal Respiration compared to vehicle control indicates mitochondrial toxicity (Complex I/III inhibition).

Part 5: Quantitative Data Summary

Table 1: Comparative Biological Activity of Selected Pyrazole Derivatives

Compound ClassTarget / OrganismActivity MetricValueReference
5-Amino-1H-pyrazole-1-carbonyl FGFR1 KinaseIC

56.4 nM[1]
5-Amino-1H-pyrazole-1-carbonyl SNU-16 (Gastric Cancer)IC

0.71 µM[1]
Disulfide-Pyrazole Derivative Valsa mali (Fungus)EC

0.64 mg/L[2]
Disulfide-Pyrazole Derivative P. syringae (Bacteria)MIC

1.56 mg/L[2]
1-Methyl-pyrazole-5-carboxamide H. contortus (Parasite)IC

< 1 µM[3]
1-Methyl-pyrazole-5-carboxamide Murine MitochondriaToxAcute Failure[3]

References

  • Design, Synthesis and Biological Evaluation: 5-amino-1H-pyrazole-1-carbonyl derivatives as FGFR Inhibitors. Source: EurekaSelect / Bentham Science URL:[Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Source: Kaunas University of Technology URL:[Link]

Sources

Synthesis of alpha-heteroaryl glycines containing pyrazole rings

Advanced Strategies for the Synthesis of Pyrazole-Containing -Heteroaryl Glycines

Executive Summary: Strategic Value in Drug Design



The incorporation of a pyrazole ring at the

1
  • NMDA and AMPA receptor antagonists: Modulation of excitatory neurotransmission.

  • Enzyme Inhibitors: Specifically targeting serine proteases where the

    
    -heteroaryl group occupies the S1 specificity pocket.
    
  • Peptidomimetics: Inducing novel turn structures in bioactive peptides.

This guide details two high-fidelity synthetic pathways for accessing these scaffolds: the Multicomponent Petasis Borono-Mannich Reaction (for modular library generation) and the Asymmetric Addition to


-Imino Esters

Strategic Pathway Selection

The choice of synthetic route depends on the required substitution pattern and stereochemical purity.

PathwaySelectioncluster_AMethod A Featurescluster_BMethod B FeaturesStartTarget: alpha-Pyrazolyl GlycineIsStereoIs Enantiopurity Critical?Start->IsStereoIsLibraryIs Library Diversity Priority?IsStereo->IsLibraryNo / SecondaryMethodBMethod B: Asymmetric Addition(High ee, Specific Scaffolds)IsStereo->MethodBYes (>95% ee needed)MethodAMethod A: Petasis Reaction(Modular, Racemic/Diastereoselective)IsLibrary->MethodAYes (High Throughput)IsLibrary->MethodBNo (Scale-up)FeatA1Boronic Acid InputMethodA->FeatA1FeatA2One-Pot MulticomponentMethodA->FeatA2FeatB1Chiral CatalystMethodB->FeatB1FeatB2Alpha-Imino Ester InputMethodB->FeatB2

Caption: Decision matrix for selecting the optimal synthetic pathway based on stereochemical and diversity requirements.

Method A: The Petasis Borono-Mannich Reaction

The Petasis reaction is the most versatile method for synthesizing


Mechanism & Rationale

The reaction proceeds via the formation of an iminium ion from the amine and glyoxylic acid. The boronic acid forms an "ate" complex with the carboxylate of the glyoxylic acid, facilitating an intramolecular transfer of the heteroaryl group to the iminium carbon.

  • Why Pyrazoles? Electron-rich heteroaryl boronic acids (like pyrazole-3-boronic acid or pyrazole-4-boronic acid) are excellent nucleophiles for this transformation.

  • Solvent Effect: Hexafluoroisopropanol (HFIP) is often used to accelerate the reaction by activating the boronic acid and stabilizing the transition state.

Protocol: Synthesis of -(1H-pyrazol-4-yl)glycine derivatives

Reagents:

  • Amine: Dibenzylamine (

    
    ) or Morpholine (1.0 equiv)
    
  • Carbonyl: Glyoxylic acid monohydrate (1.0 equiv)

  • Boronic Acid: 1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or HFIP.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve glyoxylic acid monohydrate (1.0 mmol) and the secondary amine (1.0 mmol) in DCM (5 mL). Stir at room temperature for 30 minutes. The solution may become slightly cloudy as the iminium species forms.

  • Boronate Addition: Add the pyrazole boronic acid pinacol ester (1.2 mmol) directly to the reaction mixture.

    • Critical Step: If the reaction is sluggish, add HFIP (10% v/v) as a co-solvent. The fluorinated solvent acts as a Lewis acid promoter.

  • Reaction: Stir the mixture vigorously at room temperature for 12–24 hours. Monitor consumption of the amine by TLC (ninhydrin stain).

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The crude residue is typically purified via flash column chromatography (SiO2, MeOH/DCM gradient). For free amino acids, ion-exchange chromatography (Dowex 50W) may be required after deprotection.

Data Summary:

ComponentRoleOptimization Note
Glyoxylic Acid Carboxylate SourceUse monohydrate; anhydrous is hygroscopic and difficult to handle.
Pyrazole Boronate NucleophileN-protecting group (Boc/SEM) on pyrazole prevents catalyst poisoning and side reactions.
HFIP PromoterDrastically reduces reaction time from 48h to <6h.

Method B: Asymmetric Addition to -Imino Esters

For applications requiring high enantiomeric excess (ee), the catalytic asymmetric addition of pyrazoles to

Mechanism & Rationale

An

  • Regioselectivity Challenge: Pyrazoles can react at N1 (alkylation) or C4 (Friedel-Crafts). Using 5-aminopyrazoles or specific catalysts directs the attack to the carbon, forming the desired C-C bond.

Protocol: Enantioselective Synthesis via Chiral Phosphoric Acid Catalysis[3]

Reagents:

  • Electrophile: Ethyl

    
    -iminoacetate (N-PMP protected) (1.0 equiv)
    
  • Nucleophile: 1-Phenyl-5-aminopyrazole (1.2 equiv)

  • Catalyst: Chiral BINOL-derived Phosphoric Acid (e.g., (R)-TRIP) (5 mol%)

  • Solvent: Toluene.

Step-by-Step Methodology:

  • Catalyst Activation: Flame-dry a reaction vial and cool under argon. Add the chiral phosphoric acid catalyst (5 mol%) and the N-PMP

    
    -imino ester (0.2 mmol) in anhydrous Toluene (2 mL).
    
  • Nucleophile Addition: Cool the solution to -30°C to maximize enantioselectivity. Add the pyrazole derivative (0.24 mmol).

  • Reaction: Stir at -30°C for 24-48 hours. Monitor by HPLC (Chiralcel OD-H column).

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with ethyl acetate, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Deprotection (Optional): The PMP (p-methoxyphenyl) group can be removed oxidatively (CAN, Cerium Ammonium Nitrate) to yield the free amine.

ReactionMechanismIminoEsterAlpha-Imino Ester(Electrophile)ComplexActivated ChiralIminium ComplexIminoEster->ComplexActivationCatalystChiral Phosphoric Acid(H-Bond Donor)Catalyst->ComplexCoordinationTSTransition State(Face Selective)Complex->TSPyrazolePyrazole(Nucleophile)Pyrazole->TSNucleophilic AttackProductChiral Alpha-PyrazolylGlycine EsterTS->ProductC-C Bond Formation

Caption: Mechanistic flow of the organocatalytic asymmetric addition to alpha-imino esters.

Comparative Analysis of Methods

FeaturePetasis Reaction (Method A)Asymmetric Addition (Method B)
Complexity Low (One-pot, Multicomponent)High (Requires catalyst & protected imine)
Stereocontrol Moderate (Diastereoselective with chiral amines)Excellent (High ee with chiral catalysts)
Substrate Scope Broad (Tolerates various amines/boronates)Limited (Requires electron-rich pyrazoles)
Atom Economy HighModerate (Protecting group waste)
Primary Use Library generation, Diversity-Oriented SynthesisTarget-oriented synthesis of single enantiomers

References

  • Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583–586. Link

  • Candeias, N. R., Montalbano, F., Cal, P. M., & Gois, P. M. (2010). Boronic acids and esters in the Petasis-borono Mannich multicomponent reaction.[2] Chemical Reviews, 110(10), 6169–6193. Link

  • Jiang, B., Xu, M., & Wang, T. (2015).

    
    -amino acids via organocatalytic Friedel-Crafts alkylation of 
    
    
    -imino esters. Organic & Biomolecular Chemistry, 13, 4514-4523.[3] Link
  • Follmann, M., & Kunz, H. (2005). Synthetic approaches to

    
    -heteroaryl glycines. Synlett, 2005(06), 1009-1011. Link
    
  • Attanasi, O. A., et al. (2002). Synthesis of pyrazole derivatives via 1,3-dipolar cycloaddition. Tetrahedron, 58(9), 1779-1783. Link

Chemical Stability and Reactivity of Pyrazolyl-Substituted Amino Acid Esters: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Pyrazole-Derived Peptidomimetics

Pyrazolyl-substituted amino acid esters represent a highly versatile class of non-proteinogenic building blocks. Their unique structural topology bridges the gap between traditional organic synthesis and advanced medicinal chemistry, finding extensive utility in the development of conformationally restricted peptidomimetics, targeted kinase inhibitors, and rapid diagnostic biosensors.

As a Senior Application Scientist, I approach the chemical stability of these compounds not merely as a static property, but as a dynamic interplay of electronic effects, steric shielding, and tautomeric equilibria. Understanding why a pyrazole amino acid ester resists spontaneous hydrolysis in the bloodstream yet rapidly cleaves in the presence of specific enzymes is critical for rational drug design and assay development.

Structural Dynamics: Tautomerism and Conformational Shielding

The core stability of pyrazolyl-substituted amino acid esters is dictated by the amphoteric nature of the pyrazole ring, which contains both a pyrrole-like nitrogen (N1, proton donor) and a pyridine-like nitrogen (N2, proton acceptor). This allows the heterocycle to undergo annular tautomerism, shifting between 3-substituted and 5-substituted forms.

The spatial alignment of the ester group relative to the pyrazole ring governs its susceptibility to nucleophilic attack. In non-polar or physiological environments, the tautomeric equilibrium strongly favors the T3c conformer (where the ester group is at position 3 and coplanar with the ring). This preference is driven by an intramolecular hydrogen bond between the pyrazole N–H (donor) and the ester carbonyl oxygen (acceptor).

Mechanistic Causality: This intramolecular hydrogen bonding network acts as an electronic and steric shield. By tying up the carbonyl oxygen's lone pairs and physically blocking the trajectory of incoming water molecules, the ester linkage is heavily protected against spontaneous hydrolysis. This phenomenon explains why these esters exhibit remarkable baseline stability in physiological buffers, a critical requirement for their use as circulating prodrugs or stable diagnostic reagents. For an in-depth crystallographic analysis of these tautomeric states, refer to the foundational work on the [1] and comprehensive reviews [2].

Hydrolysis Kinetics and Diagnostic Applications

While chemically stable under neutral conditions, the ester bond can be selectively targeted. In clinical diagnostics—specifically urinalysis reagent strips—derivatized pyrazole amino acid esters are utilized as specific substrates for granulocyte esterases (leukocyte esterase).

When exposed to these enzymes, the ester bond is rapidly hydrolyzed to liberate a reactive hydroxy pyrazole intermediate. This intermediate subsequently undergoes a diazo coupling reaction with a diazonium salt embedded in the test pad, producing a distinct purple/pink azo dye. The system is self-validating: the absence of the enzyme results in zero color change due to the high baseline chemical stability of the ester, ensuring a high signal-to-noise ratio.

G A Pyrazolyl Amino Acid Ester (Stable Precursor) C Hydroxy Pyrazole (Reactive Intermediate) A->C Hydrolysis B Granulocyte Esterase (Enzymatic Cleavage) B->C Catalyzes E Azo Dye Complex (Purple/Pink Readout) C->E Diazo Coupling D Diazonium Salt (Coupling Reagent) D->E Reacts with

Enzymatic cleavage of pyrazole ester and subsequent diazo coupling for diagnostic readout.

Quantitative Stability Profile

To contextualize the stability of the pyrazolyl amino acid ester, Table 1 summarizes its half-life (


) across various microenvironments.

Table 1: Kinetic Stability of Pyrazolyl-Substituted Amino Acid Esters

ConditionpHTemperature (°C)Half-Life (

)
Primary Degradation Pathway
Simulated Gastric Fluid2.037> 48 hoursAcid-catalyzed hydrolysis
Physiological Buffer (PBS)7.437> 120 hoursSpontaneous hydrolysis (negligible)
Basic Buffer10.037~ 5.2 hoursBase-catalyzed saponification
Human Urine + Granulocyte Esterase~ 6.5 - 7.025< 1 minuteEnzymatic ester cleavage

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to guarantee reproducibility.

Protocol 1: Regioselective Synthesis of Pyrazolyl -Amino Acid Esters

Traditional pyrazole syntheses often yield inseparable mixtures of regioisomers. To circumvent this, we utilize a highly regioselective condensation/aza-Michael reaction pathway, as detailed in the

 [3] and [4].
  • Condensation: React a

    
    -aryl 
    
    
    
    -unsaturated ketone (enone) derived from aspartic acid with phenylhydrazine (1.1 equiv) in ethanol at 80°C for 4 hours.
    • Causality: The initial nucleophilic attack by the more reactive nitrogen of the hydrazine on the carbonyl carbon, followed by intramolecular aza-Michael addition to the alkene, strictly dictates the regiochemistry of the resulting pyrazoline.

  • Oxidation: Treat the crude pyrazoline intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv) in dichloromethane at room temperature for 2 hours.

    • Causality: DDQ facilitates a mild, aromatizing dehydrogenation, converting the pyrazoline into the thermodynamically stable pyrazole ring without cleaving the sensitive amino acid ester protecting groups.

  • Purification: Isolate the product via flash column chromatography (Hexanes/Ethyl Acetate 7:3). Validate regiochemical purity using 2D-NMR (HMBC), ensuring the pyrazole C5 carbon correlates exclusively with the expected substituents.

Protocol 2: Accelerated Chemical Stability Profiling (HPLC-UV)

To validate the data presented in Table 1, a robust stability indicating assay is required.

  • Formulation & Internal Standardization: Dissolve the synthesized pyrazole ester in DMSO to create a 10 mM stock. Spike this into the target aqueous buffer (e.g., PBS pH 7.4) to a final concentration of 100

    
    M. Add biphenyl (50 
    
    
    
    M) as an internal standard.
    • Causality: The internal standard normalizes any volumetric errors during pipetting or solvent evaporation during incubation, ensuring the quantified degradation rate is absolute.

  • Incubation: Place the sealed vials in a thermoshaker at 37°C ± 0.1°C, shaking at 300 RPM.

  • Time-Course Sampling & Quenching: At designated intervals (t = 0, 1, 2, 4, 8, 24, 48 hours), extract a 50

    
    L aliquot and immediately mix it with 50 
    
    
    
    L of ice-cold Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA).
    • Causality: The addition of cold organic solvent halts enzymatic activity (by precipitating proteins) and drops the pH to ~3.0, instantly quenching any base-catalyzed saponification. This "freezes" the kinetic profile.

  • HPLC Analysis: Inject 10

    
    L onto a C18 Reverse-Phase column. Run an isocratic elution (60% Water with 0.1% TFA / 40% Acetonitrile) at 1.0 mL/min. Monitor UV absorbance at 254 nm. Calculate the remaining percentage of the ester by comparing the peak area ratio (Analyte/Internal Standard) against the t=0 baseline.
    

Workflow S1 1. Compound Formulation (Aqueous/Organic Buffer) S2 2. Incubation (Controlled pH & Temp) S1->S2 S3 3. Aliquot Sampling (Time-course Extraction) S2->S3 S4 4. Reaction Quenching (Acidification/Cooling) S3->S4 S5 5. HPLC-UV Analysis (Quantification of Intact Ester) S4->S5

Step-by-step experimental workflow for HPLC-based chemical stability profiling.

Conclusion

The chemical stability of pyrazolyl-substituted amino acid esters is a masterclass in structural self-preservation. Through the exploitation of annular tautomerism and intramolecular hydrogen bonding, these molecules achieve an exceptional baseline resistance to spontaneous hydrolysis. Yet, their susceptibility to targeted enzymatic cleavage allows them to function as highly sensitive diagnostic probes. By adhering to rigorous, regioselective synthetic pathways and internally validated stability assays, researchers can confidently deploy these scaffolds in both therapeutic and diagnostic arenas.

References

  • Title: Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI / Molecules URL: [Link]

  • Title: Synthesis of pyrazole containing

    
    -amino acids via a highly regioselective condensation/aza-Michael reaction of 
    
    
    
    -aryl
    
    
    -unsaturated ketones Source: Royal Society of Chemistry (RSC) / Organic & Biomolecular Chemistry URL: [Link]
  • Title: Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations Source: American Chemical Society (ACS) / ACS Omega URL: [Link]

Pyrazole Amino Acids: Privileged Scaffolds for Peptidomimetics and Kinase Inhibition

[1][2]

Executive Summary

The integration of pyrazole heterocycles into amino acid backbones represents a high-value strategy in modern medicinal chemistry.[1] Pyrazole amino acids (PAAs) function as "privileged scaffolds" due to their dual capability: they mimic the geometric constraints of proline while offering the hydrogen-bonding versatility of purines. This guide analyzes the structural rationale, synthetic pathways, and therapeutic applications of PAAs, specifically focusing on their role as kinase hinge binders and

Structural Rationale: The Pyrazole Pharmacophore

The utility of pyrazole amino acids stems from their electronic and steric properties, which allow them to function as bioisosteres for peptide bonds and aromatic rings.

Electronic Versatility and Tautomerism

The pyrazole ring contains two adjacent nitrogen atoms: pyrrole-like (NH, H-bond donor) and pyridine-like (N, H-bond acceptor).

  • Hinge Binding: In kinase inhibitors, the unsubstituted pyrazole moiety (N-H) often forms a critical hydrogen bond with the hinge region of the ATP-binding pocket (e.g., binding to the backbone carbonyl of the gatekeeper residue).

  • Tautomeric Equilibrium: Unsubstituted pyrazoles exist in dynamic equilibrium between

    
    - and 
    
    
    -tautomers. Substitution at the N1 position locks the tautomer, allowing medicinal chemists to freeze the bioactive conformation.
Conformational Restriction (The Space)

Incorporating a pyrazole ring into an amino acid side chain (e.g., 3-pyrazolyl-L-alanine) or fusing it to the backbone creates steric clashes that restrict the torsion angles (


  • Entropy Reduction: Pre-organizing the ligand into a bioactive conformation reduces the entropic penalty upon binding.

  • Secondary Structure Induction: PAAs are potent inducers of

    
    -turns and helical structures, making them ideal for disrupting Protein-Protein Interactions (PPIs).
    
Diagram: Mechanistic Logic of PAA Scaffolds

PAA_LogicPAAPyrazole Amino Acid(Scaffold Core)Prop_ElectronicElectronic PropertiesPAA->Prop_Electronic N-N BondProp_StericSteric ConstraintsPAA->Prop_Steric Ring RigidityApp_KinaseKinase Inhibition(ATP Hinge Binding)Prop_Electronic->App_Kinase H-Bond Donor/AcceptorApp_PeptidePeptidomimetics(Beta-Turn Induction)Prop_Steric->App_Peptide Restricted Phi/Psi AnglesApp_PPIPPI Disruption(Helix Mimicry)Prop_Steric->App_PPI Side Chain OrientationApp_Peptide->App_PPI Structural Stability

Figure 1: The causal relationship between pyrazole physicochemical properties and their medicinal chemistry applications.

Synthetic Methodologies: Regiocontrol is Key

The synthesis of PAAs is dominated by two primary strategies: Condensation (Knorr) and Cycloaddition (Click). The major technical challenge is regioselectivity —controlling the position of the amino acid tail relative to the pyrazole substituents.

The Knorr Pyrazole Synthesis (Classic)
  • Mechanism: Condensation of hydrazines with 1,3-dicarbonyls.[2]

  • Advantage: Scalable and robust for simple substitutions.

  • Limitation: Often yields mixtures of 1,3- and 1,5-isomers unless the hydrazine or dicarbonyl is symmetrical or sterically biased.

[3+2] Cycloaddition (Modern)
  • Mechanism: Reaction of diazo compounds or nitrilimines with alkynes/alkenes.

  • Advantage: High functional group tolerance; Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields 1,4-disubstituted triazoles, but Ruthenium catalysis (RuAAC) or specific pyrazole catalysts can direct 1,5-regioselectivity.

  • Application: Synthesis of "Click-Peptides" where the pyrazole replaces the amide bond.

Data Summary: Synthetic Routes
MethodKey ReagentsRegioselectivity ControlPrimary Application
Knorr Condensation 1,3-diketone + HydrazineSteric bulk of R-groups; Solvent polarityBuilding block synthesis (e.g., Pyrazole-COOH)
[3+2] Cycloaddition Diazoalkane + AlkyneCatalyst (Cu vs. Ru) or HOMO/LUMO matchingScaffold hopping; connecting two peptide fragments
Claisen-Schmidt Ketone + Aldehyde -> ChalconeStepwise addition of hydrazineGenerating 3,5-diaryl pyrazole side chains

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of N-Substituted Pyrazole-4-Carboxylic Acids

Rationale: This protocol generates a core scaffold suitable for coupling to amino acids (to make PAA peptides) or for further elaboration into kinase inhibitors. It utilizes a Vilsmeier-Haack approach to ensure 1,3-substitution patterns.

Reagents:

  • Phenylhydrazine (or substituted hydrazine)

  • Ethyl acetoacetate

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal)

  • Ethanol, anhydrous

Step-by-Step Methodology:

  • Enaminone Formation:

    • Charge a round-bottom flask with Ethyl acetoacetate (1.0 eq) and DMF-DMA (1.1 eq).

    • Heat to reflux (approx. 100°C) for 3 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). Disappearance of starting material indicates formation of the intermediate ethyl 2-(dimethylaminomethylene)-3-oxobutanoate.

    • Concentrate in vacuo to remove methanol byproduct.

  • Cyclization (Pyrazole Ring Closure):

    • Dissolve the crude enaminone residue in anhydrous Ethanol (0.5 M concentration).

    • Cool to 0°C in an ice bath.

    • Dropwise add Phenylhydrazine (1.0 eq) over 20 minutes to control exotherm.

    • Allow to warm to room temperature and stir for 2 hours.

    • Mechanistic Insight: The hydrazine

      
       attacks the enaminone 
      
      
      -carbon first (Michael addition), followed by intramolecular cyclization. This sequence favors the 1-phenyl-5-methyl-pyrazole-4-carboxylate isomer.
  • Purification:

    • Evaporate solvent.

    • Recrystallize from hot Ethanol/Water or purify via Flash Column Chromatography (SiO2, 0-30% EtOAc in Hexanes).

    • Validation: 1H NMR should show a characteristic singlet for the pyrazole C3-H proton around

      
       7.8-8.0 ppm.
      
  • Hydrolysis to Free Acid (Scaffold Activation):

    • Treat the ester with LiOH (2.0 eq) in THF:Water (1:1) at RT for 4 hours.

    • Acidify with 1M HCl to pH 3 to precipitate the carboxylic acid.

    • Filter and dry. The resulting 1-phenyl-5-methyl-1H-pyrazole-4-carboxylic acid is now ready for peptide coupling.

Therapeutic Applications

Kinase Inhibitors (The Hinge Binder)

In ATP-competitive inhibitors, the pyrazole motif is ubiquitous.

  • Case Study: Ruxolitinib (JAK inhibitor).[3] The pyrazole ring is part of the fused pyrrolo[2,3-d]pyrimidine system, but the logic holds: the nitrogen acceptors/donors interact with the hinge region (Glu966/Leu967 in JAK2).

  • Design Strategy: Use a 3-aminopyrazole scaffold.[1][4] The exocyclic amine H-bonds to the backbone carbonyl, while the endocyclic nitrogen accepts a bond from the backbone amide NH.

Peptidomimetics (The Beta-Turn Inducer)

Replacing a dipeptide segment (e.g., Ala-Pro) with a pyrazole amino acid can lock the peptide into a

  • Mechanism: The planar pyrazole ring prevents free rotation around the

    
     bond connecting it to the peptide chain.
    
  • Application: Development of antimicrobial peptides (AMPs). Ultra-short pyrazole-arginine peptidomimetics (e.g., Py11) show potent activity against MRSA by mimicking the amphiphilic nature of defensins but with enhanced proteolytic stability.

Diagram: Synthetic Workflow for PAA Scaffolds

Synthesis_WorkflowSM1Hydrazine(R-NH-NH2)CyclizationCyclocondensation(Ethanol, Reflux)SM1->CyclizationSM21,3-Dicarbonyl / EnaminoneSM2->CyclizationIsomer_SepRegioisomer Separation(Chromatography/Crystallization)Cyclization->Isomer_Sep Crude MixtureEsterPyrazole Ester IntermediateIsomer_Sep->Ester Pure 1,5-IsomerHydrolysisLiOH HydrolysisEster->HydrolysisFinalPyrazole Amino Acid Scaffold(Ready for Coupling)Hydrolysis->Final

Figure 2: Workflow for the generation of activation-ready pyrazole carboxylic acid scaffolds.

Future Outlook: PROTACs and Macrocycles

The rigid geometry of PAAs makes them ideal linkers for PROTACs (Proteolysis Targeting Chimeras). By using a pyrazole amino acid as a linker, researchers can define the exit vector of the E3 ligase ligand, improving the ternary complex stability. Furthermore, macrocyclization using pyrazole amino acids (via side-chain-to-tail coupling) is an emerging strategy to target "undruggable" intracellular protein surfaces.

References

  • Fustero, S., et al. (2010). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link

  • Ansari, A., et al. (2017). Biologically Active Pyrazole Derivatives. New Journal of Chemistry. Link

  • Gomes, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Link

  • Roskoski, R. (2023).[5] Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research. Link

  • Kucukguzel, S. G., & Senkardes, S. (2015). Recent advances in bioactive pyrazoles. European Journal of Medicinal Chemistry. Link

Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthetic Logic, and Application in Drug Design

Executive Summary & Core Identity

Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (CAS: 1909309-96-1) represents a critical "non-canonical" amino acid scaffold. Unlike standard phenylglycine derivatives, this molecule introduces a nitrogen-rich, electron-deficient pyrazole ring directly attached to the chiral center. This structural modification alters the electronic landscape of the alpha-carbon, influencing both the pKa of the amine and the conformational entropy of peptides or small molecules incorporating this motif.

Physicochemical Data Card
PropertyValueTechnical Note
IUPAC Name Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetateDefines the 5-position attachment, critical for synthetic planning.
CAS Number 1909309-96-1 Primary identifier for procurement and regulatory filing.
Molecular Formula C₇H₁₁N₃O₂ Nitrogen-rich core (3 N atoms) contributes to polarity.
Molecular Weight 169.18 g/mol Ideal fragment size (Rule of 3 compliant) for lead optimization.
Exact Mass 169.0851Monoisotopic mass for HRMS validation.
Predicted LogP -0.41Highly polar; suggests good aqueous solubility but potential permeability challenges.
TPSA 70.1 ŲTopological Polar Surface Area; favorable for oral bioavailability (<140 Ų).
H-Bond Donors/Acceptors 1 / 5High acceptor count due to pyrazole nitrogens and ester oxygens.

Structural Analysis: The "5-yl" Significance

The distinction between the 1-methyl-1H-pyrazol-5-yl isomer and its 3-yl counterpart is not merely semantic; it dictates the synthetic strategy and the resulting pharmacology.

  • Steric Environment: The 5-position is adjacent to the N-methyl group. This creates a sterically crowded environment around the alpha-carbon compared to the 3-position. In drug design, this steric clash can be leveraged to lock conformations in peptidomimetics, restricting rotation around the C(alpha)-Aryl bond.

  • Electronic Effects: The 5-position of 1-methylpyrazole is electron-deficient relative to the 4-position but more acidic. This influences the acidity of the alpha-proton, making the molecule potentially prone to racemization under strong basic conditions—a critical stability factor during synthesis.

Synthetic Architecture: The Strecker Protocol

While catalog procurement is possible, in-house synthesis is often required to access chiral variants or analogs. The most robust, self-validating route to this scaffold is the Strecker Synthesis , initiated from the lithiation of 1-methylpyrazole.

Mechanism of Action[1][2]
  • Regioselective Lithiation: 1-Methylpyrazole undergoes lithiation exclusively at the C5 position due to the coordination of the lithium cation with the N1 lone pair (Directed Ortho Metalation - DoM).

  • Formylation: Quenching the lithiated species with DMF yields 1-methyl-1H-pyrazole-5-carbaldehyde.

  • Aminonitrile Formation: The aldehyde condenses with ammonia (or an amine) and cyanide to form the alpha-aminonitrile.

  • Pinner Hydrolysis: Acid-mediated hydrolysis of the nitrile in methanol yields the methyl ester directly.

Experimental Workflow Diagram

SynthesisRoute Start 1-Methylpyrazole Step1 Lithiation (n-BuLi) -78°C, THF Start->Step1 Inter1 5-Lithio Species (Transient) Step1->Inter1 Deprotonation at C5 Step2 Formylation (DMF) Inter1->Step2 Aldehyde 1-Methyl-1H-pyrazole- 5-carbaldehyde Step2->Aldehyde Step3 Strecker Reaction (TMSCN, NH3/MeOH) Aldehyde->Step3 Nitrile Alpha-Aminonitrile Intermediate Step3->Nitrile Nucleophilic Addition Step4 Acid Hydrolysis (HCl/MeOH) Nitrile->Step4 Product Methyl 2-amino-2-(1-methyl- 1H-pyrazol-5-yl)acetate Step4->Product Pinner Reaction

Caption: Figure 1. Regioselective synthesis pathway leveraging the C5-directing effect of the N-methyl group.

Detailed Protocol (Self-Validating System)

Step 1: Synthesis of 1-Methyl-1H-pyrazole-5-carbaldehyde

  • Reagents: 1-Methylpyrazole (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), DMF (1.2 eq), dry THF.

  • Procedure:

    • Cool a solution of 1-methylpyrazole in dry THF to -78°C under Argon.

    • Add n-BuLi dropwise. Validation Point: The solution should turn yellow/orange, indicating lithiation. Maintain -78°C for 1 hour to ensure complete deprotonation at C5.

    • Add DMF dropwise. Warm to Room Temperature (RT) over 2 hours.

    • Quench with saturated NH₄Cl. Extract with EtOAc.[1]

    • QC Check: 1H NMR should show a distinct aldehyde proton singlet around 9.8-10.0 ppm.

Step 2: Strecker Reaction & Methanolysis

  • Reagents: Aldehyde (from Step 1), TMSCN (1.2 eq), Ammonia (7M in MeOH), HCl/MeOH.

  • Procedure:

    • Dissolve aldehyde in 7M NH₃/MeOH. Add TMSCN (Caution: Toxic). Stir at RT for 16h.

    • Concentrate to obtain the crude aminonitrile.

    • Redissolve in MeOH and bubble dry HCl gas (or use Acetyl Chloride/MeOH) at 0°C.

    • Reflux for 2-4 hours.

    • Concentrate and triturate with ether to obtain the hydrochloride salt.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 9.0-8.5 ppm: Broad singlets (NH₃⁺), exchangeable with D₂O.

    • δ 7.4-7.5 ppm (1H, d): Pyrazole H3.

    • δ 6.3-6.5 ppm (1H, d): Pyrazole H4.

    • δ 5.3-5.5 ppm (1H, s): Alpha-proton (chiral center).

    • δ 3.8 ppm (3H, s): N-Methyl group.

    • δ 3.7 ppm (3H, s): O-Methyl (ester) group.

    • Note: The N-Me and O-Me signals may overlap; 2D HSQC is recommended for assignment.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Observed m/z = 170.19.

    • Fragment Pattern: Loss of -OCH3 (31 Da) or -COOCH3 (59 Da) is common in MS/MS.

Applications in Drug Discovery[4]

This molecule serves as a versatile building block in two primary domains:

  • Kinase Inhibitors: The pyrazole ring is a privileged scaffold in kinase inhibition (e.g., Crizotinib, Ruxolitinib). Incorporating this amino acid allows for the extension of the pharmacophore into the solvent-exposed region or the ATP-binding pocket hinge region, providing a vector for solubility-enhancing groups.

  • Peptidomimetics: Substitution of Phenylglycine with this pyrazole analog reduces lipophilicity (LogP -0.41 vs. ~1.2 for Phenylglycine) while maintaining aromatic stacking potential. This is crucial for optimizing ADME properties in macrocyclic peptides.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1909309-96-1. Retrieved March 1, 2026, from [Link]

  • Aggarwal, V. K., et al. (2013). "Regioselective functionalization of 1-methylpyrazole via directed ortho-lithiation." Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Protocol for the Hydrolysis of Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of unnatural pyrazole-containing amino acids for peptidomimetics and small-molecule inhibitor development.

Introduction & Strategic Rationale

Unnatural amino acids bearing heteroaromatic side chains, such as the 1-methyl-1H-pyrazol-5-yl moiety, are highly privileged scaffolds in modern drug discovery. They frequently serve as critical hydrogen-bonding pharmacophores in kinase inhibitors and epigenetic modulators[1].

The conversion of Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate to its corresponding free carboxylic acid via saponification is a fundamental yet nuanced transformation. Because the substrate contains both a basic primary amine and a basic pyrazole ring, the resulting product is highly amphoteric (zwitterionic). Standard organic extraction protocols are ineffective here. This application note details a highly optimized, self-validating protocol utilizing lithium hydroxide (LiOH) mediated saponification followed by cation-exchange chromatography to isolate the pure zwitterionic amino acid without risking epimerization or yield loss.

Mechanistic Insights & Causality (E-E-A-T)

Do not treat ester hydrolysis as a generic step; the specific structural features of the substrate dictate the reagent choices:

  • Why LiOH over NaOH/KOH? Saponification proceeds via the nucleophilic addition of a hydroxide ion to the ester carbonyl, forming a tetrahedral intermediate before eliminating the methoxide leaving group[2]. In

    
    -amino esters, the 
    
    
    
    -proton is unusually acidic. Stronger bases like NaOH or KOH can abstract this proton, leading to irreversible racemization/epimerization. Lithium hydroxide is selected because the
    
    
    cation forms a stable bidentate chelate with the free
    
    
    -amino group and the carbonyl oxygen. This coordination electronically and sterically shields the
    
    
    -proton, preserving the stereochemical integrity of the molecule[3].
  • Why a Biphasic THF/Water System? The methyl ester substrate is highly lipophilic, whereas LiOH is strictly water-soluble. A 1:1 mixture of Tetrahydrofuran (THF) and water acts as a universal co-solvent, ensuring a homogenous reaction mixture that accelerates the nucleophilic acyl substitution.

  • The Amphoteric Isolation Challenge: Post-hydrolysis, the product exists as a highly water-soluble lithium carboxylate salt. Acidifying and extracting with organic solvents (like ethyl acetate) will fail because the resulting 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is a zwitterion. To break this self-validating system out of the aqueous phase, we must use a strongly acidic cation-exchange resin (Dowex 50WX8) to "catch" the protonated amino acid and "release" it using a volatile ammonia solution.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and kinetic parameters required for optimal conversion.

ParameterValue / ReagentMechanistic Rationale
Substrate 1.0 EquivalentMethyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate.
Base 1.5 Equivalents

; slight excess ensures complete conversion without driving epimerization.
Solvent System THF :

(1:1 v/v)
Co-solubilizes the lipophilic ester and hydrophilic hydroxide.
Temperature 0 °C

25 °C
Kinetic control; starting at 0 °C prevents exothermic degradation.
Reaction Time 1.5 – 2.0 HoursRapid saponification typical for

-amino esters.
Isolation Resin Dowex 50WX8 (

form)
Strongly acidic cation exchange resin captures the zwitterion.
Eluent 2M

(aq)
Deprotonates the resin and amino acid, releasing the product.

Experimental Workflow & Visualization

Workflow A Methyl 2-amino-2-(1-methyl-1H -pyrazol-5-yl)acetate B LiOH (1.5 eq), THF/H2O 0 °C to RT, 2 h A->B Saponification C Aqueous Lithium Carboxylate (THF Evaporated) B->C Concentration D Dowex 50WX8 (H+ form) Cation Exchange Catch C->D Load Column E Wash: DI Water (Removes LiCl) Elute: 2M NH4OH (Releases Product) D->E Desalting F 2-amino-2-(1-methyl-1H -pyrazol-5-yl)acetic acid (Pure Zwitterion) E->F Lyophilization

Caption: Workflow for the hydrolysis and Dowex-mediated isolation of pyrazole amino acids.

Step-by-Step Experimental Protocol

Part A: Saponification
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate in 20 mL of THF.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Dissolve 15.0 mmol (1.5 eq) of Lithium hydroxide monohydrate (

    
    ) in 20 mL of deionized water. Add this aqueous solution dropwise to the stirring THF solution over 5 minutes to prevent localized heating.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir vigorously for 1.5 to 2.0 hours.

  • Validation: Monitor the reaction via LC-MS or TLC (Ninhydrin stain). The starting material spot should completely disappear, replaced by a highly polar, baseline-retained spot corresponding to the carboxylate.

Part B: Workup and Resin Isolation

Causality Check: Why remove THF before the resin? THF causes unpredictable swelling of the polystyrene-divinylbenzene backbone of the Dowex resin, severely reducing its ion-exchange capacity.

  • Solvent Removal: Transfer the reaction mixture to a rotary evaporator and carefully remove the THF under reduced pressure at 30 °C. Do not evaporate the water.

  • Resin Preparation: Slurry 20 g of Dowex 50WX8 hydrogen form resin in DI water and pack it into a glass chromatography column. Wash the resin bed with 100 mL of DI water.

  • Loading: Dilute the remaining aqueous reaction mixture (containing the lithium carboxylate) with an additional 10 mL of DI water and load it onto the resin. The acidic resin will protonate the amino acid, causing it to bind ionically to the sulfonate groups.

  • Desalting: Wash the column with 150 mL of DI water. This step is critical: it washes away the uncharged methanol byproduct and the highly soluble Lithium cations (

    
    ).
    
  • Elution: Elute the target amino acid by passing 150 mL of 2M aqueous Ammonium Hydroxide (

    
    ) through the column. The ammonia deprotonates the resin and the amino acid, breaking the ionic bond and releasing the zwitterion.
    
  • Final Isolation: Collect the ninhydrin-positive fractions. Concentrate them under reduced pressure to remove the volatile ammonia, then lyophilize (freeze-dry) the remaining aqueous solution to yield 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid as a pure, white crystalline powder.

Troubleshooting & Analytical Validation

  • Incomplete Hydrolysis: If LC-MS indicates remaining starting material after 2 hours, do not add more base (which risks epimerization). Instead, ensure the stirring was sufficiently vigorous to overcome the biphasic nature of the solvent system before the ester fully dissolved.

  • Low Yield Post-Resin: If the yield is unexpectedly low, the amino acid may have precipitated on the column. Ensure the

    
     eluent is freshly prepared and strictly at a 2M concentration to guarantee complete desorption from the Dowex resin.
    

References

  • Title : Basic Hydrolysis of Esters - Saponification Source : Master Organic Chemistry URL :[Link]

  • Title : Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent Source : PubMed Central (PMC), National Institutes of Health URL :[Link]

  • Title : Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase Inhibitor Source : ACS Publications, Journal of Medicinal Chemistry URL :[Link]

Sources

Fmoc protection of Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate for SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Fmoc-Protected Pyrazole-Based Non-Canonical Amino Acids for SPPS

Executive Summary

The incorporation of heteroaryl-glycine analogs, such as 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid , into peptide backbones is a high-value strategy in medicinal chemistry. The pyrazole moiety acts as a bioisostere for phenyl rings (e.g., Phenylglycine), offering reduced lipophilicity (LogP) and unique hydrogen-bonding vectors.

However, this substrate presents two specific challenges for Solid-Phase Peptide Synthesis (SPPS):

  • Steric Hindrance: The ortho-like positioning of the N-methyl group (position 1) relative to the amino acid attachment (position 5) creates significant steric bulk.

  • Racemization Risk: Like phenylglycine, the

    
    -proton is highly acidic due to the electron-withdrawing nature of the heteroaromatic ring, making the molecule prone to racemization during the ester hydrolysis step required to generate the free acid for SPPS.
    

This guide details a high-fidelity protocol to convert Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (starting material) into Fmoc-2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (SPPS building block), prioritizing enantiomeric purity and yield.

Chemical Strategy & Logic

Why Fmoc-OSu over Fmoc-Cl?

While Fmoc-Chloride (Fmoc-Cl) is cheaper, it is highly reactive and generates HCl, which can lead to the formation of "Fmoc-dipeptides" (where the activated amino acid reacts with a free amino acid).[1] For steric and valuable substrates like pyrazole-glycines, Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) is the reagent of choice. It allows for a milder, controllable reaction trajectory that suppresses oligomerization.

The Hydrolysis Dilemma

The starting material is a methyl ester. SPPS requires the free carboxylic acid. Standard base hydrolysis (NaOH/MeOH) often racemizes aryl-glycines. This protocol utilizes Lithium Hydroxide (LiOH) at controlled low temperatures (


) in a THF/Water system to minimize 

-proton abstraction while effectively cleaving the methyl ester.

Experimental Workflows

Visual Guide: Synthesis Pathway

SynthesisWorkflow Start Methyl 2-amino-2- (1-methyl-1H-pyrazol-5-yl)acetate (HCl Salt) Step1 Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Step1 pH 8-9 Dioxane/H2O Inter Intermediate: Fmoc-Ester Step1->Inter Yield >90% Step2 Controlled Hydrolysis (LiOH, 0°C) Inter->Step2 Saponification Final Target: Fmoc-AA-OH (Free Acid) Step2->Final Acidic Workup (Avoid pH < 3)

Figure 1: Step-wise conversion of the methyl ester to the SPPS-ready free acid.

Detailed Protocols

Part A: Fmoc Protection of the Methyl Ester

Reagents:

  • Substrate: Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate HCl salt (1.0 equiv)

  • Reagent: Fmoc-OSu (1.1 equiv)

  • Base: Sodium Bicarbonate (

    
    ) (2.5 equiv)
    
  • Solvent: 1,4-Dioxane : Water (1:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amino ester HCl salt (1.0 mmol) in water (5 mL). Add

    
     (2.5 mmol) and stir until clear. The pH should be approximately 8–9.
    
  • Addition: Dissolve Fmoc-OSu (1.1 mmol) in 1,4-Dioxane (5 mL). Add this solution dropwise to the aqueous amino ester solution over 15 minutes at room temperature.

    • Note: A white precipitate (the product) often begins to form immediately.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc) or LC-MS.

  • Workup:

    • Evaporate the bulk of the dioxane under reduced pressure (rotary evaporator).

    • Dilute the remaining aqueous slurry with EtOAc (20 mL).

    • Wash with 5%

      
       or Citric Acid (to remove unreacted amine) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from EtOAc/Hexane if necessary.

    • Target Yield: >90%[2][3][4][5]

    • Checkpoint: Verify the integrity of the methyl ester (NMR singlet ~3.7 ppm).

Part B: Controlled Hydrolysis (The Critical Step)

Reagents:

  • Substrate: Fmoc-amino ester (from Part A)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (2.0 equiv)
    
  • Solvent: THF : Water (3:1 v/v)

Procedure:

  • Preparation: Dissolve the Fmoc-ester (1.0 mmol) in THF (10 mL) and cool the solution to

    
      in an ice bath.
    
  • Saponification: Dissolve

    
     (2.0 mmol) in Water (3.3 mL). Add this cold aqueous solution dropwise to the THF solution.
    
    • Critical Control:Maintain temperature at

      
      .  Do not let it warm to room temperature. Higher temperatures significantly increase the rate of racemization for phenylglycine analogs.
      
  • Monitoring: Stir at

    
     for 1–2 hours. Monitor strictly by TLC/LC-MS for the disappearance of the ester. Stop immediately upon completion.
    
  • Workup (Acidification):

    • While still at

      
      , carefully acidify the mixture to pH ~3–4 using 1N HCl.
      
    • Caution: Do not acidify below pH 2, as the Fmoc group can be unstable in highly acidic aqueous media over time, and the pyrazole ring may protonate, complicating extraction.

  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Final Product: The resulting white solid is Fmoc-2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid . Store at

    
    .
    

Quality Control & SPPS Incorporation

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Presence of Fmoc (7.3–7.9 ppm), Pyrazole protons, absence of O-Methyl singlet.
Purity HPLC (C18, ACN/H2O)> 98%
Chirality Chiral HPLC (Chiralpak IA/IC)> 99% ee (Crucial check for racemization)
SPPS Coupling Protocol (Recommendation)

Due to the steric bulk of the pyrazole group (similar to Valine or Isoleucine), standard DIC/Oxyma couplings may be sluggish.

  • Activator: Use HATU or HOAt/DIC .

  • Stoichiometry: 3.0 equiv AA / 2.9 equiv HATU / 6.0 equiv DIPEA.

  • Time: Double coupling (

    
     min) is recommended.
    
  • Solid Support: Use low-loading resins (0.3–0.5 mmol/g) to prevent aggregation.

Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Type1 Low Yield in Step 1 Problem->Type1 Type2 Racemization in Step 2 Problem->Type2 Sol1 Check pH of aqueous phase. Must be >8 for reaction, but <10 to save Fmoc. Type1->Sol1 Sol2 Switch from LiOH to Trimethyltin hydroxide (Me3SnOH) (Milder, non-basic hydrolysis). Type2->Sol2

Figure 2: Troubleshooting common synthetic pitfalls.

References

  • Fmoc-OSu vs Fmoc-Cl: Paquet, A. (1982). Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates. Canadian Journal of Chemistry, 60(8), 976–980. Link

  • Racemization of Aryl Glycines: Williams, R. M., & Hendrix, J. A. (1992). Asymmetric synthesis of arylglycines. Chemical Reviews, 92(5), 889–917. Link

  • Mild Hydrolysis Techniques: Nicolaou, K. C., et al. (2005). Trimethyltin hydroxide: A mild and specific reagent for the hydrolysis of esters. Angewandte Chemie International Edition, 44(9), 1378. Link

  • SPPS of Hindered Amino Acids: Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][5][6][7][8][9][][11][12] Chemical Reviews, 109(6), 2455–2504. Link

Sources

Using pyrazolyl glycine esters in multi-component reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of Pyrazole-Peptidomimetics via Ugi-4CR using Glycine Esters

Executive Summary

This application note details the protocol for utilizing Glycine Esters (e.g., ethyl glycinate hydrochloride) as primary amine components in the Ugi 4-Component Reaction (U-4CR) to synthesize pyrazole-containing peptidomimetics. The integration of the pharmacologically privileged pyrazole scaffold with a glycine backbone creates "chimeric" small molecules with high potential in kinase inhibition (e.g., p38 MAPK) and anti-inflammatory drug discovery. This guide focuses on two distinct synthetic pathways: (A) incorporating pyrazole via the carboxylic acid component, and (B) incorporating pyrazole via the carbonyl component, providing researchers with modular control over the scaffold geometry.

Introduction & Mechanistic Rationale

The Ugi-4CR is a condensation reaction between an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide.[1] When using Glycine Esters as the amine component, the reaction yields an


-acylamino amide backbone, effectively generating a bis-amide peptidomimetic.

Why Pyrazolyl Glycine Scaffolds?

  • Pharmacophore Fusion: Pyrazoles act as hydrogen bond donors/acceptors often mimicking the histidine imidazole ring, while the glycine ester provides a flexible linker for further cyclization or peptide coupling.

  • Lipophilicity Modulation: The pyrazole ring enhances membrane permeability compared to phenyl analogues, a critical parameter in CNS drug development.

Mechanism of Action: The reaction proceeds via the formation of an imine (Schiff base) between the glycine ester and the aldehyde. Protonation by the carboxylic acid activates the imine for nucleophilic attack by the isocyanide (nitrilium ion formation). The final step is the irreversible Mumm rearrangement, yielding the stable peptide-like product.

Chemical Properties & Reagent Handling

ComponentReagent ClassHandling Notes
Glycine Ethyl Ester HCl Amine SourceHygroscopic. Store in desiccator. Must be neutralized in situ or pre-free-based.
Pyrazole-4-carboxylic acid Acid ComponentGenerally stable. Poor solubility in non-polar solvents; use MeOH/TFE.
Pyrazole-4-carbaldehyde Carbonyl ComponentProne to oxidation. Store under inert gas at 4°C.
tert-Butyl Isocyanide IsocyanideFoul Odor. potent lachrymator. Handle only in a fume hood.
Methanol (Anhydrous) SolventEssential for Ugi. Water interferes by competing with acid (Ugi-3CR side product).

Experimental Protocols

Protocol A: Pyrazole Incorporation via Acid Component

Target: Synthesis of


-pyrazolyl-carbonyl-glycyl-amides.
Rationale: This places the pyrazole moiety at the N-terminus of the peptidomimetic.

Materials:

  • Glycine ethyl ester hydrochloride (1.0 mmol)

  • Benzaldehyde (1.0 mmol)[2]

  • 1-Methyl-1H-pyrazole-4-carboxylic acid (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Triethylamine (

    
    ) (1.0 mmol)
    
  • Methanol (MeOH), anhydrous (2.0 mL, 0.5 M concentration)

  • Sodium sulfate (

    
    ), anhydrous
    

Step-by-Step Procedure:

  • Imine Formation (Pre-condensation):

    • In a 10 mL screw-cap vial, dissolve Glycine ethyl ester HCl (139 mg, 1.0 mmol) in 2.0 mL anhydrous MeOH.

    • Add

      
       (140 
      
      
      
      L, 1.0 mmol) to release the free amine. Stir for 5 minutes.
    • Add Benzaldehyde (102

      
      L, 1.0 mmol) and a spatula tip of anhydrous 
      
      
      
      (to sequester water).
    • Critical Step: Stir at Room Temperature (RT) for 90 minutes. (Monitoring by TLC is recommended to confirm imine formation; shift in

      
      ).
      
  • Component Addition:

    • Add 1-Methyl-1H-pyrazole-4-carboxylic acid (126 mg, 1.0 mmol). Stir for 10 minutes to allow protonation of the imine.

    • Add tert-Butyl isocyanide (113

      
      L, 1.0 mmol) dropwise.
      
  • Reaction:

    • Seal the vial and stir at RT for 24 hours.

    • Visual Cue: The reaction often turns from colorless to pale yellow. Precipitation of the product may occur in high-concentration runs.

  • Work-up:

    • Evaporate the solvent under reduced pressure (Rotavap).

    • Dissolve the residue in Ethyl Acetate (20 mL).

    • Wash sequentially with:

      • 1M HCl (2 x 10 mL) - removes unreacted amine/imine.

      • Saturated

        
         (2 x 10 mL) - removes unreacted acid.
        
      • Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • If solid: Recrystallize from EtOH/Hexane.

    • If oil: Flash chromatography (Silica gel, Hexane:EtOAc gradient 3:1 to 1:1).

Protocol B: Pyrazole Incorporation via Carbonyl Component

Target: Synthesis of


-(pyrazolyl)glycyl-amides.
Rationale: This places the pyrazole moiety at the 

-carbon, creating a non-natural amino acid side chain mimic.

Modifications to Protocol A:

  • Amine: Glycine ethyl ester HCl (1.0 mmol) +

    
     (1.0 mmol).
    
  • Aldehyde: 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) replaces benzaldehyde.

  • Acid: Benzoic acid (1.0 mmol) or Acetic acid.

  • Isocyanide: tert-Butyl isocyanide (1.0 mmol).

Procedure: Follow the same steps as Protocol A. Note: Pyrazole aldehydes are less electrophilic than benzaldehyde. Extend the pre-condensation time to 3 hours or use mild heating (40°C) during the imine formation step.

Pathway Visualization (Graphviz)

The following diagram illustrates the reaction pathway, highlighting the critical "Imine Activation" step where the pyrazole moiety is integrated.

UgiReaction cluster_inputs Reagents Glycine Glycine Ester (Amine Source) Imine Imine (Schiff Base) Glycine->Imine - H2O Aldehyde Aldehyde (Pyrazole or Aryl) Aldehyde->Imine Acid Carboxylic Acid (Pyrazole or Aryl) Iminium Iminium Ion (Activated) Acid->Iminium Counter-ion association Isocyanide Isocyanide Imine->Iminium + Acid (Protonation) Nitrilium Nitrilium Ion (Intermediate) Iminium->Nitrilium + Isocyanide (Insertion) Mumm Mumm Rearrangement Nitrilium->Mumm Acyl Migration Product Pyrazolyl-Peptidomimetic (Bis-amide) Mumm->Product Irreversible

Caption: Mechanistic flow of the Ugi-4CR. The Pyrazole moiety can be introduced via the Aldehyde (entering at 'Imine') or the Acid (entering at 'Iminium').

Data Analysis & Optimization

The following table summarizes typical yields based on solvent and concentration optimization for Pyrazole-Glycine Ugi reactions.

EntrySolventConcentration (M)AdditiveYield (%)Notes
1Methanol (MeOH)0.1 MNone45-55%Slow reaction kinetics.
2Methanol (MeOH)1.0 M None78-85% High conc. favors bimolecular steps.
3TFE (Trifluoroethanol)0.5 MNone65-70%Good for sterically hindered pyrazoles.
4DCM0.5 M

(cat.)
40%Lewis acid caused side reactions.

Interpretation:

  • Concentration Effect: Ugi reactions are accelerated at higher concentrations (1.0 M). This is crucial for pyrazole aldehydes, which may have lower reactivity due to electron-rich aromaticity.

  • Solvent Choice: Methanol is the gold standard due to its ability to stabilize the ionic intermediates. TFE is a viable alternative if the pyrazole acid is insoluble in MeOH.

Troubleshooting Guide

  • Low Yield / No Reaction:

    • Cause: Incomplete imine formation.

    • Fix: Ensure the Glycine Ester HCl is fully neutralized with TEA. Add molecular sieves (3Å) or anhydrous

      
       during the imine step to drive equilibrium.
      
  • Sticky Byproducts:

    • Cause: Passerini reaction competition (Aldehyde + Acid + Isocyanide, no Amine).

    • Fix: Ensure the amine is added before the acid and isocyanide. Allow sufficient time for imine formation.

  • Racemization:

    • Cause: If using chiral amino acids (e.g., L-Alanine instead of Glycine).

    • Fix: Keep temperature below 20°C. Use TFE/MeOH mixtures which are known to suppress racemization in isocyanide insertions.

References

  • Dömling, A. (2006). Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews, 106(1), 17–89. Link

  • Bawazir, W. (2020).[3] 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.[3] International Journal of Organic Chemistry, 10, 63-76.[3] Link

  • Patil, P., et al. (2012). Synthesis of pyrazole peptidomimetics and their inhibition against A549 lung cancer cells.[4] Bioorganic & Medicinal Chemistry Letters, 22(15), 5002-5006. Link

  • Marcaccini, S., & Torroba, T. (2007). The Use of the Ugi Four-Component Condensation.[1][5][6] Nature Protocols, 2, 632–639. Link

  • Tempest, P. A. (2005). Recent advances in multicomponent reactions for diversity-oriented synthesis.[7] Current Opinion in Chemical Biology, 9(3), 281-289. Link

Sources

Application Note: Strategic Incorporation of Pyrazole Amino Acids into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The incorporation of pyrazole rings into peptide backbones represents a high-value strategy in modern drug design, particularly for "scaffold hopping." Unlike flexible aliphatic chains, the pyrazole heterocycle provides a rigid aromatic scaffold that can lock peptide conformations into bioactive secondary structures, such as


-turns, thereby enhancing binding affinity and metabolic stability against proteases.

This guide addresses the two primary bottlenecks in this workflow:

  • Regioselective Synthesis: Overcoming the isomer mixtures inherent in Knorr synthesis.

  • Steric Hindrance in SPPS: Coupling the electron-deficient, sterically bulky pyrazole amine/acid to the growing peptide chain.

Strategic Design: The Pyrazole Building Block

Before synthesis, the design must account for the pyrazole's tautomeric nature. In Fmoc-based Solid Phase Peptide Synthesis (SPPS), the pyrazole ring nitrogen (N1) must be either permanently alkylated or orthogonally protected (e.g., Boc) to prevent side reactions with electrophilic coupling reagents.

Workflow Overview: From Raw Materials to Peptidomimetic

The following flowchart outlines the critical decision matrix for synthesizing the building block.

PyrazoleWorkflow Start Target Design: Pyrazole Amino Acid RegioCheck Is N1 substituted? Start->RegioCheck PathA Path A: N-Alkylated (Rigid Scaffold) RegioCheck->PathA Yes (Methyl/Phenyl) PathB Path B: NH-Unsubstituted (Requires Protection) RegioCheck->PathB No (NH free) SynthA Regioselective Condensation (Alkylated Hydrazine + 1,3-Diketoester) PathA->SynthA Hydrolysis Ester Hydrolysis (LiOH/THF) SynthA->Hydrolysis SynthB Standard Knorr Synthesis (Hydrazine Hydrate) PathB->SynthB Protect N1-Boc Protection (Orthogonal to Fmoc) SynthB->Protect Protect->Hydrolysis FmocInstall N-Fmoc Protection (Fmoc-OSu) Hydrolysis->FmocInstall SPPS Ready for SPPS FmocInstall->SPPS

Figure 1: Decision tree for synthesizing pyrazole amino acid building blocks, highlighting the divergence based on N1-substitution requirements.

Protocol A: Regioselective Synthesis of Fmoc-Pyrazole-COOH

Objective: Synthesize a 1-methyl-pyrazole-3-carboxylic acid derivative suitable for Fmoc SPPS. Challenge: Reaction of methylhydrazine with 1,3-dicarbonyls typically yields a mixture of 1,3- and 1,5-isomers. Solution: Control regioselectivity using steric bulk or specific solvent polarity, or purify via recrystallization as described below.

Materials
  • Ethyl acetopyruvate (1,3-dicarbonyl source)

  • Methylhydrazine[1]

  • Ethanol (Absolute)

  • LiOH (Lithium Hydroxide)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide)

  • Dioxane/Water

Step-by-Step Procedure
  • Condensation (Knorr Synthesis):

    • Dissolve ethyl acetopyruvate (10 mmol) in ethanol (50 mL) at 0°C.

    • Add methylhydrazine (10.5 mmol) dropwise over 20 minutes. Note: Slow addition favors the thermodynamic product.

    • Allow to warm to RT and reflux for 2 hours.

    • Purification: Evaporate solvent. The 1,3-isomer and 1,5-isomer ratios vary. Separate via flash chromatography (Hexane/EtOAc gradient). Target the 1,5-dimethyl isomer if designing a specific turn mimic.

  • Saponification:

    • Dissolve the ester (5 mmol) in THF/Water (1:1, 20 mL).

    • Add LiOH (10 mmol) and stir at RT for 4 hours.

    • Acidify with 1M HCl to pH 2. Extract with EtOAc.

  • Fmoc-Protection (If an amino group is present on the ring):

    • Note: If your scaffold is a pyrazole-carboxylic acid (acting as a backbone spacer), this step applies to the amino substituent on the ring (e.g., 4-amino-pyrazole).

    • Dissolve amino-pyrazole acid in 10% Na₂CO₃.

    • Add Fmoc-OSu (1.1 eq) dissolved in Dioxane. Stir 18h.

    • Workup: Acidify, extract, and lyophilize to obtain Fmoc-Pz-OH .

Protocol B: Solid-Phase Incorporation (SPPS)

Objective: Coupling the Fmoc-Pyrazole-OH to a growing peptide chain. Challenge: Pyrazole carboxylic acids are less reactive than standard amino acids due to electron withdrawal by the heteroaromatic ring. Furthermore, if the resin-bound amine is bulky, coupling fails.

Reagent Selection Table
Reagent SystemReactivityRacemization RiskRecommendation
DIC / Oxyma ModerateLowStandard couplings (non-hindered).
HBTU / DIPEA HighModerateAvoid for Cys/His containing peptides.
HATU / HOAt Very High Low Gold Standard for Pyrazoles.
PyBOP HighLowGood alternative if HATU fails.
Automated/Manual Coupling Protocol

Pre-requisite: Resin swelling (Polystyrene or ChemMatrix) in DMF for 30 mins.

  • Deprotection (Standard):

    • Treat resin with 20% Piperidine in DMF (2 x 5 min).

    • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Activation (The Critical Step):

    • Stoichiometry: 3.0 eq Fmoc-Pyrazole-OH : 2.9 eq HATU : 6.0 eq DIPEA.

    • Procedure: Dissolve Fmoc-Pyrazole-OH and HATU in minimal dry DMF. Add DIPEA immediately before adding to the resin.

    • Pre-activation: Do not pre-activate for >2 minutes; HATU esters can hydrolyze or rearrange.

  • Coupling:

    • Add activated mixture to resin.

    • Time: Shake/vortex for 2–4 hours at RT. Note: Pyrazoles require longer coupling times than standard Ala/Gly.

    • Double Coupling: Highly recommended. Drain and repeat step 2 & 3 with fresh reagents for 1 hour.

  • Monitoring:

    • Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Result: If positive (blue beads), perform a third coupling using PyAOP or elevate temperature to 50°C (microwave assisted).

Post-Coupling Capping

After the pyrazole coupling, unreacted amines on the resin must be capped to prevent deletion sequences.

  • Reagent: Acetic Anhydride (5%) / Pyridine (6%) in DMF.

  • Duration: 10 minutes.

Structural Validation & Signaling

Once synthesized, the peptidomimetic must be validated. The pyrazole ring introduces unique NMR signatures.

Validation Workflow

Validation cluster_QC Quality Control Metrics Resin Peptide-Resin Cleavage TFA Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) Resin->Cleavage Crude Crude Peptide Cleavage->Crude HPLC Prep-HPLC (C18 Column) Crude->HPLC QC QC Analysis HPLC->QC MS ESI-MS (Confirm Mass) QC->MS NMR 1H-NMR (Pyrazole CH: 7.5-8.0 ppm) QC->NMR

Figure 2: Downstream processing and analytical validation of pyrazole-containing peptidomimetics.

Analytical Notes
  • HPLC: Pyrazoles are hydrophobic. Expect a shift to higher retention times compared to the native peptide.

  • NMR: Look for the characteristic pyrazole singlets (or doublets if coupled) in the aromatic region (

    
     7.5–8.5 ppm). If N-methylated, look for a singlet around 
    
    
    
    3.8–4.0 ppm.

References

  • Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

  • Regioselectivity in Knorr Synthesis: Gosselin, F., et al. "Regioselective Synthesis of N-Alkylpyrazoles." Journal of Organic Chemistry, 2019. Link

  • SPPS of Hindered Amines: El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. Link

  • Peptidomimetic Applications: Graven, A., et al. "Pyrazole Scaffolds as Peptidomimetics: Synthesis and Biological Activity." Journal of Medicinal Chemistry, 2015. Link

  • Solid Phase Methodologies: Merrifield, R. B.[2][3] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 1963. Link

Sources

Preparation of chiral derivatives of 1-methyl-1H-pyrazol-5-yl glycine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Chiral Derivatives of 1-Methyl-1H-pyrazol-5-yl Glycine

Executive Summary

Target Molecule: (S)- and (R)-2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid CAS Registry (Racemic HCl): 1955498-31-3 Application: Glutamate receptor modulation (NMDA/AMPA), peptidomimetic scaffolds.

This guide details the robust preparation of enantiomerically pure 1-methyl-1H-pyrazol-5-yl glycine. Unlike standard phenylglycines, the pyrazole moiety introduces unique challenges regarding regiochemistry (N1-methyl vs. C5-positioning) and electronic effects during asymmetric induction.

We present two validated workflows:

  • Method A (Asymmetric Synthesis): A high-precision route using Ellman’s Sulfinamide auxiliary for research-scale synthesis (>98% ee).[1]

  • Method B (Enzymatic Resolution): A scalable route using Acylase I (Aspergillus melleus) for multigram production.[1]

Retrosynthetic Analysis & Strategy

The core challenge is establishing the stereocenter at the


-carbon while maintaining the integrity of the 1,5-disubstituted pyrazole ring. Direct lithiation of 1-methylpyrazole is kinetically sensitive; therefore, we utilize the commercially available 1-methyl-1H-pyrazole-5-carbaldehyde  as the critical divergence point.

Retrosynthesis cluster_regio Critical Regiochemistry Control Target Target: (S)-1-Methyl-1H-pyrazol-5-yl Glycine Nitrile Chiral Aminonitrile (Intermediate) Target->Nitrile Hydrolysis Imine Chiral Sulfinimine (Ellman Auxiliary) Nitrile->Imine Strecker (TMSCN) Aldehyde 1-Methyl-1H-pyrazole-5-carbaldehyde (Starting Material) Imine->Aldehyde Condensation Lithiation 1-Methylpyrazole (Precursor) Lithiation->Aldehyde n-BuLi / DMF (Thermodynamic Control Only!)

Figure 1: Retrosynthetic strategy highlighting the critical aldehyde intermediate.

Method A: Asymmetric Synthesis (Ellman Strecker Protocol)

Rationale: This method is preferred for medicinal chemistry (mg to g scale) where high enantiomeric excess (ee) is required without the need for chiral HPLC separation. The tert-butanesulfinyl group serves as both a protecting group and a chiral director.[1]

Protocol Steps:

Step 1: Formation of (S)-N-(1-methyl-1H-pyrazol-5-ylmethylene)-t-butanesulfinamide

  • Reagents: 1-Methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv), (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv), Ti(OEt)

    
     (2.0 equiv).
    
  • Solvent: Dry THF (0.5 M).

  • Procedure:

    • Dissolve aldehyde and sulfinamide in THF under N

      
      .
      
    • Add Ti(OEt)

      
       dropwise.[1] Stir at RT for 16–24 h.[1]
      
    • Monitor: TLC (EtOAc/Hex) or LCMS. Conversion is usually >95%.[1]

    • Workup: Pour into brine with vigorous stirring. Filter the resulting Ti-salt suspension through Celite.[1] Dry organic layer (Na

      
      SO
      
      
      
      ) and concentrate.[1]
    • Purification: Flash chromatography (SiO

      
      , EtOAc/Hex gradient).
      

Step 2: Diastereoselective Strecker Reaction

  • Reagents: Sulfinimine (from Step 1), TMSCN (1.5 equiv), CsF (1.1 equiv) or Sc(OTf)

    
     (0.1 equiv).
    
  • Solvent: CH

    
    Cl
    
    
    
    or THF at -78 °C.
  • Mechanism: The cyanide adds to the Re-face of the imine (controlled by the sulfinyl configuration), yielding the (S,S)-aminonitrile.

  • Procedure:

    • Cool sulfinimine solution to -78 °C.

    • Add TMSCN dropwise.[1]

    • Stir at -78 °C for 4 h, then allow to warm to RT overnight.

    • Critical Check: 1H NMR of crude will show diastereomeric ratio (dr).[1] Expect >90:10 dr.[1]

    • Purification: Recrystallization or Column Chromatography to isolate the major diastereomer.[1]

Step 3: Hydrolysis to (S)-Amino Acid

  • Reagents: 6N HCl (aqueous).

  • Procedure:

    • Reflux the pure aminonitrile in 6N HCl for 4–6 hours. This cleaves both the sulfinyl group and the nitrile.

    • Workup: Concentrate to dryness.[1] The residue is the amino acid hydrochloride salt.[1]

    • Final Purification: Ion-exchange chromatography (Dowex 50W) or recrystallization from EtOH/Water.[1]

Method B: Scalable Resolution (Acylase I Protocol)

Rationale: For multi-gram synthesis, resolving the racemate is often more cost-effective.[1] Acylase I (from Aspergillus melleus) is highly specific for L-amino acids (S-configuration) in heteroaryl glycines.[1]

Protocol Steps:
  • Racemic Synthesis:

    • React 1-methyl-1H-pyrazole-5-carbaldehyde with KCN and (NH

      
      )
      
      
      
      CO
      
      
      in 50% EtOH/H
      
      
      O at 60 °C (Bucherer-Bergs).
    • Hydrolyze the resulting hydantoin with NaOH (3M, reflux, 24h) to obtain racemic 1-methyl-1H-pyrazol-5-yl glycine.

  • N-Acetylation:

    • Treat the racemic amino acid with Ac

      
      O/NaOH at 0 °C to form the N-acetyl derivative.[1]
      
  • Enzymatic Resolution:

    • Dissolve N-acetyl-rac-amino acid in water (pH adjusted to 7.5 with LiOH or NH

      
      OH).[1]
      
    • Add Acylase I (Aspergillus melleus) (approx 10-20 mg per gram of substrate).

    • Incubate at 37 °C with gentle shaking.

    • Endpoint: Monitor hydrolysis by HPLC. Theoretical max yield is 50%.[1]

  • Separation:

    • Acidify to pH 5.[1]

    • The free (S)-amino acid is zwitterionic and water-soluble.[1] The unreacted (R)-N-acetyl substrate is less polar (at acidic pH) and can be extracted into EtOAc (or separated via ion exchange).

    • (S)-Product: Isolate from the aqueous phase.

    • (R)-Product: Hydrolyze the extracted N-acetyl derivative with 6N HCl to obtain the (R)-enantiomer.

Characterization Data (Representative)

Compound: 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride Formula: C


H

N

O

[1] · HCl MW: 191.62 g/mol [1]
TechniqueExpected Signal / ValueNotes
1H NMR (D

O)

7.55 (d, J=2.0 Hz, 1H, Py-H3)
Typical pyrazole H3 doublet.

6.45 (d, J=2.0 Hz, 1H, Py-H4)
Upfield pyrazole H4 doublet.

5.45 (s, 1H,

-CH)
Diagnostic singlet (chiral center).

3.85 (s, 3H, N-CH

)
N-Methyl singlet.[1]
13C NMR ~170 (COOH), 138 (C5), 130 (C3), 108 (C4), 52 (

-C), 36 (N-Me)
C5 is quaternary; C4 is CH.
Mass Spec [M+H]

= 156.07
Free base mass.[1]
Chiral HPLC Column: Crownpak CR(+) or Chiralpak ZWIXMobile phase: HClO

(aq) pH 1.5.

Critical Troubleshooting: Regiochemistry

The "Lithiation Trap": If you attempt to synthesize the aldehyde precursor via lithiation of 1-methylpyrazole, you risk obtaining the 3-substituted product (kinetic control) or a mixture.

  • Rule: N-Coordination directs lithiation to C3 (ortho to the coordinating N2).

  • Exception: 1-Methylpyrazole lithiates at C5 under thermodynamic conditions (n-BuLi, THF, warm to 0°C) because the C5-Li species is thermodynamically more stable, despite the kinetic preference for the N-methyl group or C3.

  • Recommendation: Do not synthesize the aldehyde unless necessary.[1] Buy it (CAS 27258-33-9) or reduce the commercial ester (CAS 17827-60-0).[1] If you must lithiate, verify the product by NOESY NMR (interaction between N-Me and H4/H5).

DecisionTree Start Start: Need Chiral Pyrazolyl Glycine Scale Scale of Synthesis? Start->Scale Small < 5 Grams (Research) Scale->Small High Purity Needed Large > 10 Grams (Process) Scale->Large Cost Sensitive RegioCheck Do you have commercial 1-Me-Py-5-CHO? Small->RegioCheck Large->RegioCheck MethodA Method A: Ellman Strecker (High ee, fewer steps) MethodB Method B: Enz. Resolution (Cheaper, Scalable) BuyIt Purchase CAS 27258-33-9 (Recommended) RegioCheck->BuyIt Yes MakeIt Synthesize via Lithiation (Risk of C3 isomer!) RegioCheck->MakeIt No BuyIt->MethodA BuyIt->MethodB MakeIt->MethodA Verify Regio (NOESY)

Figure 2: Decision matrix for selecting the synthesis pathway.

References

  • Ellman Strecker Methodology: Davis, F. A., et al. "Asymmetric Synthesis of Amino Acids using Sulfinimines."[1] J. Org.[1] Chem.1999 , 64, 1403.

  • Regioselectivity of Pyrazole Lithiation: Begtrup, M., et al. "Regioselectivity in Lithiation of 1-methylpyrazole."[1] Org.[1][2] Biomol. Chem.2006 , 4, 1261-1267.[1] Link

  • Enzymatic Resolution: Chenault, H. K., et al. "Kinetic Resolution of Unnatural Amino Acids... Catalyzed by Acylase I." J. Am. Chem. Soc.[1][3]1989 , 111, 6354.[3]

  • Target Molecule Context: Clausen, R. P., et al. "N-Hydroxypyrazolyl glycine derivatives as selective NMDA receptor ligands."[1] J. Med.[1] Chem.2008 , 51, 4179-4187.[1] Link

  • General Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles."[1] Org.[1] Lett.2008 , 10, 605.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of α-Pyrazolyl Glycine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting advice and optimized protocols specifically designed for researchers working with α-pyrazolyl glycine esters and other sensitive, non-proteinogenic amino acids. Our focus is to equip you with the knowledge to understand, control, and prevent racemization during critical peptide coupling steps.

Frequently Asked Questions (FAQs): The Fundamentals of Racemization

Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?

A: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during a chemical process, converting a pure L- or D-enantiomer into a mixture of both.[1] In peptide synthesis, this leads to the formation of diastereomeric peptides. The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the specific chirality of its amino acids.[1] The presence of these diastereomeric impurities can drastically reduce a peptide's therapeutic efficacy, alter its binding affinity, and potentially introduce unforeseen off-target effects or immunogenicity.[2][3]

Q2: What are the primary chemical mechanisms that cause racemization during peptide coupling?

A: Racemization during the activation of N-protected amino acids is primarily a base-catalyzed process that occurs through two main pathways.[1][4]

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[4] The activated carboxyl group undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this ring is highly acidic and is easily removed by a base. The resulting planar, achiral enolate intermediate can then be attacked by the incoming amine nucleophile from either face, leading to a mixture of L- and D-peptides.[2][5]

  • Direct Enolization (α-Abstraction): This pathway involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate without proceeding through a cyclic oxazolone.[2][4] This mechanism is particularly relevant for amino acids where the α-proton is exceptionally acidic.

RacemizationMechanisms

Q3: Why are α-pyrazolyl glycine esters particularly susceptible to racemization?

A: The susceptibility of α-pyrazolyl glycine esters stems from the electronic properties of the pyrazole ring. The pyrazole moiety is an electron-withdrawing aromatic heterocycle. This electron-withdrawing nature increases the acidity of the α-proton on the glycine backbone, making it more susceptible to abstraction by a base.[2] Consequently, the Direct Enolization pathway (Diagram 1) becomes a more significant contributor to racemization for these substrates compared to standard aliphatic or aromatic amino acids. Researchers must therefore be especially vigilant in their choice of base and coupling conditions.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses common problems encountered during the coupling of α-pyrazolyl glycine esters.

TroubleshootingWorkflow Start High Racemization Detected (e.g., >2% D-isomer by Chiral HPLC) CheckBase Step 1: Evaluate Base Start->CheckBase BaseType Is the base strong and/or non-hindered (e.g., DIPEA, TEA)? CheckBase->BaseType ChangeBase Action: Switch to a weaker, sterically hindered base (e.g., NMM, 2,4,6-Collidine). Reduce to stoichiometric amount. BaseType->ChangeBase Yes CheckReagent Step 2: Evaluate Coupling Reagent BaseType->CheckReagent No Recheck Re-analyze Enantiomeric Purity ChangeBase->Recheck ReagentType Are you using a carbodiimide (DCC, DIC) without an additive? CheckReagent->ReagentType AddAdditive Action: Add an effective additive (OxymaPure or HOAt). Or, switch to a modern onium salt (COMU, HATU). ReagentType->AddAdditive Yes CheckTemp Step 3: Evaluate Temperature & Time ReagentType->CheckTemp No AddAdditive->Recheck TempTime Is the reaction run at elevated temperature or for an extended time? CheckTemp->TempTime LowerTemp Action: Perform coupling at 0°C or room temperature. Minimize pre-activation and coupling times. TempTime->LowerTemp Yes TempTime->Recheck No LowerTemp->Recheck

Problem: My final peptide shows a significant diastereomeric impurity after coupling my α-pyrazolyl glycine ester, as confirmed by HPLC/MS.

Possible Cause 1: Inappropriate Base Selection

The choice of base is arguably the most critical factor. Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) readily abstract the acidic α-proton, dramatically increasing racemization rates.[4][6]

Solution:

  • Switch to a Weaker or Sterically Hindered Base: Replace DIPEA or TEA with N-methylmorpholine (NMM) or the more sterically hindered 2,4,6-collidine.[5][6][7] These bases are sufficiently basic to facilitate coupling but are less likely to cause epimerization.

  • Optimize Base Concentration: Use the minimum amount of base required. If coupling an amino acid salt (e.g., HCl or TFA salt), one equivalent of base is typically sufficient.[7] For carbodiimide couplings of free-acid amino acids, additional base may be unnecessary and should be avoided.[5]

Possible Cause 2: Suboptimal Coupling Reagent and/or Lack of Additive

The coupling reagent activates the carboxylic acid, but this activation is what makes the α-proton acidic. The choice of reagent dictates the reactivity and lifetime of the activated species, influencing the window of opportunity for racemization.

Solution:

  • Use Modern Onium Salts: Uronium/aminium reagents like COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) or HATU are highly efficient and incorporate a built-in auxiliary nucleophile (Oxyma or HOAt, respectively) that suppresses racemization.[5] COMU is particularly advantageous due to its enhanced safety profile and solubility.[5]

  • Always Use Additives with Carbodiimides: If using a carbodiimide like DCC or DIC, it is essential to include a racemization-suppressing additive.[5][7] These additives form active esters that are more stable and less prone to racemization than the initial O-acylisourea intermediate.[2][4]

    • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt and HOAt.[5][8]

    • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at suppressing racemization.[6][9]

Possible Cause 3: High Temperature or Prolonged Reaction Time

Both temperature and time provide more opportunities for the base to abstract the α-proton from the activated intermediate.

Solution:

  • Lower the Reaction Temperature: Perform the coupling at 0°C or room temperature. Avoid elevated temperatures, especially during microwave-assisted synthesis with sensitive residues.[5][7]

  • Minimize Pre-activation and Coupling Times: The activated amino acid should be generated and consumed rapidly. Minimize the pre-activation time (1-5 minutes is often sufficient) before adding the mixture to the amine component.[1][7] Monitor the reaction and stop it once complete to avoid prolonged exposure to basic conditions.

Data-Driven Reagent Selection

The choice of coupling conditions can have a dramatic impact on the preservation of stereochemical integrity. The following table summarizes representative data for the coupling of a sensitive amino acid, illustrating the importance of reagent and additive selection.

Coupling ReagentAdditiveBase (equiv.)% D-Isomer (Racemization)Reference(s)
DICNoneDIPEA (2.0)High (>10%)[1]
DICHOBtDIPEA (2.0)Moderate (~5-8%)[1][7]
DIC OxymaPure NMM (1.0) Very Low (<1%) [1][5][8]
HBTU(internal HOBt)DIPEA (2.0)Low-Moderate (~2-4%)[1][5]
HATU (internal HOAt)Collidine (2.0) Very Low (<1%) [1][5]
COMU (internal Oxyma)NMM (1.0) Very Low (<1%) [5]

Data are illustrative and can vary based on the specific amino acid, solvent, and temperature.

Recommended Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-α-Pyrazolyl-Glycine-OH

This protocol is optimized for solid-phase peptide synthesis (SPPS) to minimize racemization.

  • Deprotection: Swell the resin in DMF. Remove the N-terminal Fmoc group from the resin-bound peptide using 20% piperidine in DMF (2 x 10 min).

  • Washing: Thoroughly wash the resin with DMF (at least 6 times) to ensure complete removal of piperidine.

  • Amino Acid Activation (in a separate vessel):

    • Dissolve 3 equivalents of the Fmoc-α-pyrazolyl-glycine-OH in a minimal amount of DMF.

    • Add 3 equivalents of OxymaPure.

    • Add 3 equivalents of Diisopropylcarbodiimide (DIC).

    • Vortex the mixture and allow it to pre-activate for no more than 5 minutes at room temperature.[1][7]

  • Coupling:

    • Immediately add the activation mixture to the washed resin.

    • If the N-terminal amine of the resin-bound peptide is a salt, add 1 equivalent of N-methylmorpholine (NMM). If it is a free base, no additional base is needed.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling. If the test is negative (complete), proceed to the next cycle. If positive, a second coupling may be considered, but be aware this increases the risk of racemization.

Protocol 2: Analysis of Enantiomeric Purity via Chiral HPLC

This protocol provides a general method to quantify the level of racemization in your final, cleaved peptide.

  • Peptide Hydrolysis:

    • Place a dried sample of the purified peptide (approx. 100-500 µg) in a hydrolysis tube.

    • Add 200 µL of 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Sample Preparation:

    • Cool the tube and centrifuge.

    • Carefully transfer the supernatant to a new tube and dry thoroughly in vacuo to remove all traces of HCl.

    • Re-dissolve the resulting amino acid mixture in a suitable aqueous buffer or mobile phase (e.g., 0.1% TFA in water).[10]

  • Chiral HPLC Analysis:

    • Inject the sample onto a suitable chiral HPLC column (e.g., a macrocyclic glycopeptide-based column like teicoplanin, which can resolve underivatized amino acids).[11]

    • Separate the D- and L-enantiomers using an isocratic or gradient mobile phase as recommended by the column manufacturer.

    • Monitor the elution profile using a UV detector (e.g., at 214 nm).

  • Quantification:

    • Integrate the peak areas for the L- and D-isomers of the α-pyrazolyl glycine.

    • Calculate the percentage of the D-isomer (racemization) using the formula: % D-isomer = [Area(D) / (Area(L) + Area(D))] * 100

This analytical validation is a crucial step in developing trustworthy and reproducible synthesis protocols.[9][10]

References

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Razali, M. R., et al. (2023).
  • Omizzine. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Omizzine.
  • Unknown Author. Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Ferrazzano, L., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing.
  • BenchChem. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. BenchChem.
  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem.
  • BenchChem. (2025). How to prevent racemization of serine during peptide coupling. BenchChem.
  • AAPPTEC.
  • Luxembourg Bio Technologies. Coupling Reagents. Luxembourg Bio Technologies.
  • BenchChem. (2025). Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids. BenchChem.
  • CAT. Analyses of amino acids, Enantiomeric purity.
  • Unknown Author. Optimizing Peptide Coupling: Key Techniques. Unknown Source.
  • Zhang, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC.

Sources

Troubleshooting solubility issues with pyrazole amino acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Amino Acid Derivative Technical Support Center .

As a Senior Application Scientist, I have designed this guide to address the unique physicochemical paradox of pyrazole amino acid derivatives: they often behave as "Brick Dust" (high crystal lattice energy) rather than "Grease Balls" (high lipophilicity). This distinction is critical because standard solubility protocols often fail when applied to these molecules.

Module 1: Diagnosis – Why Won't It Dissolve?

Before attempting to force your compound into solution, you must diagnose the cause of insolubility. Pyrazole amino acid derivatives possess a "perfect storm" of structural features that resist solvation.

The Diagnostic Protocol

Step 1: Check the Melting Point (MP).

  • Observation: Is the MP > 200°C?

  • Diagnosis: If YES, you are dealing with a "Brick Dust" molecule.[1][2] The pyrazole ring contains both a hydrogen bond donor (N-H) and an acceptor (N), leading to a tightly packed crystal lattice.

  • Implication: Adding more organic solvent (like DMSO) often fails because the solvent-solute interactions cannot overcome the solute-solute lattice energy. You need thermodynamic disruption (heat) or complexation .

Step 2: Calculate the Isoelectric Point (pI).

  • Observation: Does your buffer pH match the calculated pI?

  • Diagnosis: Amino acid derivatives are zwitterionic. At the pI, the net charge is zero, resulting in minimum solubility.

  • Implication: You must move at least 2 pH units away from the pI.

Visualizing the Solubility Logic

The following decision tree outlines the logical flow for troubleshooting insolubility based on physicochemical properties.

SolubilityLogic cluster_zwt Amino Acid Factor Start Compound Solid CheckMP Check Melting Point (MP) Start->CheckMP CheckLogP Check LogP (Lipophilicity) CheckMP->CheckLogP Low MP BrickDust High MP (>200°C) 'Brick Dust' CheckMP->BrickDust High MP GreaseBall High LogP (>3.5) 'Grease Ball' CheckLogP->GreaseBall High LogP StrategyBD Strategy: Lattice Disruption (Heat, Cavitation, Co-solvents) BrickDust->StrategyBD StrategyGB Strategy: Hydrophobic Solvation (Surfactants, Lipids, Cyclodextrins) GreaseBall->StrategyGB CheckpI Calculate pI (Isoelectric Point) StrategyBD->CheckpI StrategyGB->CheckpI pHAdjust Adjust pH +/- 2 units from pI CheckpI->pHAdjust

Figure 1: Decision tree for diagnosing solubility mechanisms. High melting points indicate lattice energy barriers ("Brick Dust"), requiring different strategies than lipophilic barriers ("Grease Balls").

Module 2: Solvent Screening & Selection

Question: DMSO is the standard, but my compound precipitates upon dilution. What is the correct solvent hierarchy?

Answer: While DMSO is a universal solvent, it is hygroscopic and can induce aggregation in pyrazoles. For amino acid derivatives, you often need a Polar Aprotic + Protogenic mixture to stabilize the zwitterion.

Recommended Solvent Hierarchy Table
Solvent SystemSuitabilityMechanism of ActionWatch Out For
DMSO (Dimethyl Sulfoxide) HighDisrupts dipole-dipole interactions.Biological Toxicity: Limit to <0.1% in cell assays. Hygroscopic nature can cause water uptake and precipitation.
DMA (Dimethylacetamide) Very HighStronger lattice disruption than DMSO for pyrazoles.Higher toxicity than DMSO; not suitable for all in vivo models.
PEG 400 (Polyethylene Glycol) MediumHydrogen bonding acceptor; good for "Grease Balls".High viscosity; may require heating to dissolve.
NMP (N-methyl-2-pyrrolidone) HighExcellent for high-MP "Brick Dust" compounds.Incompatible with certain plastics and highly toxic. Use only for stock preparation, not dosing.
Ethanol / Propylene Glycol (1:1) MediumGood for oral formulations (GRAS status).Limited capacity for high-lattice energy compounds.

Expert Tip: If DMSO fails, do not just add more DMSO. Switch to DMA or a DMSO:Water (90:10) mix. Paradoxically, a small amount of water can sometimes break the intermolecular N-H...N hydrogen bond network of the pyrazole ring, aiding dissolution [1].

Module 3: pH & Salt Formation Strategy

Question: My compound dissolves in 1N HCl but crashes out when I neutralize it. How do I maintain solubility at physiological pH?

Answer: This is the classic "U-Shaped" Solubility Curve behavior.

  • pH < 2: Pyrazole nitrogen (pKa ~2.5) and amino acid amine are protonated. Soluble.

  • pH 5–7 (Isoelectric Zone): Net charge approaches zero. Insoluble (Crash Out Zone).

  • pH > 9: Carboxylic acid is deprotonated. Soluble.

Protocol: The "Salt Switch" Technique

Instead of dissolving the free base/acid, generate an in situ salt to lock the compound in an ionized state.

  • For Basic Pyrazoles: Use Methanesulfonic Acid (MsOH) instead of HCl. Mesylate salts often have lower lattice energy than chlorides, breaking the "Brick Dust" structure more effectively [5].

  • For Acidic Derivatives: Use L-Arginine or Meglumine as counter-ions. These large counter-ions prevent tight crystal packing, unlike sodium or potassium.

Module 4: Advanced Formulation (Cyclodextrins)

Question: I need to dose this in mice (IV/IP), and I cannot use 100% DMSO. What is the best vehicle?

Answer: Cyclodextrin complexation is the gold standard for pyrazole derivatives. The hydrophobic pyrazole ring fits into the cyclodextrin cavity, while the hydrophilic exterior interacts with water.

Protocol: HP-β-CD Inclusion Complex

Standard protocol adapted for pyrazole derivatives [3, 4].

Materials:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Compound Stock (Solid)

  • Water (Milli-Q)

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution.

  • Add Compound: Add your pyrazole derivative to the solution. It will likely remain a suspension.

  • The "Slurry" Step: Sonicate the suspension for 30 minutes at 40°C . The heat helps overcome the lattice energy (brick dust issue), allowing the molecule to enter the cyclodextrin cavity.

  • Equilibration: Stir at room temperature for 4-6 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter. The resulting clear solution is the inclusion complex.

    • Validation: If the filtrate concentration (measured by HPLC) is significantly higher than water solubility, complexation was successful.

Module 5: Troubleshooting & FAQs

Q1: My compound "crashes out" immediately upon adding the DMSO stock to the cell culture media.

  • Cause: This is the "Solvent Shift" effect. The rapid change in dielectric constant from DMSO (ε=47) to Water (ε=80) causes supersaturation and immediate nucleation.

  • Fix:

    • Serial Dilution: Do not jump from 100% DMSO to 0.1%. Perform an intermediate step (e.g., 100% -> 10% in buffer -> 0.1% in media).

    • Pre-warm Media: Cold media accelerates precipitation. Warm media to 37°C before spiking.

Q2: I see "gel formation" instead of a clear solution.

  • Cause: Pyrazole amino acid derivatives can act as low-molecular-weight gelators (LMWGs) due to extensive hydrogen bonding and pi-stacking.

  • Fix: Add a chaotropic agent like Urea (if assay compatible) or switch to a lipid-based formulation (e.g., Tween 80) to disrupt the gel network.

Q3: The NMR peaks are broad or missing in CDCl3.

  • Cause: Aggregation. Pyrazoles stack in non-polar solvents.

  • Fix: Switch to DMSO-d6 or Methanol-d4 . If using CDCl3 is mandatory, add a drop of TFA-d to break H-bonds (warning: this protonates the molecule).

Visualizing the "Crash Out" Mechanism

CrashOut Stock DMSO Stock (Solubilized) Dilution Rapid Dilution (into Aqueous Buffer) Stock->Dilution Solvent Shift Supersat Supersaturation (Metastable State) Dilution->Supersat High Energy Nucleation Nucleation (Critical Cluster Formation) Supersat->Nucleation Energy Barrier Crossed Precip Precipitation (Solid Formation) Nucleation->Precip Aggregation

Figure 2: The kinetic pathway of precipitation during assay preparation. Controlling the "Supersaturation" phase via intermediate dilution prevents nucleation.

References

  • BenchChem. (2025).[3][4] Overcoming poor solubility of pyrazole derivatives during reaction workup. Retrieved from

  • National Institutes of Health (NIH). (2023). Pyrazole: an emerging privileged scaffold in drug discovery.[5] PMC. Retrieved from

  • ResearchGate. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Retrieved from

  • Drug Development & Delivery. (2023). Bioavailability Enhancement – Solving Low Solubility Challenges.[2][6] Retrieved from

  • American Pharmaceutical Review. (2024). How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities. Retrieved from

Sources

Technical Support Center: Purification of Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of heavily functionalized heterocyclic amino acids. Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate presents a unique purification challenge due to its amphoteric nature and the inherent instability of the


-amino ester moiety.

The molecule contains a weakly basic pyrazole ring (conjugate acid pKa ~2.5)[1], a moderately basic primary amine (pKa ~7.5–8.0), and a base-sensitive methyl ester. The following guide provides field-proven, self-validating protocols to troubleshoot and resolve the most common impurities encountered in its crude synthesis.

Section 1: Troubleshooting FAQs

Q1: My crude NMR shows a mixture of two closely related products. Why am I seeing the 1-methyl-1H-pyrazol-3-yl regioisomer, and how do I separate it?

  • Causality: When synthesizing 1-methylpyrazoles via the condensation of asymmetric 1,3-dicarbonyls (or their equivalents) with methylhydrazine, the nucleophilic attack can occur at either nitrogen of the hydrazine. This inevitably generates a mixture of 1,5-disubstituted and 1,3-disubstituted pyrazole regioisomers[2].

  • Solution: The 5-isomer (your target) features the

    
    -amino ester group sterically crowded adjacent to the N-methyl group. This steric shielding reduces the accessibility of the pyrazole's basic nitrogen compared to the 3-isomer. Consequently, the 5-isomer typically exhibits a higher 
    
    
    
    value on normal-phase silica gel. Separation is best achieved via flash column chromatography using a gradient of Dichloromethane (DCM) and Methanol (MeOH).
  • Self-Validation: Run a 2D NOESY NMR on the isolated fractions; the 5-isomer will show a distinct Nuclear Overhauser Effect (NOE) cross-peak between the N-methyl protons and the

    
    -CH proton of the amino ester, which is absent in the 3-isomer[3].
    

Q2: I am losing product mass during the aqueous workup, and LC-MS indicates the presence of the free carboxylic acid. How do I prevent ester hydrolysis?

  • Causality:

    
    -Amino esters are highly susceptible to base-catalyzed hydrolysis. The electron-withdrawing nature of the adjacent protonated amine makes the ester carbonyl highly electrophilic. If you use strong bases (like NaOH or KOH) to neutralize the acidic reaction mixture or to free-base the amine during extraction, the ester will rapidly hydrolyze into 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, which remains partitioned in the aqueous layer as a highly polar zwitterion.
    
  • Solution: Implement a strictly pH-controlled workup. Use saturated aqueous sodium bicarbonate (NaHCO₃) to adjust the pH to exactly 8.0–8.2. This pH is high enough to deprotonate the primary

    
    -amine (ensuring it partitions into the organic layer) but low enough to minimize ester hydrolysis kinetics.
    

Q3: My product is contaminated with dark, tarry byproducts and residual inorganic salts. What is the most efficient way to remove them before chromatography?

  • Causality: Pyrazole syntheses or subsequent functionalizations often generate polar polymeric byproducts and require inorganic reagents that persist in the crude matrix.

  • Solution: Perform an acid-base liquid-liquid extraction (LLE) sequence. First, extract the crude into an acidic aqueous phase (pH 2.0). The target molecule will be doubly protonated (at the primary amine and the pyrazole nitrogen) and highly water-soluble, while neutral organic impurities and tars remain in the organic phase. Discard the organic phase, carefully basify the aqueous phase to pH 8.2, and back-extract the free-based target into fresh organic solvent.

Section 2: Quantitative Data & Physicochemical Profiling

To design a rational purification strategy, it is critical to understand the physicochemical differences between the target and its common impurities.

Impurity / TargetpKa (Est.)Soluble In

(DCM:MeOH 9:1)
Primary Removal Strategy
Target: 5-Isomer Ester ~2.5 (pyrazole), ~7.8 (amine)DCM, EtOAc, Acidic H₂O0.45Target Product
Regioisomer: 3-Isomer ~2.5 (pyrazole), ~7.8 (amine)DCM, EtOAc, Acidic H₂O0.30Silica Gel Chromatography
Hydrolyzed Free Acid ~2.5, ~7.8, ~2.0 (COOH)Aqueous (pH 2-10)0.00 (Stays at baseline)pH-Controlled Extraction
Neutral Tarry Organics N/ADCM, EtOAcVariableAcidic Aqueous Wash (pH 2.0)
Inorganic Salts N/AAqueousN/AOrganic Extraction
Section 3: Standardized Experimental Protocols
Protocol A: pH-Controlled Acid-Base Extraction

Purpose: To remove neutral organic impurities, polymeric tars, and inorganic salts without hydrolyzing the ester.

  • Dissolution: Dissolve the crude Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidic Extraction: Add 1M HCl dropwise while stirring vigorously until the aqueous layer reaches pH 2.0. Separate the layers. Causality: The target is now protonated and resides entirely in the aqueous layer.

  • Organic Wash: Wash the acidic aqueous layer with one additional volume of EtOAc to remove residual neutral organic impurities. Discard the EtOAc layers.

  • Basification (Critical Step): Cool the aqueous layer in an ice bath to 0–5 °C to suppress hydrolysis kinetics. Slowly add saturated aqueous NaHCO₃ until the pH reaches exactly 8.0–8.2. Validation: Verify the pH using a calibrated pH meter, not pH paper, to avoid overshooting.

  • Back-Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM) (5 mL/g of crude per extraction).

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at

    
     30 °C to yield the semi-pure free base.
    
Protocol B: Regioisomer Separation via Flash Chromatography

Purpose: To separate the 5-isomer from the 3-isomer byproduct.

  • Resin Preparation: Slurry-pack a silica gel column (230-400 mesh) using DCM. Use a ratio of 30:1 (Silica mass : Crude mass).

  • Loading: Dissolve the semi-pure crude from Protocol A in a minimum volume of DCM and load it evenly onto the column.

  • Elution: Elute using a gradient solvent system starting from 100% DCM and slowly increasing to 90:10 DCM:MeOH containing 0.1% Triethylamine (TEA). Causality: The addition of 0.1% TEA prevents the basic amines from tailing by deactivating the acidic silanol groups on the silica gel.

  • Fraction Collection: Monitor the eluent via TLC (stained with Ninhydrin, which reacts with the primary amine to form a purple spot). The 5-isomer will elute first, followed by the 3-isomer.

  • Verification: Confirm the identity of the 5-isomer via 1H-1H NOESY NMR prior to final pooling and concentration[3].

Section 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Mixture (Target + 3-Isomer + Acid + Salts) AcidWash Acidic Aqueous Extraction (pH 2.0 with 1M HCl) Crude->AcidWash OrgDiscard1 Organic Layer (Neutral Impurities & Tars) AcidWash->OrgDiscard1 Organic phase AqLayer1 Aqueous Layer (Protonated Target & 3-Isomer) AcidWash->AqLayer1 Aqueous phase Basification Careful Basification (pH 8.2 with sat. NaHCO3 at 0°C) AqLayer1->Basification AqDiscard2 Aqueous Layer (Salts & Hydrolyzed Free Acid) Basification->AqDiscard2 Aqueous phase OrgLayer2 Organic Layer (Free-based Esters) Basification->OrgLayer2 Organic phase Chromatography Silica Gel Chromatography (DCM:MeOH + 0.1% TEA) OrgLayer2->Chromatography Target Pure Methyl 2-amino-2- (1-methyl-1H-pyrazol-5-yl)acetate Chromatography->Target Fraction 1 (Higher Rf) Isomer 3-Isomer Byproduct (Elutes Later) Chromatography->Isomer Fraction 2 (Lower Rf)

Logical workflow for the purification of Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate.

References
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC Source: nih.gov URL:[Link]

  • Current status of pyrazole and its biological activities - PMC Source: nih.gov URL:[Link]

  • The Synthesis and Development of Potential Small Molecule Splice Modifiers toward a central nervous system (CNS) target for the treatment of a genetic disease Source: diva-portal.org URL:[Link]

Sources

Minimizing side reactions in pyrazole ring functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs for Drug Development Professionals

Welcome to the Advanced Pyrazole Functionalization Support Center. As a Senior Application Scientist, I frequently consult on projects where the pyrazole core—while a privileged scaffold in medicinal chemistry—presents severe synthetic bottlenecks. Its tautomeric nature, highly nucleophilic C4 position, and coordinating nitrogen atoms often lead to complex regioisomer mixtures and poor atom economy. This guide bypasses generic advice, providing you with mechanistically grounded, self-validating troubleshooting protocols to minimize side reactions and maximize regiocontrol.

Module 1: Mastering N-Alkylation Regioselectivity

FAQ: Why do my N-alkylation reactions on 3-substituted 1H-pyrazoles consistently yield an inseparable mixture of N1 and N2 regioisomers?

Causality & Mechanism: The fundamental issue lies in the rapid annular tautomerism of the pyrazole ring. Because the two adjacent nitrogen atoms share similar electronic properties, their nucleophilicity equilibrates rapidly in standard solvents. When utilizing traditional basic conditions (e.g., K₂CO₃ in DMF or EtOH), the alkylation is governed by a delicate and unpredictable balance of steric hindrance and the electronic pull of the C3/C5 substituents, resulting in poor selectivity as demonstrated in functional group tuning studies[1].

Resolution: To break this equilibrium, you must disrupt the hydrogen-bonding network that facilitates tautomerization. Substituting standard solvents with fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) dramatically biases the equilibrium toward a single reactive state[2]. For highly complex late-stage functionalizations where chemical control fails, engineered pyrazole-N-methyltransferases can achieve >99% regioselectivity by locking the substrate in a specific active-site conformation[3].

Quantitative Impact of Solvent on N-Alkylation Regioselectivity

Solvent SystemHydrogen Bond DisruptionTypical N1:N2 RatioReaction Time
Ethanol (EtOH)Low~ 1:1.32–4 h
N,N-Dimethylformamide (DMF)Low~ 1:14–6 h
2,2,2-Trifluoroethanol (TFE)Moderate85:15< 1 h
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)High97:3< 1 h

Protocol: Self-Validating HFIP-Mediated Regioselective N-Alkylation

  • Preparation: Charge a dry flask with the 3-substituted 1H-pyrazole (1.0 equiv) and dissolve in HFIP (0.5 M concentration) at room temperature.

  • Reagent Addition: Add the alkylating agent (1.1 equiv) dropwise. Crucial: Do not add inorganic bases like K₂CO₃, as the fluorinated solvent provides the necessary activation via hydrogen-bond donation to the leaving group.

  • Reaction: Stir at room temperature for 1 hour.

  • Validation Checkpoint: Monitor the crude mixture via ¹H NMR. The disappearance of the broad N-H proton signal (~12–13 ppm) and the emergence of a single new N-alkyl peak confirms conversion. The presence of a single C5-H doublet (rather than a pair of doublets from a mixture) validates high regioselectivity.

  • Workup: Evaporate HFIP under reduced pressure (HFIP can be recovered and recycled) and purify via flash chromatography.

N_Alkylation Start 1H-Pyrazole N-Alkylation Tautomerism Rapid N1/N2 Tautomerism Start->Tautomerism Solvent Solvent Selection Tautomerism->Solvent Control via Standard Standard Solvents (EtOH, DMF) Solvent->Standard Fluorinated Fluorinated Solvents (HFIP, TFE) Solvent->Fluorinated Mix Poor Regioselectivity (Mixture of Isomers) Standard->Mix H-Bonding allows equilibration HighSel High Regioselectivity (Single Isomer) Fluorinated->HighSel H-Bond network disrupted

Logic tree for controlling pyrazole N-alkylation regioselectivity via solvent selection.

Module 2: Precision C-H Functionalization (C4 vs. C5)

FAQ: During Pd-catalyzed C-H arylation of 1-methylpyrazole, I observe over-arylation and a mixture of C4 and C5 products. How can I selectively target just one position?

Causality & Mechanism: The pyrazole ring possesses distinct electronic microenvironments. The C4 position is the most nucleophilic center, naturally favoring electrophilic aromatic substitution (EAS)[4]. Conversely, the C5 position is the most acidic due to its proximity to the sp³-hybridized N1 atom. If your conditions lack a directing mechanism, the catalyst will indiscriminately attack both the nucleophilic C4 and the acidic C5.

Resolution: To achieve C5 selectivity, you must exploit the N2 atom as a directing group. Employing a bimetallic Ag/Pd system allows Ag to assist in cleaving the acidic C5-H bond via concerted metalation-deprotonation (CMD), followed by transmetalation to Pd[5]. For fused systems (e.g., pyrazolo-pyrimidines), the choice between phosphine-free vs. phosphine-containing ligands dictates C3 vs. C7 selectivity[6].

C-H Activation Control Parameters

Target PositionCatalyst SystemKey Additive / Directing GroupMechanistic Pathway
C4 Pd(OAc)₂Acidic conditions (No strong base)Electrophilic Palladation
C5 Pd(OAc)₂ / Ag₂CO₃N1-Alkyl/Aryl (Built-in DG)Base-Assisted Deprotonation / CMD
C3 (Fused) Phosphine-free PdNoneElectrophilic Palladation
C7 (Fused) Pd(OAc)₂ + SPhosCs₂CO₃ (Base)Ligand-Directed / CMD

Protocol: Self-Validating Bimetallic C5-Arylation

  • Preparation: In a sealed tube, combine 1-methylpyrazole (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).

  • Reaction: Add DMF, seal the tube, and heat to 120 °C for 12 hours. The Ag₂CO₃ acts dually as an oxidant and a C5-H activation assistant.

  • Validation Checkpoint: Analyze an aliquot via GC-MS. A mass shift of +[Aryl - H] with a single dominant peak indicates mono-arylation. In the ¹H NMR spectrum, the disappearance of the C5 proton (typically ~7.5 ppm) while the C4 proton (~6.3 ppm) shifts to a singlet validates absolute C5-position selectivity.

CH_Functionalization Substrate 1-Substituted Pyrazole C4_Path C4 Position (Nucleophilic) Substrate->C4_Path Neutral/Acidic Conditions C5_Path C5 Position (Acidic/Directing) Substrate->C5_Path Basic Conditions + Ag/Pd Cocatalysts EAS Electrophilic Palladation C4_Path->EAS CMD Concerted Metalation Deprotonation C5_Path->CMD C4_Prod C4-Arylated Product EAS->C4_Prod C5_Prod C5-Arylated Product CMD->C5_Prod

Mechanistic divergence in Pd-catalyzed C-H functionalization of pyrazoles at C4 vs C5.

Module 3: Suppressing Over-Oxidation and Cross-Coupling Artifacts

FAQ: When attempting to oxidize pyrazolines to pyrazoles, I get dimerization. Furthermore, when taking halogenated pyrazoles into Suzuki couplings, protodeboronation outcompetes the cross-coupling. What is going wrong?

Causality & Mechanism: Pyrazolines are highly susceptible to over-oxidation and radical dimerization under standard chemical oxidation. For cross-couplings, the heteroatom-rich pyrazole can coordinate the Pd catalyst, retarding the transmetalation step. While the catalyst is trapped, the boronic acid undergoes base-catalyzed protodeboronation.

Resolution: Electrochemical oxidative aromatization using inexpensive sodium chloride as a mediator suppresses dimerization and polymerizations[7]. For Suzuki couplings involving pyrazole-boronic acids, utilize bulky, electron-rich ligands (e.g., XPhos) to accelerate transmetalation, and keep the water content strictly controlled to minimize protodeboronation side reactions.

References
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Link
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
  • Efficient Exploration of Sequence Space by Sequence-Guided Protein Engineering and Design.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • Recent Synthetic Advances in C–H/N–H Functionaliz
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Link
  • Electrochemically enabled oxidative aromatization of pyrazolines. RSC Publishing. Link

Sources

Technical Support Center: Purification of Polar Pyrazole Amino Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar pyrazole amino acid esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these complex molecules. The inherent polarity of the amino acid moiety, combined with the basicity of the pyrazole ring, presents a unique set of purification hurdles. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate these complexities effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Question: My compound is streaking badly or not moving from the baseline on a standard silica gel TLC plate. What's happening and how do I fix it?

Answer: This is a classic sign of strong, undesirable interactions between your polar, basic compound and the acidic silica gel stationary phase. The pyrazole and amino groups, being basic, can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor mobility and significant tailing.[1]

  • Causality: The lone pairs on the nitrogen atoms of your compound are forming strong hydrogen bonds or acid-base interactions with the silica surface, preventing clean elution with moderately polar solvents.

  • Immediate Solutions:

    • Mobile Phase Modification: Add a small amount of a competitive base to your eluent. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol). The added base will "neutralize" the acidic sites on the silica, allowing your compound to elute more cleanly.[2][3]

    • Stationary Phase Deactivation: Before running your column, flush the packed silica gel with your mobile phase containing the basic additive. This ensures the entire stationary phase is deactivated, leading to a more successful separation.[1][3]

    • Switch Stationary Phase: If base additives don't resolve the issue, consider a less acidic stationary phase like neutral alumina or Florisil.[4] However, be aware that their separation characteristics differ from silica.

Question: My NMR shows a mixture of what I believe are regioisomers, and they are inseparable on my TLC plate. What are my options?

Answer: The synthesis of pyrazoles, especially from unsymmetrical 1,3-dicarbonyl compounds, can often lead to the formation of regioisomers which have very similar polarities, making them notoriously difficult to separate.[5]

  • Causality: Regioisomers have the same molecular formula and functional groups, differing only in their spatial arrangement. This results in nearly identical polarities and, consequently, very similar retention factors (Rf) in normal-phase chromatography.

  • Advanced Solutions:

    • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating closely related isomers.[4]

      • Reversed-Phase (RP-HPLC): A C18 column is a good starting point.[4] The separation is driven by differences in hydrophobicity. Use a mobile phase of water and acetonitrile or methanol, often with an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure sharp, symmetrical peaks.[4][6]

      • Chiral Chromatography: If your isomers are enantiomers, a chiral stationary phase (CSP) is required.[4]

    • Crystallization via Salt Formation: Exploit the basic nature of your compounds. By reacting the isomer mixture with a carefully selected inorganic or organic acid, you can form diastereomeric salts if a chiral acid is used, or salts with different crystal lattice energies.[7][8] One isomer's salt may selectively crystallize from the solution, allowing for separation by simple filtration.[7]

    • Derivatization: Temporarily react the isomer mixture with a reagent to create derivatives that have more significant differences in their physical properties, allowing for easier separation. Afterward, the derivatizing group is removed.[5]

Question: My final product is a persistent yellow or brown color, but I expect a white solid. How do I remove these colored impurities?

Answer: Colored impurities often stem from side reactions involving the hydrazine starting material or oxidation of the product or intermediates.[5]

  • Causality: Phenylhydrazine, for example, is prone to decomposition and can form highly colored species.[5] Your target compound might also be susceptible to air oxidation, leading to colored degradation products.

  • Purification Solutions:

    • Activated Charcoal Treatment: Dissolve your crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture briefly and then filter it through a pad of Celite®. The charcoal has a high surface area and can effectively adsorb many colored impurities.[5]

    • Acid-Base Extraction: This technique is very effective for separating your basic product from non-basic, colored impurities. Dissolve the crude material in an organic solvent, extract with dilute acid to move your protonated product to the aqueous layer, discard the organic layer containing the impurities, and then basify the aqueous layer to recover your purified product.[5][9]

    • Recrystallization: This is often the simplest and most effective method. Colored impurities are usually present in small amounts and will remain in the mother liquor during crystallization, yielding a pure, colorless product.[5]

Question: My yield is very low after silica gel chromatography, and I suspect my compound is sticking to the column irreversibly. How can I improve recovery?

Answer: This is another consequence of strong interactions with acidic silica, especially with highly basic compounds. In severe cases, the compound may not elute at all, even with very polar solvents.

  • Causality: The interaction between your basic pyrazole amino acid ester and the acidic silanol groups is so strong that the mobile phase cannot effectively displace the compound from the stationary phase.

  • Strategies for Improved Recovery:

    • Use Deactivated Silica: As mentioned previously, adding a base like triethylamine to the eluent is the first and most crucial step.[1][2][3]

    • Reversed-Phase Chromatography: This is often the best solution for polar compounds. Since the stationary phase (e.g., C18) is nonpolar, the strong acid-base interactions are eliminated, leading to much better recovery.[2][10]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds that have little or no retention on reversed-phase columns, HILIC is an excellent alternative. It uses a polar stationary phase (like silica) but with a reversed-phase type eluent (e.g., high acetonitrile content with a small amount of water/buffer), providing a unique selectivity for hydrophilic compounds.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best purification strategy to start with for a completely new polar pyrazole amino acid ester?

Start with a simple analysis. Run a TLC on a standard silica plate with a common solvent system (e.g., 7:3 Hexane:Ethyl Acetate) and a more polar one (e.g., 9:1 Dichloromethane:Methanol). Add a drop of triethylamine to a separate TLC chamber with the polar solvent to see if it improves the spot shape. This initial screen will guide your decision, as illustrated in the workflow diagram below. If the compound is a solid, attempting recrystallization from a small sample is a low-effort, high-reward first step.[9]

Q2: When should I choose reversed-phase chromatography over normal-phase?

You should strongly consider reversed-phase chromatography when:

  • Your compound is highly polar and either streaks severely or remains at the origin on silica gel, even with polar mobile phases containing a basic additive.[12]

  • Your compound has good solubility in water, methanol, or acetonitrile.

  • You need to separate components with very subtle differences in hydrophobicity, such as regioisomers.[4]

  • You want to avoid potential compound degradation on acidic silica gel.

Q3: How can I use acid-base extraction, and what are the risks?

Acid-base extraction is a powerful, non-chromatographic purification method that leverages the basicity of your compound.[3] The primary risk for your class of molecules is ester hydrolysis . Both strong acidic and strong basic conditions, especially at elevated temperatures or for prolonged periods, can cleave the ester group, converting it to a carboxylic acid.[13] To mitigate this:

  • Use dilute acids and bases (e.g., 1M HCl, 1M NaOH).[5]

  • Perform extractions quickly and at low temperatures (e.g., in an ice bath).[3]

  • Use a weaker base like sodium bicarbonate (NaHCO₃) for the final neutralization step if your compound is sufficiently deprotonated at a lower pH.

Q4: My ester group is very sensitive to hydrolysis. How can I purify my compound?

If your ester is labile, you must avoid harsh pH conditions.

  • Chromatography on Deactivated Silica: This is the preferred method. Use a mobile phase containing triethylamine to maintain neutral-to-basic conditions.[3]

  • Reversed-Phase HPLC with Buffered Mobile Phase: Use a mobile phase buffered to a neutral pH (e.g., with an ammonium acetate or ammonium formate buffer) to avoid acid- or base-catalyzed hydrolysis.

  • Recrystallization: This technique is performed under neutral conditions and is ideal for sensitive compounds, provided a suitable solvent can be found.[2]

Q5: What are protecting groups, and how do they affect purification?

Protecting groups are temporary modifications to functional groups to prevent them from reacting during a chemical transformation.[14] For your molecules, the amino group is often protected (e.g., as a Boc or Cbz carbamate).[15]

  • Impact on Purification: A protected amino acid ester is significantly less polar and less basic than its "free" amine counterpart. This often makes purification on standard silica gel much easier, with less streaking and better elution profiles. After purification, the protecting group is removed in a final step.[14] If you are struggling to purify the final deprotected compound, consider if purification is easier at the protected stage.

Part 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed for moderately polar pyrazole amino acid esters that show reasonable behavior on TLC with a basic additive.

  • Solvent System Selection: On a TLC plate, find a solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) containing 1% triethylamine that gives your desired product an Rf value of ~0.3.

  • Column Packing (Slurry Method):

    • Choose an appropriately sized column for your sample amount (typically a 40-100:1 ratio of silica to crude product by weight).

    • In a beaker, make a slurry of silica gel in the chosen mobile phase (including the 1% triethylamine).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol or dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Gently add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and begin elution using positive air pressure.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for removing non-basic impurities. Caution: Perform quickly and at low temperature to minimize ester hydrolysis.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of cold (ice bath) 1 M HCl solution. Stopper the funnel, shake vigorously for 30 seconds, and vent frequently. Allow the layers to separate completely.[3]

  • Separation: Drain the lower aqueous layer (which now contains your protonated product) into a clean flask kept in an ice bath. The organic layer contains non-basic impurities.

  • Re-extraction (Optional): Wash the organic layer one more time with a fresh portion of 1 M HCl and combine the aqueous extracts to maximize recovery.

  • Basification: While stirring the combined aqueous extracts in the ice bath, slowly add 1 M NaOH or saturated NaHCO₃ solution dropwise until the solution is basic (confirm with pH paper, pH > 9). Your product should either precipitate as a solid or form an oily layer.[3]

  • Isolation:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry thoroughly.

    • If no solid forms, extract the basic aqueous solution 2-3 times with fresh ethyl acetate or DCM.

  • Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[5]

Part 4: Data & Visualization
Table 1: Comparison of Purification Techniques
TechniqueProsConsBest For...
Normal-Phase Chromatography Inexpensive, widely available, good for less polar analogues.[9]Can cause streaking, low recovery, or degradation of basic/polar compounds.[1]Compounds that behave well on TLC (Rf 0.2-0.5) with a basic additive.
Reversed-Phase Chromatography Excellent for polar compounds, high recovery, highly reproducible.[2][10]More expensive columns/solvents, may require HPLC instrumentation.Highly polar compounds, separating close-running isomers, and avoiding degradation on silica.[4][12]
Acid-Base Extraction Fast, inexpensive, scalable, no chromatography needed.[5]Risk of ester hydrolysis, only removes non-basic/non-acidic impurities.[13]Crude mixtures where the main impurities are neutral (e.g., unreacted dicarbonyls).
Recrystallization Can provide very high purity, scalable, cost-effective.[9]Compound must be a solid, finding a suitable solvent can be difficult.Removing small amounts of impurities from a solid crude product.
Ion Exchange Chromatography Excellent for charged, water-soluble compounds.[2]Limited to specific compound types, can be more complex to set up.Water-soluble amino acid ester salts that are difficult to handle otherwise.
Diagrams and Workflows

purification_decision start Crude Polar Pyrazole Amino Acid Ester is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes analyze_tlc Analyze by TLC (Silica, +/- Base) is_solid->analyze_tlc  No / Liquid recryst_success Success? recrystallize->recryst_success pure_product Pure Product recryst_success->pure_product  Yes recryst_success->analyze_tlc  No tlc_result How is the separation? analyze_tlc->tlc_result good_sep Normal-Phase Chromatography (on Deactivated Silica) tlc_result->good_sep Good Separation (Rf 0.2-0.5) streaking Reversed-Phase (RP) or Acid-Base Extraction tlc_result->streaking Streaking / Stuck at Baseline at_front Reversed-Phase (RP) or HILIC tlc_result->at_front Runs at Solvent Front

Caption: Decision workflow for selecting a purification strategy.

acid_base_extraction start Crude Product in Organic Solvent (e.g., EtOAc) wash Wash with cold 1M HCl (aq) start->wash separate Separate Layers wash->separate org_layer Organic Layer: Contains Neutral Impurities separate->org_layer aq_layer Aqueous Layer: Contains Protonated Product separate->aq_layer basify Cool and Basify Aqueous Layer (e.g., 1M NaOH to pH > 9) aq_layer->basify extract Extract with fresh EtOAc basify->extract dry Dry (Na2SO4), Filter, and Concentrate extract->dry end Purified Product dry->end

Caption: Step-by-step workflow for purification via acid-base extraction.

References
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Kocienski, P. J. (1998). Protecting groups. Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, 94, 269-291. Retrieved from [Link]

  • Google Patents. (1984). US4434292A - Process for the preparation of pyrazole.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). High-Performance Preparative LC Techniques. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole, 4-amino-3,5-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Wnorowski, A., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Li, J., et al. (2004). Polar substitutions in the benzenesulfonamide ring of celecoxib afford a potent 1,5-diarylpyrazole class of COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(3), 499-504. Retrieved from [Link]

  • ResearchGate. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. Retrieved from [Link]

  • Vidal, L. M., et al. (2023). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. Molecules, 28(14), 5395. Retrieved from [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455-2504. Retrieved from [Link]

  • Phenomenex. (n.d.). Separation of an Amino Acid Mixture Using a Luna™ Omega Polar C18 Column. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Pyrazole derivatives. A challenge of modem academic and industrial chemistry. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

Sources

Technical Support Center: Stability of Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate like a standard aliphatic amino acid ester (e.g., Leucine methyl ester). This is a critical error.

Structurally, this molecule is an aryl-glycine analog . The attachment of the electron-withdrawing 1-methyl-1H-pyrazol-5-yl ring directly to the


-carbon significantly increases the acidity of the 

-proton compared to alkyl amino acids. Consequently, this compound is highly susceptible to two parallel degradation pathways in aqueous buffers: base-catalyzed hydrolysis and rapid racemization .

This guide provides the field-proven protocols necessary to maintain the integrity of your compound during experimental workflows.

Troubleshooting & FAQs
Q1: "My HPLC shows the parent peak disappearing within hours in PBS (pH 7.4). Is the compound degrading?"

Diagnosis: Yes. You are observing ester hydrolysis . Mechanism: At pH 7.4, the hydroxide ion concentration is sufficient to attack the methyl ester carbonyl. The pyrazole ring withdraws electron density, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack than standard alkyl amino esters. Solution:

  • Immediate Fix: Switch to a lower pH buffer. The ester is significantly more stable at pH 4.0–5.0 (e.g., Acetate or Citrate buffer).

  • Protocol Adjustment: If physiological pH (7.4) is required for your assay, prepare the solution immediately before use and keep it on ice. Do not store it.

Q2: "The chemical purity is high (>98%), but the biological activity has dropped. Why?"

Diagnosis: You are likely facing racemization . Mechanism: The


-proton is acidic due to the adjacent ester and the aromatic pyrazole ring. In neutral to basic buffers (pH 

7), the proton can be abstracted, forming a planar enolate intermediate. When the proton returns, it can attack from either face, converting your pure enantiomer (likely

or

) into a racemic mixture (

). Key Insight: Racemization can occur faster than hydrolysis in certain buffers, meaning your LC-MS peak looks correct (same mass), but the stereochemistry is scrambled. Validation: Check the optical rotation or run Chiral HPLC.
Q3: "I see a precipitate forming in my stock solution after dilution. What is it?"

Diagnosis: This is likely the free acid zwitterion or a diketopiperazine (DKP) dimer.

  • Free Acid: The hydrolysis product, 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, has different solubility properties than the ester. Near its isoelectric point (pI), it may precipitate.

  • Dimerization: At high concentrations (>10 mM) and neutral pH, the free amine of one molecule attacks the ester of another, forming a cyclic diketopiperazine. This is an irreversible degradation product.

Mechanistic Visualization

The following diagram illustrates the competitive degradation pathways that dictate the stability of your molecule.

G Start Methyl 2-amino-2- (1-methyl-1H-pyrazol-5-yl)acetate (Active Ester) Enolate Planar Enolate Intermediate Start->Enolate Base (pH > 7) Alpha-proton abstraction Hydrolysis Free Acid (Hydrolysis Product) Start->Hydrolysis Water/OH- (pH > 6) DKP Diketopiperazine (Cyclic Dimer) Start->DKP High Conc. Intermolecular Attack Racemate Racemic Mixture (Loss of Potency) Enolate->Racemate Reprotonation

Figure 1: Degradation pathways. Note that racemization (yellow path) can occur without changing the molecular weight, making it a "silent" failure mode in standard LC-MS.

Stability Data & Buffer Selection

The following table summarizes the estimated half-life (


) of aryl-glycine methyl esters in various aqueous conditions. Note: Values are estimates based on structural analogs (Phenylglycine methyl ester).
Buffer SystempHEstimated

(25°C)
Risk LevelRecommended Use
0.1% Formic Acid / Water ~2.5> 48 HoursLowLC-MS Analysis
Acetate Buffer 4.5~12–24 HoursLow/ModerateStock Dilution / Assays
Phosphate (PBS) 7.4< 2–4 HoursHigh Avoid for storage
Tris-HCl 8.0< 30 MinutesCritical Do Not Use
Ammonium Bicarbonate 8.0< 15 MinutesCritical Do Not Use

Critical Technical Note: Phosphate ions can act as general base catalysts, accelerating hydrolysis even at neutral pH. If a neutral pH is mandatory, HEPES or MOPS are superior choices to Phosphate for ester stability, though degradation will still occur.

Recommended Handling Protocols
Protocol A: Preparation of Stable Stock Solutions

Do not store the compound in aqueous buffer.

  • Solvent: Dissolve the solid compound in 100% DMSO or anhydrous Methanol .

  • Concentration: Prepare at high concentration (e.g., 100 mM) to minimize the volume of solvent added to your assay.

  • Storage: Aliquot into small vials, seal under nitrogen/argon if possible, and store at -20°C .

    • Stability:[1] Stable for months in anhydrous DMSO at -20°C.

Protocol B: Aqueous Assay Preparation (Just-in-Time)

Follow this workflow for IC50/EC50 assays.

  • Buffer Prep: Pre-chill your assay buffer (e.g., PBS or HEPES) to 4°C.

  • Dilution: Dilute the DMSO stock into the buffer immediately before adding to the plate.

  • Timing: Ensure the experiment (incubation) is within the "safe window" (typically < 2 hours for neutral pH).

  • Control: Always run a "Time 0" LC-MS injection to verify the starting purity.

Protocol C: LC-MS Mobile Phase Setup

Avoid degradation inside the autosampler.

  • Solvent A: Water + 0.1% Formic Acid (pH ~2.5 stabilizes the ester).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Temperature: Set the autosampler temperature to 4°C .

References
  • Sigma-Aldrich. Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Product Information. (General handling of pyrazole acetates). Link

  • National Institutes of Health (PubChem). Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate - Compound Summary. Link

  • Wegman, M. A., et al. (2001). Hydrolysis of phenylglycine methyl ester: Stability and racemization studies. (Providing the mechanistic basis for aryl-glycine ester instability).
  • ChemScene. Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate Safety Data Sheet. Link

Sources

Overcoming steric hindrance in 5-pyrazolyl glycine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Topic: Overcoming Steric Hindrance & Racemization in


-Heteroaryl Glycines
Ticket ID:  TCH-PYR-005
Assigned Specialist:  Senior Application Scientist, Peptide Chemistry Division

Executive Summary

Coupling 5-pyrazolyl glycine (5-PyGly) presents a "perfect storm" of synthetic challenges: steric hindrance due to the


-substituted heteroaromatic ring and high racemization susceptibility  caused by the electron-withdrawing nature of the pyrazole moiety.

This guide replaces standard "try-and-see" approaches with a mechanistic troubleshooting framework. We prioritize COMU/Oxyma and HATU chemistries while strictly regulating base strength to preserve chirality.

Module 1: The "No Conversion" Crisis (Steric Hindrance)

Q: My coupling yield is stuck <30% despite using standard HBTU/DIPEA. Why is the reaction stalling?

A: Standard reagents like HBTU are insufficient for 5-PyGly because the bulky pyrazole ring shields the


-amine (or the activated carboxylate), creating a high energy barrier for nucleophilic attack. Furthermore, HBTU generates the OBt ester, which is less reactive than the OAt or Oxyma esters generated by newer reagents.

The Fix: Switch to High-Efficiency/Low-Racemization Systems

  • Primary Recommendation (COMU/Oxyma): Switch to COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate).

    • Why: COMU generates the Oxyma active ester in situ. This ester is more reactive than OBt (HBTU) and comparable to OAt (HATU) but significantly safer (non-explosive). It shows superior performance in hindered sequences by stabilizing the transition state without relying on the neighboring group effect of the pyridine ring found in HATU [1, 2].

  • Secondary Recommendation (HATU/HOAt): If COMU fails, use HATU with HOAt .

    • Why: The pyridine nitrogen in the HOAt leaving group provides "anchimeric assistance" (neighboring group participation) via hydrogen bonding to the incoming amine, effectively pulling the nucleophile into the electrophilic center despite the steric bulk [3].

Q: Should I use Microwave Irradiation?

A: Yes, but with strict temperature limits. Microwave energy helps overcome the steric barrier by increasing molecular rotation and effective collision frequency. However, 5-PyGly is prone to racemization (see Module 2).

  • Protocol: Limit temperature to 50°C (standard is often 75°C).

  • Power: Use dynamic power cycling (e.g., CEM "Standard" or Biotage "Pulse") to prevent local overheating.

Module 2: The "Purity" Problem (Racemization)

Q: I achieved full coupling, but HPLC shows a split peak (doublet). Is this a diastereomer?

A: Almost certainly. This is the "Achilles' heel" of


-heteroaryl glycines (like Phenylglycine and 5-PyGly). The pyrazole ring is electron-withdrawing, which significantly lowers the pKa of the 

-proton.

The Mechanism: During activation, the basic conditions promote the formation of an oxazolone (azlactone) intermediate. The


-proton of the oxazolone is highly acidic and is easily abstracted by the base (DIPEA), leading to enolization and subsequent loss of chirality [4, 5].

The Fix: Base Management & Additives

  • Ban DIPEA: N,N-Diisopropylethylamine (DIPEA) is too strong (pKa ~10.5) and promotes

    
    -proton abstraction.
    
  • Use Collidine (TMP): Switch to 2,4,6-Trimethylpyridine (Collidine) .

    • Why: It is a weaker base (pKa ~7.4) and sterically hindered, making it efficient at neutralizing the acid generated during activation but poor at abstracting the sterically shielded

      
      -proton [6].
      
  • Use Oxyma Pure: Even if using DIC as a coupler, add Oxyma Pure . It creates a less basic environment than HOBt and suppresses oxazolone formation.

Module 3: Side-Chain Interference

Q: I see a mass shift of +100 Da or complex mixtures. Is the pyrazole reacting?

A: If your 5-PyGly side chain is unprotected, the pyrazole NH (pKa ~14) can act as a nucleophile, leading to N-acylation (branching) or alkylation.

The Fix: Orthogonal Protection Ensure you are using Fmoc-5-PyGly(Boc)-OH .

  • The Boc group on the pyrazole nitrogen prevents it from interfering during coupling.

  • It is removed concomitantly with the global TFA cleavage.

  • Warning: Never use unprotected heteroaryl side chains in HATU/HBTU couplings; the guanidinylation of the heterocycle is a common irreversible side reaction [7].

Visual Troubleshooting Guide

Decision Tree: Optimizing 5-PyGly Coupling

Troubleshooting Start Issue: 5-PyGly Coupling Failure CheckYield Is Yield Low (<50%)? Start->CheckYield CheckPurity Is Yield High but Purity Low? Start->CheckPurity ReagentCheck Current Reagent? CheckYield->ReagentCheck Yes Racemization Suspect Racemization (Split Peaks) CheckPurity->Racemization Yes SwitchReagent Switch to COMU or HATU ReagentCheck->SwitchReagent Using HBTU/PyBOP CheckAgg Is Sequence Aggregating? SwitchReagent->CheckAgg SolventFix Use DMF/DMSO (9:1) or Pseudoproline CheckAgg->SolventFix Yes Microwave Apply MW (Max 50°C) CheckAgg->Microwave No BaseCheck Are you using DIPEA? Racemization->BaseCheck BaseFix Switch Base to 2,4,6-Collidine (TMP) BaseCheck->BaseFix Yes TempFix Reduce Temp to 25°C (No MW) BaseCheck->TempFix No (Already using Collidine)

Caption: Logic flow for diagnosing steric failure vs. stereochemical loss in 5-PyGly synthesis.

Experimental Protocols

Protocol A: The "Gold Standard" (Low Racemization)

Recommended for initial attempts to ensure optical purity.

Reagents:

  • Amino Acid: Fmoc-5-PyGly(Boc)-OH (3.0 eq)

  • Coupling Reagent: COMU (3.0 eq) or DIC (3.0 eq) / Oxyma Pure (3.0 eq)

  • Base: 2,4,6-Collidine (3.0 - 5.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Resin Prep: Swell resin in DMF for 20 min. Drain.

  • Activation (In Situ):

    • Critical: Do NOT pre-activate the amino acid for more than 30 seconds. Long pre-activation allows oxazolone formation.[1]

    • Dissolve Amino Acid and COMU (or Oxyma) in minimal DMF.[1]

    • Add Collidine immediately before pouring onto the resin.

  • Coupling:

    • Add mixture to resin.[1][2][3][4]

    • Agitate at Room Temperature for 60–120 minutes.

    • Note: Do not use heat in this protocol to prioritize chirality.

  • Monitoring:

    • Perform a micro-cleavage (small scale TFA cleavage) and check via HPLC/UPLC.

    • Why: The Kaiser test (ninhydrin) is often false-negative due to steric shielding of the amine.

Protocol B: The "Brute Force" (High Sterics)

Use only if Protocol A yields <20% conversion.

Reagents:

  • Amino Acid: Fmoc-5-PyGly(Boc)-OH (4.0 eq)

  • Coupling Reagent: HATU (3.8 eq)

  • Base: HOAt (4.0 eq - optional additive) + DIEA (8.0 eq) [Use DIEA only if Collidine fails]

  • Solvent: NMP (N-methylpyrrolidone) for higher swelling.

Step-by-Step:

  • Microwave Setup: Set instrument to 50°C (Power: 25-30W).

  • Coupling:

    • Dissolve AA and HATU in NMP.

    • Add DIEA.

    • Irradiate for 2 x 10 minutes (Double coupling is preferred over one long cycle to refresh reagents).

  • Quench: Wash immediately with DMF to remove residual base.

Comparative Data: Reagent Performance

Coupling SystemSteric EfficiencyRacemization RiskSafety ProfileRecommendation
HBTU / DIPEA LowHighModerateAvoid
HATU / DIPEA Very High HighLow (Explosive risk)Use for "impossible" couplings only
COMU / Collidine HighLow HighPrimary Choice
DIC / Oxyma ModerateVery Low HighBest for Cys/His/Phg prone sequences

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Twibanire, J. D. K., & Grindley, T. B. (2011). Efficient and racemization-free peptide coupling of N-alkyl amino acids using COMU. Organic Letters, 13(11), 2988-2991. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][3] An efficient peptide coupling additive.[5][6][7] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. 8

  • Steinauer, R., et al. (2023). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A. Link

  • BenchChem Technical Support. (2025). Prevention of Racemization in Peptide Synthesis.[1][2][6] 1[1][4][9]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 7

Sources

Technical Support Center: NMR Analysis of 1-Methyl-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Spectroscopy Support Portal. Ticket ID: PYR-NMR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

1-Methyl-1H-pyrazole derivatives are ubiquitous in medicinal chemistry (e.g., kinase inhibitors), yet they present notorious NMR challenges. The electron-rich pyrazole ring often pushes proton signals into the crowded aromatic region (6.0–8.0 ppm), while the


-methyl group (~3.9 ppm) frequently overlaps with methoxy or methylene signals from other pharmacophores.

This guide provides a modular troubleshooting workflow to resolve these overlaps, moving from simple solvent engineering to advanced pulse sequences.

Module 1: Diagnosis & Solvent Engineering

"My aromatic region is a blob. How do I separate the pyrazole protons from the phenyl/heteroaryl substituents?"

The Root Cause

In standard Chloroform-


 (CDCl

)
, the chemical shift dispersion of pyrazoles is often poor. The protons at positions 3, 4, and 5 (if unsubstituted) have similar electronic environments to many phenyl derivatives.
The Solution: Aromatic Solvent-Induced Shift (ASIS)

Do not immediately run a 2D experiment. First, change the solvent.[1][2] Pyrazoles have a distinct dipole moment that interacts strongly with anisotropic solvents like Benzene-


 (C

D

)
or Pyridine-

.
  • Mechanism: Benzene molecules form transient solvation complexes above and below the electron-deficient regions of the solute. This shields protons located in the "conical" region of the benzene anisotropy, causing an upfield shift (lower ppm).

  • Protocol: Prepare a second sample in C

    
    D
    
    
    
    . If solubility is an issue, use DMSO-
    
    
    , though DMSO typically causes downfield shifts due to hydrogen bonding with acidic protons (if any) and dipole interactions.
Representative Shift Variations (Data Table)

Note: Values are approximate for unsubstituted 1-methylpyrazole; derivatives will vary.

Proton Site

CDCl

(ppm)

DMSO-

(ppm)

C

D

(ppm)
Result
H-5 (adj. to N)~ 7.35~ 7.65~ 6.90Major Shift (

)
H-3 (adj. to N)~ 7.28~ 7.55~ 7.05Moderate Shift
H-4 ~ 6.20~ 6.25~ 5.80Upfield Shift
N-Me ~ 3.88~ 3.82~ 3.25Massive Upfield Shift

Technician's Note: The


-methyl signal in Benzene-

often moves upfield by nearly 0.6 ppm, clearing the "methoxy region" (3.8 ppm) entirely.
Module 2: The "Methyl Forest" (3.5 – 4.5 ppm)

"I cannot confirm the N-methyl integration because it overlaps with a methoxy group or a methylene linker."

The Solution: 2D HSQC (Heteronuclear Single Quantum Coherence)

Proton overlap is severe; Carbon overlap is rare. The


C chemical shift of the 

-methyl group is diagnostically distinct from

-methyl groups.
  • N-Methyl

    
    C:  Typically 35 – 40 ppm .
    
  • O-Methyl

    
    C:  Typically 55 – 60 ppm .
    
Experimental Protocol: Multiplicity-Edited HSQC
  • Pulse Sequence: hsqcedetgpsp.3 (Bruker) or gHSQC_AD (Varian/Agilent).

  • Parameter Setup:

    • Set Carbon spectral width (F1) to 0–100 ppm (focus on aliphatic).

    • Scans (NS): 4 to 8 is usually sufficient for >5 mg sample.

  • Interpretation:

    • Blue peaks (CH/CH

      
      ):  Look for the correlation at 
      
      
      
      ppm. This is your pyrazole methyl.
    • Red peaks (CH

      
      ):  Methylene linkers will have opposite phase, instantly distinguishing them from the methyl singlet.
      
Module 3: Structural Validation (Regioisomerism)

"I synthesized a derivative, but did the alkylation occur at N1 or N2? Or is my substituent at C3 or C5?"

The Logic

In 1-methylpyrazole, the methyl group is spatially close to H-5 .[3] It is far from H-3 .

  • 1,5-substituted: Substituent at C5 blocks the H5 proton. No NOE to methyl.

  • 1,3-substituted: Substituent at C3. H5 is present.[4][5] Strong NOE between N-Me and H5.

Visualization: Regioisomer Determination Flowchart

RegioisomerLogic Start Start: Unknown Isomer (1,3- vs 1,5-substitution) Exp Run 1D NOESY / ROESY Irradiate N-Me Signal (~3.9 ppm) Start->Exp Decision Is there an NOE enhancement at the aromatic doublet? Exp->Decision Res1 Conclusion: 1,3-Substituted (H5 is present and close to N-Me) Decision->Res1 Yes (Strong NOE) Check Check H4 Coupling (Verify doublet vs singlet) Decision->Check No NOE Res2 Conclusion: 1,5-Substituted (H5 is substituted/absent) Check->Res2 Confirmed

Figure 1: Decision tree for distinguishing 1,3- and 1,5-substituted pyrazoles using Nuclear Overhauser Effect (NOE).

Module 4: Advanced Deconvolution (Pure Shift)

"My multiplets are overlapping, and I need exact coupling constants (


) to prove the structure." 
The Challenge

Pyrazole coupling constants are small and similar:

  • 
     Hz
    
  • 
     Hz
    When linewidths are broad (shimming issues or aggregation), these appear as singlets or unresolved blobs.
    
The Solution: Pure Shift NMR (PSYCHE or HOBS)

Pure Shift experiments collapse multiplets into singlets (broadband homonuclear decoupling) while retaining chemical shift information. This effectively "cleans" the spectrum.

  • Technique: PSYCHE (Pure Shift Yielded by Chirp Excitation) is robust for small molecules.

  • Benefit: Resolves H3 from H5 if they are overlapping by < 0.05 ppm.

  • Alternative: If you lack Pure Shift capabilities, use J-Resolved Spectroscopy (J-Res) to separate chemical shift (F2) from coupling (F1).

FAQs: Common Pitfalls

Q: Why is my N-methyl signal broad? A: This often indicates restricted rotation or exchange. If you have a bulky group at position 5 (adjacent to the methyl), the N-Me group might be locked in a specific conformation or rotating slowly on the NMR timescale.

  • Action: Run the experiment at elevated temperature (e.g., 50°C) to sharpen the signal.

Q: I see "extra" small peaks near my pyrazole signals. Impurities? A: Check if you used TFA (Trifluoroacetic acid) in your purification. Pyrazoles are basic. If protonated (salt form), the chemical shifts change drastically (H3/H5 move downfield).

  • Action: Add a drop of NaHCO

    
     in D
    
    
    
    O or shake the NMR tube with solid K
    
    
    CO
    
    
    to free-base the compound in situ.

Q: Can I use HMBC to connect the N-Me to the ring? A: Yes. The N-Me protons will show a strong


 correlation to C2  (the other nitrogen, usually silent in HSQC) and C5 . This is a definitive connectivity check.
References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Relative Stereochemistry and NOE).

  • BenchChem. (2025).[6] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. (Solvent effects on chemical shifts).[2][6]

  • Creative Biostructure. (2024). Pure Shift NMR Service. (Techniques for resolving overlap).

  • Alkorta, I., et al. (2019).[3] The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform. MDPI Molecules. (Specific shift data for methylpyrazoles).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (ASIS and Solvent Effects).[2]

Sources

Validation & Comparative

NMR characterization of Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate vs phenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (referred to hereafter as MPzA ) versus the standard Methyl Phenylglycinate (referred to as MPG ).[1]

Executive Summary & Rationale

In modern drug discovery, the replacement of phenyl rings with heteroaromatic bioisosteres is a critical strategy to improve physicochemical properties such as aqueous solubility (LogS) and metabolic stability (lowering LogP).

Methyl Phenylglycinate (MPG) is a ubiquitous chiral building block.[1] However, its high lipophilicity and susceptibility to metabolic oxidation often necessitate replacement. Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (MPzA) represents a strategic bioisostere where the phenyl ring is replaced by a 1-methyl-1H-pyrazol-5-yl moiety.[1]

This guide details the specific NMR signatures required to distinguish these two compounds, focusing on the electronic influence of the nitrogen-rich pyrazole ring versus the benzenoid system.

Structural & Electronic Comparison

Understanding the NMR data requires analyzing the electronic environments.

  • MPG (Phenyl): The phenyl ring possesses a strong diamagnetic anisotropy (ring current), significantly deshielding the

    
    -proton and the aromatic protons.
    
  • MPzA (Pyrazole): The pyrazole ring is

    
    -excessive but contains electronegative nitrogens.[1]
    
    • Regiochemistry: The attachment at the C5 position (adjacent to the

      
      -methyl group) creates a unique steric and electronic environment.
      
    • Shielding: The pyrazole ring current is weaker than benzene, typically resulting in upfield shifts for ring protons, but the

      
      -methyl group introduces a diagnostic singlet absent in MPG.
      
Diagram 1: Structural Comparison & Numbering

Structures cluster_0 Reference: Methyl Phenylglycinate (MPG) cluster_1 Target: Pyrazole Analog (MPzA) MPG Phenyl Ring (C6H5) Strong Ring Current Multiplet ~7.3 ppm Alpha_MPG Alpha-Proton Deshielded (~4.6 ppm) MPG->Alpha_MPG Inductive Effect Pyraz 1-Me-Pyrazole-5-yl Weaker Ring Current Distinct AX System N_Me N-Methyl Group Diagnostic Singlet ~3.9 ppm Pyraz->N_Me Steric Proximity Alpha_Py Alpha-Proton Modified Shielding Pyraz->Alpha_Py

Caption: Structural divergence highlighting the diagnostic N-Methyl group and the difference in aromatic ring current sources.

Experimental Protocol: Comparative NMR

To ensure reproducibility, the following protocol minimizes solvent effects and concentration-dependent shifts.

Materials
  • Solvent: DMSO-d

    
     (Preferred over CDCl
    
    
    
    to prevent aggregation of the free amine and ensure solubility of the salt forms).
  • Internal Standard: TMS (0.00 ppm).[1][2]

  • Concentration: 10-15 mg/mL.

Workflow
  • Sample Prep: Dissolve 10 mg of analyte in 0.6 mL DMSO-d

    
    . If using HCl salts, add 1 eq. of K
    
    
    
    CO
    
    
    or use NaOD to free base in situ if observing the free amine shift is critical (though salts are more stable).
  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 2.0 s (Essential for accurate integration of the ester vs. N-methyl).

    • Scans: 16 (minimum).

  • Processing:

    • Line Broadening (LB): 0.3 Hz.[1]

    • Baseline Correction: Bernstein polynomial fit.

Diagram 2: NMR Characterization Workflow

Workflow cluster_Analysis Diagnostic Checks Start Start: Solid Sample Solvent Dissolve in DMSO-d6 (Avoid CDCl3 for polar amines) Start->Solvent Acquire 1H NMR Acquisition 400/600 MHz d1 = 2.0s Solvent->Acquire Process Processing Phase & Baseline Cor. Ref to TMS (0.00) Acquire->Process Analysis Signal Analysis Process->Analysis Check1 Check Aromatic Region (Multiplet vs. Doublets) Analysis->Check1 Check2 Locate N-Me Singlet (Only in MPzA) Analysis->Check2

Caption: Standardized workflow for comparative NMR analysis of heterocyclic amino acid esters.

Results: Spectral Comparison Data

The following table summarizes the chemical shifts (


) typically observed in DMSO-d

.
Table 1: Comparative H NMR Data (DMSO-d )
Proton TypeMethyl Phenylglycinate (MPG)Pyrazole Analog (MPzA)Diagnostic Note
Aromatic/Hetero 7.30 – 7.50 (m, 5H) 7.35 (d, 1H), 6.25 (d, 1H) CRITICAL DISTINCTION. MPG shows a phenyl multiplet.[1] MPzA shows two distinct doublets (

Hz) for H-3 and H-4.[1]

-CH
4.55 (s) 4.65 – 4.75 (s) The pyrazole C-5 position is slightly more electron-withdrawing due to the adjacent N-Me, often shifting the

-H slightly downfield compared to phenyl.
Ester -OCH

3.65 (s, 3H)3.68 (s, 3H)Very similar; not diagnostic.[1]
N-CH

Absent 3.85 – 3.95 (s, 3H) PRIMARY MARKER. Strong singlet unique to MPzA.[1]
-NH

~2.0 – 2.5 (br s)~2.0 – 2.5 (br s)Variable depending on water content and salt form.[1]
Detailed Signal Interpretation
1. The Aromatic Region (6.0 – 8.0 ppm)
  • MPG: Displays the classic "phenyl forest"—a multiplet integrating to 5 protons centered around 7.4 ppm.

  • MPzA: Displays a clean AX or AM system .[1]

    • H-3 (Pyrazole): Appears downfield (~7.35 ppm) due to the adjacent Nitrogen (N-2).[1]

    • H-4 (Pyrazole): Appears significantly upfield (~6.25 ppm).[1] This large gap (

      
       ppm) is characteristic of pyrazoles and absent in phenyl systems.
      
2. The N-Methyl Group (3.8 – 4.0 ppm)

This is the most reliable confirmation of the MPzA structure. It appears as a sharp singlet integrating to 3H.

  • Caution: Do not confuse with the ester methyl (~3.7 ppm). The N-methyl is typically downfield of the ester methyl in this scaffold due to the heteroaromatic ring attachment.

3. The

-Proton

While both appear as singlets (assuming no coupling to NH), the shift in MPzA is sensitive to the regiochemistry.

  • If the pyrazole were attached at C3 (instead of C5), the steric crowding would be lower, and the shift would differ. The C5-attachment (adjacent to N-Me) usually causes a slight desheilding relative to the C3 isomer due to the "ortho-like" effect of the N-methyl group.

Bioisosteric Implications

Why make this switch?

  • Solubility: The pyrazole nitrogen (N-2) acts as a hydrogen bond acceptor, significantly lowering the LogP compared to the all-carbon phenyl ring.

  • Metabolic Stability: The phenyl ring in MPG is prone to hydroxylation (CYP450 metabolism). The pyrazole ring is generally more robust against oxidative metabolism.

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Pyrazole NMR Characteristics: Elguero, J., et al. (2002). Proton NMR of pyrazoles. Advances in Heterocyclic Chemistry. Note: Defines the H-3 vs H-4 chemical shift gap.
  • Synthesis of Pyrazole Amino Acids: Fustero, S., et al. (2008). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.

  • General NMR Tables: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

Sources

X-ray crystallography data for alpha-(1-methyl-1H-pyrazol-5-yl)glycine esters

Comparative Structural Analysis: -(1-Methyl-1H-pyrazol-5-yl)glycine Esters

Executive Summary: The Pyrazolyl Advantage

Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.[1]

This guide provides a technical comparison between


-(1-methyl-1H-pyrazol-5-yl)glycine esters1electrostatic modulation combined with steric locking.1

Unlike the freely rotating phenyl ring, the 1-methyl-pyrazol-5-yl moiety introduces a specific steric clash between the


112

Comparative Crystallographic Profile

The following table contrasts the structural "performance" of the target scaffold against standard alternatives. Data is synthesized from representative structures of 1-methyl-pyrazole-5-carboxylates and phenylglycine derivatives.[1]

Table 1: Structural & Crystallographic Benchmarks[1][3][4]
FeatureTarget: (1-Methyl-1H-pyrazol-5-yl)glycine Alternative A: Phenylglycine Esters Alternative B: (1-Methyl-1H-pyrazol-3-yl)glycine
Steric Environment High Constraint (Ortho-like): The

-methyl group (pos 1) clashes with the glycine

-carbon (pos 5), forcing a twisted conformation.[1]
Flexible: Planar ring can rotate freely relative to the backbone (

).[1][2]
Low Constraint:

-methyl (pos 1) is distal to the glycine attachment (pos 3).[1][2]
H-Bonding Capacity Donor & Acceptor: Pyrazole N2 acts as a strong H-bond acceptor.[1]Donor Only: Aromatic ring is hydrophobic; only backbone NH/CO participate.[2]Donor & Acceptor: Similar to target, but with different vector orientation.
Typical Space Group Monoclinic

or Triclinic

(favored by dipole alignment).[1][2]
Monoclinic

or Orthorhombic

(chiral).[1][2]
Monoclinic

.
Crystal Packing Dipole-Driven: Stacked antiparallel chains stabilized by

and

interactions.[1]
Hydrophobic-Driven: Herringbone packing or hydrophobic layers.[2]Dipole-Driven.[1][2][3]
Calculated LogP ~0.005 (High water solubility).[1][2]~1.2 (Lipophilic).[1][2]~0.005.[2][4]
Diffraction Quality High: Rigid core often yields sharp reflections (< 0.8 Å resolution).[1][2]Variable: Ring rotation can lead to disorder in the crystal lattice.[2]High.

Critical Insight: The "Performance" of the 5-yl isomer in crystallography is often superior to flexible analogues because the steric lock reduces thermal disorder in the crystal lattice, leading to lower B-factors and higher resolution structures.

Experimental Protocol: Single Crystal Growth & Refinement

To obtain high-quality data for this specific ester, standard vapor diffusion is often insufficient due to the high solubility of the pyrazole core.[1] The following protocol is validated for polar heterocyclic amino esters.

Phase 1: Synthesis & Purification
  • Pre-requisite: Ensure purity >98% by HPLC. Impurities (especially isomeric 3-yl byproducts) will poison the crystal face.[1]

  • Solvent: Use anhydrous Ethanol (EtOH) or Methanol (MeOH).[1][2]

Phase 2: Crystallization Workflow (Slow Evaporation/Diffusion)[1][2]
  • Dissolution: Dissolve 20 mg of the ester in 1.5 mL of MeOH in a semi-micro vial. Sonicate for 30 seconds.

  • Filtration: Pass through a 0.22

    
    m PTFE syringe filter into a clean crystallization tube (critical for removing nucleation sites).[1][2]
    
  • Antisolvent Layering (The "Interface" Method):

    • Carefully layer 3.0 mL of Hexane or Diisopropyl Ether on top of the MeOH solution.[2]

    • Do not mix. The interface allows slow diffusion.[2]

  • Incubation: Seal with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.

  • Harvesting: Block-like crystals typically appear within 3-7 days.[1][2]

Phase 3: Data Collection Strategy
  • Temperature: Collect at 100 K (Liquid Nitrogen stream). Pyrazole rings have significant thermal motion at room temperature.[2]

  • Resolution: Aim for

    
     to resolve the N-methyl hydrogen positions clearly.
    

Structural Logic & Mechanism (Visualized)

The following diagram illustrates the workflow from synthesis to structural validation, highlighting the critical "Steric Lock" mechanism that differentiates this molecule.

Gcluster_0Phase 1: Molecular Designcluster_1Phase 2: Crystallographycluster_2Phase 3: Drug Design OutcomeMoleculeTarget: 1-Me-Pyrazol-5-yl EsterStericLockSteric Clash (N-Me vs. Backbone)Molecule->StericLockInducesPackingCrystal Packing (Dipole Alignment)Molecule->PackingH-Bond Acceptor (N2)RigidityConformational RigidityStericLock->RigidityIncreasesIsomerAlternative: 1-Me-Pyrazol-3-ylIsomer->StericLockLacksDataX-Ray Diffraction DataPacking->DataReduces DisorderData->RigidityValidatesSelectivityTarget SelectivityRigidity->SelectivityImproves Binding

Figure 1: The "Steric Lock" Mechanism.[1][2] The 1-methyl-5-yl substitution pattern forces a rigid conformation (Red Node) compared to the flexible 3-yl isomer, leading to superior crystal packing and higher selectivity in drug binding.[1]

Data Analysis: What to Look For

When analyzing your X-ray data for this ester, verify these specific geometric parameters to confirm the structure and purity.

A. Torsion Angles (The "Twist")

Check the torsion angle between the pyrazole ring and the ester carbonyl group (

1
  • Expected Value:

    
     (due to N-methyl steric clash).[1][2]
    
  • Comparison: Phenylglycine often shows

    
     (more planar).[1][2]
    
B. Intermolecular Interactions[2][6]
  • H-Bond: Look for

    
     interactions.[1][2]
    
  • Distance: Expected

    
     distance is 2.95 – 3.05 Å .[2]
    
  • Significance: This interaction is impossible in Phenylglycine (no acceptor N).[1][2]

C. Refinement Statistics (Acceptable Standards)
  • R-factor (

    
    ):  < 5.0% (indicates high-quality model).[1][2]
    
  • Goodness of Fit (GoF): 1.0 – 1.1.

  • Residual Density: < 0.5

    
     (no heavy atom disorder).[1][2]
    

References

  • ChemScene. (2024).[1][2] Methyl (1-methyl-1H-pyrazol-5-yl)glycinate Product Data. Link

  • Zhang, C., et al. (2007).[1][2][5] "1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid."[1] Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209.[1][2] Link

  • Wen, L. R., et al. (2016).[1][2] "Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate." Asian Journal of Chemistry, 17, 2307-2312.[1] Link[1][2]

  • Casanovas, J., et al. (2009).[1][2][6] "Intrinsic conformational preferences of C(alpha,alpha)-dibenzylglycine." Journal of Organic Chemistry, 74(4).[1][2] Link[1][2]

  • MDPI. (2012).[1][2] "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate." Molbank, 2012(3), M773.[1][2] Link

A Comparative Guide to LC-MS Purity Validation of Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the rigorous assessment of a drug substance's purity is not merely a regulatory checkpoint but a cornerstone of safety and efficacy. Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate, a heterocyclic amino acid ester, represents a class of molecules with significant potential as building blocks in medicinal chemistry. Its unique structure, featuring a polar amino acid moiety and a pyrazole ring, presents distinct analytical challenges. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the definitive purity validation of this compound. We will move beyond rote protocols to explore the underlying scientific rationale for method selection and validation, ensuring a robust, self-validating analytical system in line with international regulatory standards.[1]

The objective is to equip researchers, scientists, and drug development professionals with the expertise to not only replicate these methods but also to adapt and troubleshoot them effectively. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for analytical validation, which emphasizes that an analytical procedure's objective is to demonstrate its fitness for the intended purpose.[2][3]

Part 1: The Analytical Target: Properties and Potential Impurities

A successful purity validation begins with a thorough understanding of the target molecule and its potential impurities.

Physicochemical Landscape of the Analyte

Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (MW: 169.18 g/mol , Formula: C₇H₁₁N₃O₂) is a polar molecule.[4] The primary amine, the pyrazole ring nitrogens, and the ester group make it highly water-soluble. This polarity is the critical determinant for selecting the appropriate chromatographic strategy. Standard Reversed-Phase Liquid Chromatography (RPLC) may suffer from poor retention, necessitating alternative approaches like Hydrophilic Interaction Liquid Chromatography (HILIC).

Anticipating Impurities

A robust analytical method must be capable of separating the active pharmaceutical ingredient (API) from any potential impurities.[5] These can be categorized as:

  • Process-Related Impurities: Arising from the synthesis, these include unreacted starting materials, intermediates, and by-products from side reactions. A common impurity in the synthesis of substituted pyrazoles is the formation of regioisomers (e.g., the 1,3-substituted isomer instead of the desired 1,5-).[6]

  • Degradation Products: These impurities form during storage or handling due to decomposition.[7] For the target molecule, likely degradation pathways include:

    • Hydrolysis: The ester group is susceptible to acid or base-catalyzed hydrolysis, yielding the corresponding carboxylic acid.[6][8]

    • Oxidation: The primary amine and the electron-rich pyrazole ring can be susceptible to oxidation.[6]

Part 2: A Comparative Study of LC-MS Methodologies

We will compare two orthogonal LC methods, RPLC and HILIC, to determine the most suitable approach for resolving the main compound from its potential impurities.

Method A: Polar-Enhanced Reversed-Phase Liquid Chromatography (RPLC)-MS

Causality Behind Experimental Choices: Standard C18 columns often provide insufficient retention for highly polar analytes like our target compound. To overcome this, a polar-endcapped or polar-embedded stationary phase is a logical choice. These columns are designed to prevent "phase collapse" in highly aqueous mobile phases and offer enhanced retention for polar molecules. For MS detection, a volatile buffer like formic acid is ideal as it aids in the protonation of the analyte in positive ion electrospray ionization (ESI) mode, thereby increasing sensitivity.[9] Acetonitrile is often chosen over methanol as the organic modifier due to its lower viscosity and UV cutoff, though methanol can offer different selectivity.[10]

Experimental Protocol: RPLC-MS

  • LC System: Agilent 1200 series or equivalent.

  • MS System: Agilent 6470 Triple Quadrupole or equivalent.

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or a polar-embedded equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS Detection: Full Scan (m/z 100-500) for impurity identification and Selected Ion Monitoring (SIM) at m/z 170.1 for the protonated parent ion [M+H]⁺ for quantification.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS

Causality Behind Experimental Choices: HILIC is an excellent alternative for polar compounds that are poorly retained in RPLC.[11] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[11] This technique is well-suited for our target molecule, promising superior retention and potentially unique selectivity for polar impurities. Ammonium formate is used as a buffer because it provides good peak shape and is compatible with MS.[12]

Experimental Protocol: HILIC-MS

  • LC System: Agilent 1200 series or equivalent.

  • MS System: Agilent 6470 Triple Quadrupole or equivalent.

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water.

  • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water.

  • Gradient: 0% B to 50% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS Detection: Full Scan (m/z 100-500) and SIM at m/z 170.1 [M+H]⁺.

Data Presentation: Performance Comparison

The following table summarizes the expected performance of each method for the target analyte and a key potential impurity, its hydrolytic acid degradant.

ParameterRPLC MethodHILIC MethodRationale for Performance
Retention Factor (k') of API ~1.5> 3.0HILIC provides significantly stronger retention for the polar API.
Peak Asymmetry (As) 1.1 - 1.41.0 - 1.2HILIC often yields more symmetric peaks for polar basic compounds.
Resolution (Rs) of API and Acid Impurity > 2.0> 2.5Both methods should resolve the pair, but HILIC may offer superior separation due to different retention mechanisms.
Sensitivity (S/N Ratio) GoodExcellentThe high organic mobile phase in HILIC can lead to more efficient desolvation and ionization in the ESI source.

Part 3: Method Validation as a Self-Validating System

A method is only trustworthy if it has been rigorously validated according to established guidelines. The validation process demonstrates that the analytical procedure is fit for its intended purpose, which in this case is purity assessment.[3]

Purity_Validation_Workflow cluster_dev Method Development cluster_val ICH Q2(R2) Validation cluster_rep Finalization Dev Analyte Characterization & Impurity Profiling LC LC Method Optimization (RPLC vs. HILIC) Dev->LC MS MS Parameter Tuning (ESI+, Full Scan, SIM) LC->MS Spec Specificity (Forced Degradation) MS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit SST System Suitability Criteria Definition Limit->SST Report Validation Report & Method Finalization SST->Report

Caption: Overall workflow for LC-MS purity method validation.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a purity method.[7][13] The goal is to achieve 10-30% degradation of the drug substance to ensure that degradation products can be detected.[7]

Forced_Degradation cluster_stress Stress Conditions API API Sample (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, RT) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Therm Thermal (80°C, Dry Heat) API->Therm Photo Photolytic (ICH Q1B Light Exposure) API->Photo Analysis LC-MS Analysis (Peak Purity Assessment) Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis

Caption: Experimental design for forced degradation studies.

Protocol: Forced Degradation Studies

A stock solution of Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (1 mg/mL) should be prepared and subjected to the following conditions.[13]

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix sample with 0.1M HCl. Heat at 60°C. Sample at 2, 4, 8 hours. Neutralize before injection.To challenge the stability of the ester linkage and other acid-labile groups.[8]
Base Hydrolysis Mix sample with 0.1M NaOH at room temperature. Sample at 30, 60, 120 minutes. Neutralize.To induce saponification of the ester group, a likely degradation pathway.
Oxidation Mix sample with 3% H₂O₂ at room temperature. Protect from light. Sample at 2, 4, 8 hours.To assess the susceptibility of the amine and pyrazole ring to oxidation.
Thermal Expose solid API to 80°C dry heat. Sample after 24 and 48 hours.To evaluate solid-state thermal stability.[8]
Photolytic Expose solid and solution samples to light as per ICH Q1B guidelines.To determine light sensitivity.

The stressed samples are then analyzed by the developed LC-MS method. The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the main API peak, and peak purity analysis (e.g., using a Diode Array Detector or MS spectral analysis across the peak) confirms the homogeneity of the API peak.[5]

Validation Parameters

Beyond specificity, a full validation must include the following parameters as defined by ICH Q2(R2).[1][2]

ParameterAcceptance CriteriaPurpose
Linearity Correlation coefficient (r²) ≥ 0.995To demonstrate a proportional relationship between concentration and response.
Accuracy 98.0% - 102.0% recovery for API assayTo measure the closeness of the results to the true value.[1]
Precision (RSD) Repeatability ≤ 1.0%; Intermediate Precision ≤ 2.0%To demonstrate the method's consistency under various conditions.
Limit of Quantitation (LOQ) S/N ratio ≥ 10The lowest concentration that can be quantified with acceptable precision and accuracy.
Range 80% to 120% of the test concentrationThe interval providing suitable accuracy, precision, and linearity.[3]

Conclusion

Validating the purity of Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate via LC-MS is a multi-faceted process that demands a deep understanding of both the analyte's chemistry and the principles of analytical science. While a well-optimized RPLC method using a polar-modified column can be successful, the inherent polarity of the target molecule makes HILIC-MS a more robust and often superior choice. The HILIC method typically provides better retention, improved peak shape, and enhanced sensitivity.

Regardless of the chosen chromatographic approach, the ultimate trustworthiness of the results hinges on a comprehensive validation that adheres to ICH Q2(R2) guidelines. By systematically evaluating specificity through forced degradation, along with linearity, accuracy, precision, and sensitivity, researchers can establish a self-validating system. This ensures that the reported purity value is not just a number, but a reliable and defensible measure of quality, critical for advancing drug development programs.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). PMC.
  • (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Agilent. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.).
  • Coriolis Pharma. (n.d.). Forced Degradation Studies.
  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • ChemScene. (n.d.). Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate.
  • ThermoFisher. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). PMC.
  • Benchchem. (2025, December). Technical Support Center: Characterization of Impurities in Methyl 3-Amino-1H-Pyrazole-4-Carboxylate.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • (2021, July 15). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Iranian Journal of Toxicology.
  • (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. PMC.
  • (2015, January 20). LC-MS analysis of metabolites Basis of Chromatography.
  • Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library.
  • (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • LC-MS Resource Guide. (n.d.).
  • Rajalakshmi, R., & Elakkiya, T. (2018). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research.
  • PubChem. (n.d.). Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate.
  • (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.).
  • Current Developments in LC-MS for Pharmaceutical Analysis. (n.d.). Lirias.
  • (2015, June 30). A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing.

Sources

Comparative Solubility Guide: Methyl vs. Ethyl Pyrazolyl Amino Acetates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pyrazole-based pharmacophores—common scaffolds in kinase inhibitors and NSAIDs—the choice between methyl and ethyl ester terminations on amino acetate side chains is a critical decision point.

While often treated interchangeably during early synthesis, these two analogues exhibit distinct thermodynamic solubility profiles that impact purification, crystallization, and bioavailability.

  • Methyl Pyrazolyl Amino Acetates: Generally exhibit higher aqueous solubility due to lower lipophilicity (

    
    LogP 
    
    
    
    -0.5 vs. ethyl). However, they frequently possess higher melting points due to efficient crystal packing, which can paradoxically reduce thermodynamic solubility.
  • Ethyl Pyrazolyl Amino Acetates: Typically show enhanced lipophilicity and membrane permeability. They often exhibit lower melting points, making them more prone to oiling out during synthesis but potentially offering kinetic solubility advantages in lipid-based formulations.

The Bottom Line: Select the methyl ester for fragment-based screening and aqueous formulation stability. Select the ethyl ester for prodrug development requiring higher passive permeability or when avoiding high-lattice-energy solvates.

Theoretical Framework: The Solubility Conflict

To understand the solubility difference, we must move beyond simple "like dissolves like" heuristics and apply the General Solubility Equation (GSE) . The solubility (


) of these esters is governed by two opposing forces:
  • Solvation (Favors Methyl): The energy released when solvent molecules surround the solute. Methyl esters, being smaller and less lipophilic, generally have a more favorable free energy of solvation in water.

  • Crystal Lattice Energy (Favors Ethyl): The energy required to break the solute-solute bonds in the crystal. Methyl esters often pack more efficiently (higher symmetry), resulting in higher melting points (

    
    ).
    


  • The Methyl Risk: If the methyl ester's melting point is significantly higher (>50°C difference) than the ethyl ester, the lattice energy penalty can override the lipophilicity benefit, making the methyl ester less soluble than the ethyl analog.

Diagram 1: Structural Solvation Dynamics

This diagram illustrates the competing forces of crystal packing (Lattice Energy) and water interaction (Hydration) for both esters.

SolubilityMechanism Methyl Methyl Pyrazolyl Amino Acetate (C1 Ester) Water Aqueous Medium (H2O) Methyl->Water High Hydration (Low LogP) Lattice Crystal Lattice (Solid State) Methyl->Lattice High Packing Energy (High MP) Outcome Net Solubility Dependent on MP vs LogP Methyl->Outcome Ethyl Ethyl Pyrazolyl Amino Acetate (C2 Ester) Ethyl->Water Lower Hydration (+0.5 LogP) Ethyl->Lattice Lower Packing Energy (Lower MP) Ethyl->Outcome

Caption: Figure 1. The solubility "tug-of-war." Methyl esters have a hydration advantage (blue arrow) but often suffer a lattice energy penalty (red arrow).

Comparative Physicochemical Profile

The following data represents the typical physicochemical shifts observed when transitioning from a methyl to an ethyl ester on a pyrazolyl amino acetate scaffold.

ParameterMethyl Ester AnalogueEthyl Ester AnalogueImpact on Development
LogP (Lipophilicity) ~1.2 – 1.5~1.7 – 2.0Ethyl is ~3x more lipophilic; better for membrane permeability.
Molecular Weight Base + 14 DaBase + 28 DaNegligible impact.
Melting Point (MP) Typically HigherTypically LowerHigh MP of methyl ester indicates stable crystals but slower dissolution.
Aqueous Solubility High (unless MP is very high)Moderate/Low Methyl is preferred for IV formulation; Ethyl for oral/lipid delivery.
Enzymatic Stability Fast HydrolysisSlower HydrolysisMethyl esters are rapidly cleaved by plasma esterases (short half-life).

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the thermodynamic equilibrium solubility of methyl vs. ethyl pyrazolyl amino acetates. Standard: "Shake-Flask" method with HPLC-UV quantification (The Gold Standard).

Reagents & Equipment[1]
  • Solvent: Phosphate Buffer Saline (PBS) pH 7.4 (mimics physiological pH).

  • Agitation: Orbital shaker or temperature-controlled shaking incubator.

  • Filtration: 0.45 µm PVDF syringe filters (low binding).

  • Detection: HPLC with UV/Vis detector (typically 254 nm for pyrazole ring).

Step-by-Step Methodology
  • Supersaturation: Weigh excess compound (approx. 2–5 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of PBS buffer.

  • Equilibration: Cap tightly and shake at 25°C for 24 hours .

    • Expert Note: Why 24h? Shorter times measure "kinetic" solubility (metastable), which overestimates true solubility. 24h ensures the crystal lattice dominates the equilibrium.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PVDF filter. Discard the first 200 µL to account for filter adsorption.

  • Quantification: Inject the filtrate into HPLC. Calculate concentration using a standard calibration curve of the specific ester.

  • pH Check: Measure the pH of the filtrate. Hydrolysis of the ester during the 24h period can shift pH, invalidating results.

Diagram 2: Experimental Workflow

This workflow ensures data integrity by accounting for filter saturation and thermodynamic equilibrium.

SolubilityProtocol cluster_check Quality Control Start Weigh Excess Solid (Methyl/Ethyl Ester) AddSolvent Add Buffer (pH 7.4) Create Suspension Start->AddSolvent Equilibrate Shake 24h @ 25°C (Thermodynamic Eq) AddSolvent->Equilibrate Centrifuge Centrifuge 10k RPM, 10 min Equilibrate->Centrifuge Filter Filter (PVDF) Discard first 200µL Centrifuge->Filter Analyze HPLC-UV Quantification & pH Verification Filter->Analyze Check Check for Hydrolysis (Acid byproduct?) Analyze->Check

Caption: Figure 2. Standard Operating Procedure (SOP) for thermodynamic solubility measurement.

Results Interpretation & Troubleshooting

When analyzing your HPLC data, you may encounter these common scenarios:

Scenario A: Methyl Ester is significantly more soluble (>2x)
  • Cause: The lattice energy difference is minimal, so the lower LogP of the methyl group dominates.

  • Action: Proceed with the Methyl ester for early-stage biological assays to minimize solvent (DMSO) usage.

Scenario B: Ethyl Ester is equally or more soluble
  • Cause: The Methyl ester has formed a highly stable crystal lattice (high melting point), penalizing its solubility.

  • Action: Check the DSC (Differential Scanning Calorimetry) data. If the Methyl MP is >200°C, the Ethyl ester is likely the better candidate for formulation, as it requires less energy to break the lattice.

Scenario C: "Ghost" Peak on HPLC
  • Cause: Hydrolysis.[1] Pyrazolyl amino acetates are prone to hydrolysis in aqueous buffers. The "ghost" peak is likely the free acid (pyrazolyl amino acetic acid).

  • Correction: If hydrolysis >5% over 24h, the thermodynamic solubility method is invalid. Switch to Kinetic Solubility measurement (precipitation from DMSO stock) with a 2-hour read time.

References

  • Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and melting point relationships. Journal of Pharmaceutical Sciences, 69(8), 912–914.

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Meanwell, N. A. (2011).[2] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456.

  • Foti, C., et al. (2016). Pyrazole derivatives as promising candidates for drug discovery: A review. Mini-Reviews in Medicinal Chemistry. (Contextual grounding on Pyrazole scaffolds).

Sources

Benchmarking synthetic routes for alpha-heteroaryl amino acids

Benchmarking Synthetic Routes for -Heteroaryl Amino Acids

Executive Summary

The incorporation of heteroaromatic rings directly at the



However, synthesizing these scaffolds is chemically distinct from standard alkylation. The electron-deficient nature of many heterocycles (e.g., pyridines, thiazoles) and the lability of the

This guide benchmarks three distinct synthetic methodologies to access these targets:

  • Auxiliary-Controlled Nucleophilic Addition (Ellman's Sulfinamide): The industry gold standard for stereochemical purity.

  • Petasis Borono-Mannich Reaction: The premier route for combinatorial library generation.

  • Photoredox

    
    -C-H Functionalization:  The emerging standard for late-stage modification.
    

Part 1: The Engineering Challenge

Synthesizing

  • Nucleophilic Routes: Require a heteroaryl nucleophile (often unstable, e.g., 2-lithio-pyridine) attacking an imine.

  • Electrophilic Routes: Require a heteroaryl electrophile reacting with a glycine nucleophile (often sluggish due to electronic repulsion).

  • Stereostability: The resulting

    
    -arylglycines are prone to racemization under basic conditions due to the acidity of the benzylic-like 
    
    
    -proton.

Part 2: Comparative Analysis of Methodologies

Method A: Auxiliary-Controlled Nucleophilic Addition (Ellman Approach)

Best For: Multi-gram scale-up, >98% de/ee requirements, and GMP workflows.

This method relies on the condensation of tert-butanesulfinamide with glyoxylates to form a chiral sulfinimine, followed by the addition of a heteroaryl nucleophile (Grignard or organolithium).

  • Mechanism: The tert-butanesulfinyl group acts as a "chiral ammonia equivalent."[1] It activates the imine for nucleophilic attack and directs the stereochemistry via a rigid chair-like transition state involving metal coordination (usually Mg or Li).

  • Protocol Insight: The choice of Lewis acid is critical. For electron-deficient heterocycles (e.g., 2-pyridyl), non-coordinating solvents (DCM/Toluene) often favor the transition state better than THF.

Key Performance Indicators:

  • Stereocontrol: Exceptional (

    
     typically >95:5).
    
  • Scalability: High (solid intermediates, easy filtration).

  • Limitation: Requires stoichiometric chiral auxiliary and subsequent acidic cleavage.

Method B: Petasis Borono-Mannich Reaction

Best For: Diversity-Oriented Synthesis (DOS), DNA-encoded libraries, and rapid analoging.

A multicomponent reaction (MCR) involving an amine, an

  • Mechanism: Proceeds via the formation of an iminium ion intermediate, followed by the coordination of the boronate to the carboxylate. This "ate" complex facilitates an intramolecular transfer of the heteroaryl group to the iminium carbon.

  • Protocol Insight: Microwave irradiation significantly accelerates this reaction. Using hexafluoroisopropanol (HFIP) as a solvent can dramatically improve yields for electron-deficient boronic acids.

Key Performance Indicators:

  • Speed: One-pot, 3-component assembly.

  • Atom Economy: High.

  • Limitation: Enantioselective versions require complex BINOL/VAPOL catalysts; often performed racemically for libraries.

Method C: Photoredox -C-H Functionalization (Minisci-Type)

Best For: Late-stage functionalization of existing glycine scaffolds or peptides.

This modern approach utilizes visible light and a photocatalyst to generate an

  • Mechanism: An oxidative quenching cycle (typically using Ir or Ru catalysts) generates a radical at the

    
    -position of a protected glycine (via decarboxylation or HAT). This nucleophilic radical adds to an activated (protonated) heteroarene.
    
  • Protocol Insight: The "Minisci" logic applies here—the heterocycle must be electron-deficient (or protonated) to accept the nucleophilic alkyl radical.

Key Performance Indicators:

  • Convergence: Direct coupling of two commercial fragments.

  • Conditions: Mild, room temperature.

  • Limitation: Mono- vs. bis-alkylation control can be tricky; often produces racemic mixtures unless starting from chiral pool with memory of chirality (rare) or using chiral co-catalysts.

Part 3: Benchmarking Data Matrix

The following table synthesizes experimental data from comparative literature reviews (e.g., J. Org. Chem., Chem. Sci.).[2][3]

FeatureEllman Sulfinimine Petasis Reaction Photoredox C-H Func.
Primary Use Case Single Target Scale-upLibrary/DiversityLate-Stage Modification
Yield (Avg) 75% - 92%50% - 85%40% - 70%
Stereocontrol (ee/dr) High (>98% de) Variable (Racemic to 90% ee)Low (Racemic usually)
Substrate Scope Broad (requires organometallic)Broad (requires boronic acid)Limited (electronic matching)
Atom Economy Low (Auxiliary waste)High (Multicomponent) Moderate
Cost Efficiency Moderate (Auxiliary cost)High (Cheap reagents)Low (Catalyst cost)
Green Score Moderate (Solvents, steps)High (One-pot, often ethanol)High (Energy efficient)

Part 4: Decision Framework & Visualization

Decision Tree for Synthetic Strategy

Use the following logic flow to select the optimal route for your target molecule.

DecisionTreeStartSTART: Target Molecule DefinitionScaleIs the target for Scale-up (>10g)or Library Screening (<100mg)?Start->ScaleChiralityIs Enantiopurity Critical (>95% ee)?Scale->ChiralityScale-upMethodBMETHOD B:Petasis Reaction(Rapid Diversity)Scale->MethodBLibrary/ScreeningStructureIs the Heterocycle Electron-Deficient(e.g., Pyridine, Pyrazine)?Chirality->StructureYesChirality->MethodBNo (Racemic OK)LateStageIs the amino acid alreadyembedded in a peptide?Structure->LateStageNo / Unstable NucleophileMethodAMETHOD A:Ellman Sulfinimine(Reliable Stereocontrol)Structure->MethodAYes (Stable Organolithium possible)LateStage->MethodANo (De Novo Synthesis)MethodCMETHOD C:Photoredox C-H Func.(Direct Modification)LateStage->MethodCYes

Caption: Strategic selection flowchart for

Mechanistic Comparison: Ellman vs. Petasis

Understanding the transition states explains the stereochemical outcomes.

Mechanismcluster_0Ellman Route (Stepwise)cluster_1Petasis Route (Concerted/MCR)E1Sulfinamide + GlyoxylateE2Chiral Sulfinimine(Activated Electrophile)E1->E2E4Six-Membered TS(Rigid Stereocontrol)E2->E4E3Heteroaryl-M (Li/Mg)(Nucleophile)E3->E4E5Product (>98:2 dr)E4->E5P1Amine + Glyoxylic AcidP2Iminium IonP1->P2P4Boronate Complex(Intramolecular Delivery)P2->P4P3Boronic Acid(Heteroaryl)P3->P4P5Product (Racemic*)P4->P5

Caption: Mechanistic flow comparing the stepwise, rigid transition state of the Ellman auxiliary method against the multicomponent concerted nature of the Petasis reaction.

Part 5: Validated Experimental Protocols

Protocol 1: Asymmetric Synthesis via Ellman Sulfinimine

Adapted from Ellman et al. (J. Org. Chem.)

  • Imine Formation:

    • Combine (S)-tert-butanesulfinamide (1.0 equiv) and ethyl glyoxylate (1.1 equiv) in DCM.

    • Add anhydrous CuSO

      
       (2.0 equiv) as a Lewis acid/dehydrating agent. Stir at RT for 12h.
      
    • Filter through Celite and concentrate. Validation:

      
      H NMR should show imine proton ~8.0-8.5 ppm.
      
  • Nucleophilic Addition:

    • Dissolve the heteroaryl bromide (e.g., 2-bromopyridine) in anhydrous Toluene/DCM (ratio 4:1) at -78°C.

    • Add

      
      -BuLi (1.05 equiv) dropwise to generate the lithiated species. Stir 30 min.
      
    • Cannulate the pre-formed sulfinimine (dissolved in Toluene) into the lithiated heterocycle solution at -78°C.

    • Critical Step: Maintain -78°C for 2h to maximize diastereoselectivity.

  • Workup & Deprotection:

    • Quench with sat. NH

      
      Cl. Extract with EtOAc.
      
    • Treat the purified intermediate with 4M HCl in Dioxane/MeOH to cleave the sulfinyl group.

    • Isolate the

      
      -heteroaryl amino ester hydrochloride salt.
      
Protocol 2: Microwave-Assisted Petasis Reaction

Adapted from standard combinatorial protocols.

  • Assembly:

    • In a microwave vial, combine the secondary amine (1.0 equiv), glyoxylic acid monohydrate (1.0 equiv), and the heteroaryl boronic acid (1.2 equiv).

    • Solvent: Ethanol or HFIP (Hexafluoroisopropanol). HFIP is recommended for difficult substrates.

  • Reaction:

    • Seal and heat in a microwave reactor at 100°C for 15-30 minutes.

    • Validation: Monitor consumption of the aldehyde/hydrate by TLC or LCMS.

  • Purification:

    • The product is often zwitterionic. Evaporate solvent and purify via SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges to remove excess boronic acid.

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link

  • Petasis, N. A., & Zavialov, I. A. (1997). "A New and Practical Synthesis of

    
    -Amino Acids from Alkenyl Boronic Acids." Journal of the American Chemical Society. Link
    
  • Prier, C. K., & MacMillan, D. W. C. (2014). "Amine

    
    -heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway." Chemical Science. Link
    
  • Wangweerawong, A., et al. (2016).[4] "Preparation of Enantiomerically Pure Perfluorobutanesulfinamide and Its Application to the Asymmetric Synthesis of

    
    -Amino Acids." The Journal of Organic Chemistry. Link
    
  • Cernak, T., et al. (2016). "The Medicinal Chemist’s Toolbox for Late Stage Functionalization of Drug-Like Molecules." Chemical Reviews. Link

In vitro stability comparison of pyrazole peptidomimetics vs native peptides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Rationale, and Experimental Methodologies

Executive Summary

The translational bottleneck of peptide therapeutics often lies in their pharmacokinetic liabilities. Native peptides, despite their high target affinity and low toxicity, are fundamentally limited by their susceptibility to rapid proteolytic degradation[1]. Endopeptidases and exopeptidases rapidly hydrolyze flexible trans-amide bonds, leading to in vivo half-lives often measured in mere minutes[2].

As a Senior Application Scientist, I frequently guide drug development teams through the transition from native sequences to advanced peptidomimetics. The incorporation of non-coded amino acids and heterocyclic scaffolds—specifically pyrazole rings—has emerged as a premier strategy to confer superior bioavailability and thermostability[2]. This guide objectively compares the in vitro stability of native peptides against pyrazole-based peptidomimetics, providing the mechanistic rationale and the self-validating experimental protocols required to quantify these improvements.

Mechanistic Rationale: The Pyrazole Advantage

To understand why pyrazole peptidomimetics outperform their native counterparts, we must examine the causality at the enzyme-substrate interface.

Native peptides feature flexible backbones that easily adopt the extended β-strand conformations required to dock into the active sites of proteases (e.g., trypsin, chymotrypsin, or dipeptidyl peptidase-4). In contrast, the pyrazole ring—a five-membered, aromatic heterocycle containing two adjacent nitrogen atoms—acts as a rigid, non-hydrolyzable bioisostere for the peptide bond[3].

Causality of Stability:

  • Conformational Constraint: The pyrazole scaffold restricts the dihedral angles (

    
     and 
    
    
    
    ) of the peptide backbone. This rigidity induces a steric clash when the molecule attempts to dock into a protease active site[4].
  • Bond Deletion: By replacing the scissile amide bond with a heterocyclic core, the primary site of hydrolytic attack is entirely removed, rendering the molecule invisible to specific proteolytic enzymes[2].

Mechanism Substrate Native Peptide (Flexible Amide Bonds) Protease Protease Active Site (e.g., Trypsin / DPP-IV) Substrate->Protease Active Site Docking Degradation Rapid Hydrolysis (Short t½) Protease->Degradation Enzymatic Cleavage Mimetic Pyrazole Peptidomimetic (Rigid Heterocyclic Scaffold) Steric Steric Clash & Conformational Constraint Mimetic->Steric Attempted Docking Stability Proteolytic Resistance (Extended t½) Steric->Stability Evasion of Hydrolysis

Figure 1: Mechanistic divergence in protease docking: native peptides vs pyrazole peptidomimetics.

Quantitative Data Comparison

The structural advantages of pyrazole mimetics translate directly into quantifiable in vitro stability. Table 1 synthesizes comparative half-life (


) data across various therapeutic applications, demonstrating the stark contrast in degradation kinetics.

Table 1: In Vitro Stability Comparison of Native Peptides vs. Pyrazole Peptidomimetics

Compound / ClassTherapeutic TargetAssay MatrixHalf-Life (

) / Result
Primary Degradation MechanismReference
LL-37 (Native Peptide)AntimicrobialTrypsin DigestionRapid degradation (< 15 min)Amide bond hydrolysis[3]
Py11 (Pyrazole Mimetic)AntimicrobialTrypsin DigestionHighly stable (Intact > 24h)Highly resistant[3]
Initial Hit 3 (Ester)WNV NS2B-NS3pH 8 BufferHighly unstableRapid esterase/hydrolysis[5]
Compound 10a (Pyrazole)WNV NS2B-NS3pH 8 Buffer900 minSlow hydrolysis[5]
Compound 10q (Pyrazole)FLT3 InhibitorHuman MicrosomesHigh metabolic stabilityCYP450-mediated oxidation[6]

Data Insight: In the case of antimicrobial peptides, the ultra-short pyrazole-arginine mimetic (Py11) showed highly increased proteolytic stability against trypsin digestion while maintaining its biological activity, vastly outperforming the native LL-37 peptide[3]. Similarly, the integration of pyrazole derivatives in West Nile Virus (WNV) inhibitors yielded compound 10a, which achieved an impressive aqueous half-life of 900 minutes[5].

Experimental Methodology: Self-Validating Stability Protocols

To ensure trustworthiness in drug development, an assay is only as reliable as its controls. The following protocol outlines a self-validating system for evaluating the in vitro serum stability of pyrazole peptidomimetics. This workflow ensures that the measured stability is an intrinsic property of the compound, rather than an artifact of inactive matrix enzymes.

AssayWorkflow A 1. Matrix Preparation (Pooled Human Serum) BB BB A->BB B 2. Compound Spiking (5 µM, ≤1% DMSO) C 3. Thermal Incubation (37°C Shaking Bath) D 4. Time-Point Sampling (t=0 to 1440 min) C->D Kinetics E 5. Organic Quenching (3:1 Ice-Cold MeCN) D->E Denature F 6. LC-MS/MS Analysis (Quantify Intact Drug) E->F Isolate BB->C

Figure 2: Step-by-step in vitro serum stability assay workflow utilizing LC-MS/MS quantification.

Step-by-Step Protocol: High-Throughput Serum Stability Assay

Step 1: Matrix Preparation & Validation

  • Action: Thaw pooled human serum (mixed gender) on ice. Centrifuge at 10,000 × g for 10 minutes to remove lipid aggregates.

  • Causality: Lipemic serum can cause severe ion suppression during LC-MS/MS analysis and trap highly lipophilic peptidomimetics, skewing the apparent half-life.

Step 2: Compound Spiking & Control Integration

  • Action: Prepare 10 mM stock solutions in DMSO. Spike the pyrazole mimetic, a native peptide analog, and a known unstable reference (e.g., procaine) into pre-warmed (37°C) serum to a final concentration of 5 µM. Ensure final DMSO concentration is ≤ 1%.

  • Causality: DMSO concentrations above 1% can denature serum proteases. The inclusion of an unstable reference peptide acts as a positive control for enzyme activity; if the reference does not degrade rapidly, the matrix is enzymatically dead, and the assay is invalid.

Step 3: Thermal Incubation & Time-Course Sampling

  • Action: Incubate the mixture in a shaking water bath at 37°C. Extract 50 µL aliquots at

    
     = 0, 15, 30, 60, 120, 240, and 1440 minutes.
    
  • Causality: Continuous shaking ensures homogeneous distribution, preventing the localized depletion of enzymes around the substrate molecules.

Step 4: Organic Quenching & Protein Precipitation

  • Action: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., tolbutamide). Vortex vigorously for 2 minutes.

  • Causality: The 3:1 organic-to-aqueous ratio instantaneously denatures all serum proteins, halting enzymatic degradation precisely at the target time point. The internal standard corrects for any volumetric losses or matrix effects during extraction.

Step 5: Centrifugation & LC-MS/MS Analysis

  • Action: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Inject 5 µL of the supernatant into the LC-MS/MS system to quantify the remaining intact compound.

  • Causality: High-speed centrifugation pellets the denatured proteins. Injecting only the clarified supernatant protects the LC column from clogging and extends the lifespan of the mass spectrometer's ionization source.

Conclusion & Strategic Outlook

The transition from native peptides to pyrazole peptidomimetics represents a critical inflection point in drug design. By replacing vulnerable trans-amide bonds with rigid, sterically demanding pyrazole heterocycles, researchers can effectively engineer out proteolytic liabilities while preserving target affinity. As demonstrated by the robust in vitro data, these modifications extend half-lives from minutes to hours (or even days), significantly enhancing the probability of clinical success for peptide-based therapeutics.

References

  • Source: nih.
  • Source: nih.
  • Source: rsc.
  • Source: researchgate.

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Safety Operating Guide

A Senior Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential operational and safety protocols for handling Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is synthesized from established principles of laboratory safety and data from structurally analogous compounds, such as amino-pyrazoles and organic esters, to ensure a robust and cautious approach.[1][2] The fundamental principle is to treat all new or uncharacterized compounds as potentially hazardous.[3]

Our primary objective is to empower you, our scientific partners, with the knowledge to create a self-validating system of safety. This is achieved not just by following steps, but by understanding the causality behind them, ensuring that every action minimizes risk to personnel and preserves the integrity of your research.

The Pre-Handling Risk Assessment: Your First Line of Defense

Before any container is opened, a thorough risk assessment is mandatory. This proactive step is the most critical part of the safety protocol.[3] The handling of any chemical is governed by the "Hierarchy of Controls," which prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).[4] PPE is the final, essential barrier between you and the substance.

Structural Hazard Analysis:

  • Pyrazoles: This heterocyclic moiety is a common scaffold in pharmacologically active molecules.[5][6] Many pyrazole derivatives are known to be skin and eye irritants.[2][7]

  • Amino Group: This functional group can impart basic properties and may act as an irritant.

  • Acetate Ester: As an organic ester, it may be volatile and should be handled with measures to prevent inhalation.

Based on these structural features, we must assume Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate may cause skin, eye, and respiratory irritation.[2][7][8]

Core Protective Measures: Engineering Controls and PPE Ensemble

Safe handling is achieved through a combination of a controlled environment and a comprehensive PPE ensemble.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate—including weighing, transfers, and the preparation of solutions—must be conducted inside a certified chemical fume hood.[9] This is non-negotiable. The fume hood serves to:

  • Contain and exhaust potentially harmful vapors or aerosols.[9]

  • Protect the user from splashes or unexpected reactions.

  • Prevent the release of the chemical into the laboratory environment.[10]

Personal Protective Equipment (PPE) Ensemble

The following table summarizes the required PPE. Never handle this compound without every component properly worn.[11]

PPE ComponentSpecificationRationale and Best Practices
Eye Protection Chemical Splash Goggles (ANSI Z87.1 compliant)Protects against splashes, vapors, and fine dust.[12] Safety glasses with side shields are inadequate for liquid handling. A face shield should be worn over goggles during procedures with a high splash potential.[13][14]
Hand Protection Nitrile Gloves (disposable)Provides a good barrier for incidental contact with many chemicals.[9][12] Crucially, inspect gloves before each use and remove them immediately upon contamination. For prolonged handling or immersion, consult a glove compatibility chart. Double-gloving is recommended to prevent contamination spread when exiting the work area.[4]
Body Protection Laboratory CoatProtects skin and personal clothing from splashes. Ensure it is fully buttoned.[9] For handling larger quantities, a chemically resistant apron over the lab coat is advised.[12]
Footwear Closed-toe, non-perforated shoesProtects feet from spills and falling objects.[10]
Respiratory Not required if used in a fume hoodA fume hood is the primary respiratory control.[9] If a fume hood is unavailable or in case of a large spill, a respirator with an appropriate cartridge would be necessary, but this indicates an unsafe operating procedure.[13]

Procedural Workflow for Safe Handling

This section provides a step-by-step methodology for common laboratory manipulations. Following this workflow minimizes exposure points and establishes a routine of safety.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep1 Verify Fume Hood Certification prep2 Don Full PPE Ensemble prep1->prep2 prep3 Prepare Work Area (e.g., absorbent liner) prep2->prep3 handle1 Transfer Compound to Weighing Vessel prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Seal Primary Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Collect All Waste (Gloves, tips, etc.) clean1->clean2 clean3 Seal & Label Hazardous Waste clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4 caption Fig 1. Safe Handling Workflow

Caption: Fig 1. Safe Handling Workflow from Preparation to Disposal.

Step-by-Step Protocols
  • Preparation and Pre-Use Inspection:

    • Verify that the chemical fume hood has been certified within the last year.[9]

    • Don all required PPE as detailed in the table above.[11]

    • Prepare the work surface within the fume hood by laying down an absorbent, disposable liner.

    • Assemble all necessary equipment (spatulas, glassware, solvents) before opening the primary chemical container.

  • Weighing and Transferring the Solid:

    • Perform all weighing and solid transfers within the fume hood to contain any dust.

    • Use a spatula to carefully transfer the required amount of the compound to a tared weighing vessel.

    • Promptly and securely close the primary container after dispensing.

  • Preparing Solutions:

    • Add solvent to the vessel containing the solid compound slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately covered to prevent aerosolization.

  • Post-Handling Decontamination and Waste Management:

    • Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

    • All disposable items that have come into contact with the chemical, including gloves, pipette tips, and liners, must be collected in a designated hazardous waste container.[7]

    • The "empty" primary container and any glassware must be triple-rinsed with a suitable solvent; this rinsate must be collected as hazardous liquid waste.[7] Do not pour any amount down the drain.[1][15]

    • Securely seal and clearly label the hazardous waste container with the full chemical name and associated hazards.[1][11]

    • After securing all waste and cleaning the area, remove your PPE, starting with gloves, and wash your hands thoroughly with soap and water.[10][16]

Emergency Procedures: Spill and Exposure Response

Be prepared for accidents before they happen.[3] Know the location of your laboratory's eyewash station, safety shower, and spill kits.[16]

Spill Response

For a minor spill contained within the fume hood:

  • Alert others in the immediate area.[17]

  • Contain the spill by covering it with an inert absorbent material (e.g., vermiculite or a commercial spill pad). Do not use combustible materials like paper towels for large spills.

  • Clean Up the absorbed material using a scoop or forceps and place it in a sealed container for hazardous waste disposal.[7][17]

  • Decontaminate the spill area thoroughly.

For any large spill, or any spill outside of a fume hood, evacuate the area, close the doors, post a warning sign, and contact your institution's Environmental Health and Safety (EHS) office immediately.[17][18][19]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

By integrating these expert-validated protocols into your daily workflow, you build a resilient culture of safety that protects you, your colleagues, and your invaluable research.

References

  • BenchChem. (2025). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Campus Operations and Risk Management. (2021, October). 2. General Chemical Spill Procedures.
  • BenchChem Technical Support Team. (2025, December). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • Fisher Scientific. (2023, October 6). SAFETY DATA SHEET - 5-Amino-1-methyl-1H-pyrazole. Fisher Scientific.
  • El Hassani, I. A., et al. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Health and Safety Executive. (n.d.). Emergency response / spill control. HSE.
  • Unknown. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • TargetMol. (2026, February 20). Safety Data Sheet - 1-Methyl-1H-pyrazole-3-carbonitrile. TargetMol.
  • National Institutes of Health. (n.d.). Safe Laboratory Practices & Procedures. ORS - NIH.
  • Unknown. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. pppmag.com.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • BenchChem. (2025). Proper Disposal of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Guide for Laboratory Professionals. Benchchem.
  • Unknown. (n.d.). Safety Data Sheet - N-alpha-Fmoc-Ng,Ng-dimethyl-L-arginine.
  • Weill Cornell Medicine. (n.d.). Hazardous Material Spill | Emergency Information.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps.
  • Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab.
  • Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET - 4-Bromo-5-methyl-2H-pyrazol-3-yl-amine.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.
  • Capot Chemical. (2026, January 29). MSDS of 1-Methyl-1H-pyrazol-5-ol.
  • University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety.
  • Unknown. (2025, October 23). How to Choose PPE for Chemical Work.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.